3-Fluoroadamantane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-fluoroadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJULXDNAWKQQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902090 | |
| Record name | NoName_1299 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880-50-2 | |
| Record name | 3-Adamantanecarboxylic acid, 1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-fluoroadamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Fluoroadamantane-1-carboxylic acid synthesis from 3-hydroxyadamantane-1-carboxylic acid
An In-depth Technical Guide to the Synthesis of 3-Fluoroadamantane-1-carboxylic Acid from 3-hydroxyadamantane-1-carboxylic Acid
Introduction: The Strategic Value of Fluorinated Adamantanes in Drug Discovery
The adamantane scaffold, a rigid, lipophilic, and perfectly tetrahedral tricyclic alkane, has become a privileged structure in medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacokinetic properties, including metabolic stability, lipophilicity, and tissue distribution.[1] The strategic introduction of fluorine, the most electronegative element, onto the adamantane core further amplifies these benefits.[2] Fluorine substitution can block sites of metabolic oxidation, modulate acidity (pKa), and improve binding affinity through favorable electrostatic interactions.[3][4]
3-Fluoroadamantane-1-carboxylic acid is a pivotal building block, providing a versatile handle for synthesizing a wide array of more complex fluorinated adamantane derivatives, such as amines and amides, which are sought after for developing novel therapeutics.[2][5] This guide provides a comprehensive, field-proven methodology for the synthesis of 3-fluoroadamantane-1-carboxylic acid via the direct deoxyfluorination of its precursor, 3-hydroxyadamantane-1-carboxylic acid. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters for ensuring a successful and high-yielding transformation.
Core Synthetic Strategy: Deoxyfluorination with Diethylaminosulfur Trifluoride (DAST)
The conversion of a tertiary alcohol to an alkyl fluoride is a cornerstone transformation in organofluorine chemistry. Among the available reagents, Diethylaminosulfur Trifluoride (DAST) is one of the most effective and widely used for the deoxyfluorination of alcohols, including sterically hindered tertiary alcohols like those on an adamantane bridgehead.[6][7] The reaction is valued for its generally clean conversions and high yields under relatively mild conditions.[5]
Mechanistic Rationale: An SN1-Dominant Pathway
The fluorination of 3-hydroxyadamantane-1-carboxylic acid with DAST proceeds through a well-understood, multi-step mechanism. The choice of this reagent is predicated on its ability to efficiently activate the hydroxyl group and serve as an in-situ fluoride source.[8][9]
-
Activation of the Hydroxyl Group: The reaction initiates with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of DAST. This step forms an alkoxyaminosulfur difluoride intermediate and eliminates a molecule of hydrogen fluoride (HF).[8]
-
Formation of a Carbocation: The adamantane cage's rigid structure imparts significant stability to a carbocation at the bridgehead position. Consequently, the alkoxyaminosulfur difluoride intermediate readily dissociates in an SN1-like manner, expelling a stable leaving group (diethylaminosulfinyl fluoride, Et₂NS(O)F) and generating a tertiary adamantyl carbocation.
-
Nucleophilic Fluoride Attack: The fluoride ion, present in the reaction mixture (from the initial HF elimination or from the reagent itself), acts as a nucleophile and attacks the carbocation, forming the stable C-F bond and yielding the final product, 3-fluoroadamantane-1-carboxylic acid.[9]
The SN1 character of this reaction is a key consideration. While SN2 pathways can occur with primary and some secondary alcohols, the steric hindrance and electronic stability of the tertiary bridgehead position in the adamantane system strongly favor the dissociative carbocation pathway.[8] This mechanistic route minimizes the risk of elimination side-products, which can be a challenge in other systems.[10]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis, derived from established literature protocols.[5]
| Parameter | Value | Notes |
| Starting Material | 3-Hydroxyadamantane-1-carboxylic acid | Commercially available.[11] |
| Reagent | Diethylaminosulfur Trifluoride (DAST) | Typically 1.1 - 1.5 equivalents. |
| Solvent | Dichloromethane (DCM), anhydrous | Chloroform has also been used effectively.[5] |
| Initial Temperature | -78 °C to 0 °C | Critical for controlling the initial exothermic reaction.[12] |
| Reaction Temperature | Room Temperature to Reflux | Varies based on substrate reactivity. For this substrate, warming to RT is often sufficient. |
| Reaction Time | 2 - 12 hours | Monitored by TLC or LC-MS for completion. |
| Typical Yield | >90% | High yields are consistently reported for this transformation.[5] |
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and safety.
Materials and Reagents
-
3-Hydroxyadamantane-1-carboxylic acid (1.0 eq)
-
Diethylaminosulfur Trifluoride (DAST) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for purification (e.g., Hexanes, Ethyl Acetate)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Addition funnel or syringe for reagent addition
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxyadamantane-1-carboxylic acid (1.0 eq). Dissolve the solid in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.
-
Reagent Addition: Slowly add DAST (1.2 eq) dropwise to the cooled, stirring solution via syringe over 15-20 minutes. Causality Note: Slow addition at low temperature is crucial to dissipate the heat generated from the exothermic reaction and prevent the formation of elimination byproducts or reagent decomposition.[7]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let the reaction stir at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask in an ice-water bath. Carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Safety Note: Quenching is highly exothermic and will release gas (CO₂). Perform this step slowly in a well-ventilated fume hood.
-
Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual inorganic salts and water-soluble byproducts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization to yield pure 3-fluoroadamantane-1-carboxylic acid as a white solid.
Safety and Handling Considerations
-
DAST: Diethylaminosulfur trifluoride is a moisture-sensitive and corrosive reagent. It can decompose violently when heated above 80-90 °C.[7] Always handle DAST in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydrogen Fluoride (HF): The reaction and quenching steps can generate HF, a highly toxic and corrosive gas. Ensure the reaction is performed under an inert atmosphere and quenched carefully to neutralize any acidic byproducts.
-
Pressure: The quenching process generates gas and can cause pressure buildup. Use an open or vented system during the quench.
Conclusion
The deoxyfluorination of 3-hydroxyadamantane-1-carboxylic acid using DAST is a robust, high-yielding, and reliable method for producing the valuable fluorinated building block, 3-fluoroadamantane-1-carboxylic acid. A thorough understanding of the SN1-dominant mechanism and careful control over reaction conditions, particularly temperature during reagent addition, are paramount to achieving optimal results. This guide provides the necessary technical detail and expert insight for researchers in drug development to confidently execute this critical synthesis, enabling the exploration of novel fluorinated adamantane derivatives in medicinal chemistry.
References
-
Wikipedia. "Fluorination with aminosulfuranes." Wikipedia, The Free Encyclopedia.
-
Baptista, R. H. F., et al. "Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST)." ResearchGate.
-
Shaw, J. T., et al. "Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling." National Institutes of Health.
-
Maehr, H., et al. "Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters." National Institutes of Health.
-
Reddit. "Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms." Reddit.
-
Singh, R. P., and Shreeve, J. M. "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." ResearchGate.
-
Pashinnik, V., et al. "Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes." ResearchGate.
-
Kim, D. W., et al. "Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones." ACS Publications.
-
Organic Chemistry Portal. "Alcohol to Fluoride - Common Conditions." Organic-Chemistry.org.
-
Sasaki, T., et al. "Synthesis of functionalized adamantanes from fluoroadamantanes." ResearchGate.
-
Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." National Institutes of Health.
-
Organic Synthesis. "Alcohol to Fluoro / Carbonyl to Difluoro using DAST." Organic-Synthesis.com.
-
BenchChem. "Flow-Based Synthesis of Adamantane Derivatives: Application Notes and Protocols." BenchChem.
-
PubChem. "3,5,7-Trifluoroadamantane-1-carboxylic acid." National Institutes of Health.
-
Adam, A. T. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery." University of Mississippi.
-
PubChem. "3-Fluoroadamantane-1-carboxylic acid." National Institutes of Health.
-
Wnuk, S. F., et al. "Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes." Journal of the American Chemical Society.
-
Nicewicz, D. A., et al. "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Princeton University.
-
Guidechem. "How to Synthesize 3-Hydroxy-1-Adamantane Carboxylic Acid?" Guidechem.com.
-
Ritter, T., et al. "Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt." National Institutes of Health.
-
ChemicalBook. "1,3-Adamantanedicarboxylic acid synthesis." ChemicalBook.com.
-
PrepChem. "Synthesis of 3-Hydroxyadamantane-1-carboxylic acid." PrepChem.com.
-
Organic Syntheses. "1-adamantanecarboxylic acid." Organic Syntheses.
-
Google Patents. "CN101747212B - Method for synthesizing 3-amino-1-adamantanol." Google Patents.
-
PubChem. "3-Hydroxyadamantane-1-carboxylic acid." National Institutes of Health.
-
Zaitsev, A., et al. "Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy." PubMed Central.
-
NIST. "Adamantane-1-carboxylic acid." NIST WebBook.
-
Wang, J., et al. "The Dark Side of Fluorine." National Institutes of Health.
-
Sorochinsky, A. E., et al. "Facile synthesis of 3-(trifluoromethyl)adamantane derivatives." ResearchGate.
-
Organic Syntheses. "Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro-." Organic Syntheses.
-
MedchemExpress. "Adamantane-carboxylic acid | Antibacterial Agent." MedchemExpress.com.
-
NIST. "Adamantane-1-carboxylic acid." NIST WebBook.
-
BenchChem. "Technical Support Center: Purification of 3-Acetylamino-adamantane-1-carboxylic acid." BenchChem.
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]
- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 8. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Hydroxyadamantane-1-carboxylic acid | C11H16O3 | CID 2736518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoroadamantane-1-carboxylic acid
Introduction: The Significance of Fluorinated Adamantanes in Modern Drug Discovery
Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and lipophilic nature offer a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] The introduction of adamantyl moieties into drug candidates can enhance metabolic stability, improve tissue distribution, and provide a rigid framework for the precise positioning of functional groups to optimize target engagement.[1] Consequently, adamantane derivatives have found clinical success in a range of therapeutic areas, including antiviral (amantadine and rimantadine), neuroprotective (memantine), and antidiabetic (saxagliptin and vildagliptin) applications.[2][3]
The strategic incorporation of fluorine atoms into adamantane scaffolds further refines their utility. Fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical properties, such as acidity (pKa) and lipophilicity (logP). These modifications can lead to improved cell membrane permeability, enhanced binding affinity to target proteins, and altered metabolic pathways. This guide provides a comprehensive technical overview of the physicochemical properties of a key fluorinated adamantane derivative: 3-Fluoroadamantane-1-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering both established data and predictive insights grounded in fundamental chemical principles.
Molecular Structure and Identification
A precise understanding of the molecular structure is the foundation for characterizing any chemical entity.
Chemical Structure:
Caption: 2D representation of 3-Fluoroadamantane-1-carboxylic acid.
Key Identifiers:
| Identifier | Value |
| Molecular Formula | C11H15FO2 |
| SMILES | C1C2CC3(CC1CC(C2)(C3)F)C(=O)O |
| InChI | InChI=1S/C11H15FO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) |
| InChIKey | SJULXDNAWKQQEV-UHFFFAOYSA-N |
Physicochemical Properties: A Comparative Analysis
| Property | 1-Adamantanecarboxylic acid | 3-Fluoroadamantane-1-carboxylic acid | 3,5,7-Trifluoroadamantane-1-carboxylic acid |
| CAS Number | 828-51-3[4][5][6] | Not assigned | 214557-89-8[7] |
| Molecular Weight | 180.24 g/mol [5] | 198.23 g/mol | 234.21 g/mol [7] |
| Melting Point | 175-176.5 °C[6] | 154-156 °C | Not available |
| Boiling Point | Not available | Not available | Not available |
| Aqueous Solubility | Insoluble | Predicted to be very poorly soluble | Predicted to be very poorly soluble |
| pKa | ~4.9-5.0 (Predicted)[8] | < 4.9 (Predicted) | < 4.9 (Predicted) |
| LogP | 2.6 (Calculated)[9] | > 2.6 (Predicted) | > 2.6 (Predicted) |
Melting Point
The melting point of a solid is indicative of the strength of its crystal lattice forces. The experimentally determined melting point of 3-Fluoroadamantane-1-carboxylic acid is 154-156 °C . This is notably lower than that of the parent compound, 1-Adamantanecarboxylic acid (175-176.5 °C)[6]. This decrease may be attributed to the disruption of the crystal packing by the fluorine atom, potentially leading to weaker intermolecular interactions in the solid state.
Solubility
The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation.
-
Aqueous Solubility: 1-Adamantanecarboxylic acid is reported to be insoluble in water. Given the highly lipophilic nature of the adamantane cage, 3-Fluoroadamantane-1-carboxylic acid is also predicted to have very low aqueous solubility. The introduction of a single fluorine atom is unlikely to significantly increase its affinity for water.
-
Organic Solubility: The parent compound is soluble in organic solvents such as methanol, acetone, and benzene.[10] It is anticipated that 3-Fluoroadamantane-1-carboxylic acid will exhibit similar solubility in common organic solvents.
Experimental Protocol for Solubility Determination:
A standard method for determining aqueous solubility is the shake-flask method.
Caption: Workflow for solubility determination by the shake-flask method.
Acidity (pKa)
The pKa is the logarithmic measure of the acid dissociation constant and is crucial for predicting the ionization state of a molecule at a given pH.
The pKa of 1-Adamantanecarboxylic acid is predicted to be in the range of 4.9-5.0.[8] The introduction of a fluorine atom at the 3-position is expected to decrease the pKa (i.e., increase the acidity). This is due to the strong electron-withdrawing inductive effect of the fluorine atom, which stabilizes the resulting carboxylate anion. The effect is transmitted through the rigid sigma-bond framework of the adamantane cage. Therefore, the pKa of 3-Fluoroadamantane-1-carboxylic acid is predicted to be lower than 4.9.
Experimental Protocol for pKa Determination by Potentiometric Titration:
Caption: General synthetic route to 3-Fluoroadamantane-1-carboxylic acid.
This reaction is a nucleophilic substitution where the hydroxyl group is first protonated or activated, followed by attack of the fluoride ion. The choice of fluorinating agent and reaction conditions is critical to achieve good yield and purity.
Conclusion
3-Fluoroadamantane-1-carboxylic acid is a valuable building block in medicinal chemistry, combining the robust, lipophilic adamantane scaffold with the unique electronic properties of fluorine. While comprehensive experimental data on its physicochemical properties are not widely published, a strong understanding can be built through comparative analysis with related compounds and the application of fundamental chemical principles. This guide has provided a framework for understanding and predicting the key physicochemical parameters of this compound, along with the standard experimental protocols for their determination. As the use of fluorinated adamantanes in drug discovery continues to expand, a thorough characterization of such molecules will be essential for the rational design of new and improved therapeutic agents.
References
-
PubChem. (n.d.). 3,5,7-Trifluoroadamantane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL. [7]2. PubChem. (n.d.). 1-Adamantanecarboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL. 3. PubChem. (n.d.). 1-Fluoroadamantane. National Center for Biotechnology Information. Retrieved from a valid URL. [11]4. Supporting Information. (n.d.). 13C NMR spectrum of 3,5-dimethylbenzoic acid (6). Retrieved from a valid URL. 5. ChemicalBook. (n.d.). 1-Adamantanecarboxylic acid(828-51-3) 1H NMR spectrum. Retrieved from a valid URL. [12]6. Sigma-Aldrich. (n.d.). 3-Hydroxyadamantane-1-carboxylic acid 97%. Retrieved from a valid URL. [13]7. NIST. (n.d.). Adamantane-1-carboxylic acid. NIST Chemistry WebBook. Retrieved from a valid URL. 8. PubChemLite. (n.d.). 3-fluoroadamantane-1-carboxylic acid (C11H15FO2). Retrieved from a valid URL. 9. Sigma-Aldrich. (n.d.). 3-Hydroxyadamantane-1-carboxylic acid 97%. Retrieved from a valid URL. [14]10. Silverstein, R. M. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from a valid URL. [15]11. ResearchGate. (2014). Does anyone have information on pKa of some carboxylic acids?. Retrieved from a valid URL. [8]12. Semantic Scholar. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Retrieved from a valid URL. [16]13. Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved from a valid URL. [17]14. Chemical Synthesis Database. (n.d.). 3-fluoro-1-adamantanecarboxamide. Retrieved from a valid URL. [2]15. Duddeck, H. (1975). 13C NMR spectra of adamantane derivatives. Tetrahedron, 31(11-12), 1283-1285. [18]16. ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from a valid URL. 17. ChemicalBook. (n.d.). 1-Adamantanecarboxylic acid | 828-51-3. Retrieved from a valid URL. [5]18. Google Patents. (n.d.). CN101747212B - Method for synthesizing 3-amino-1-adamantanol. Retrieved from a valid URL. [19]19. TCI AMERICA. (n.d.). 1-Fluoroadamantane 768-92-3. Retrieved from a valid URL. [20]20. Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Retrieved from a valid URL. 21. ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... Retrieved from a valid URL. [21]22. Wikipedia. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from a valid URL. [6]23. Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from a valid URL. [22]24. ResearchGate. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Retrieved from a valid URL.
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from a valid URL. [3]26. ChemScene. (n.d.). 97350-00-0 | 3-(Aminomethyl)adamantane-1-carboxylic acid. Retrieved from a valid URL.
-
ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from a valid URL. [1]28. TCI AMERICA. (n.d.). 1-Adamantanecarboxylic Acid | 828-51-3. Retrieved from a valid URL.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. biophysics.org [biophysics.org]
- 3. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 4. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]
- 5. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. 3,5,7-Trifluoroadamantane-1-carboxylic acid | C11H13F3O2 | CID 12036142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 3-fluoroadamantane-1-carboxylic acid (C11H15FO2) [pubchemlite.lcsb.uni.lu]
- 10. 1-Fluoroadamantane | C10H15F | CID 136608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Adamantanecarboxylic acid(828-51-3) 1H NMR spectrum [chemicalbook.com]
- 12. 3-羟基金刚烷-1-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. ekwan.github.io [ekwan.github.io]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. kbfi.ee [kbfi.ee]
- 17. researchgate.net [researchgate.net]
- 18. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chemscene.com [chemscene.com]
An In-Depth Technical Guide to 3-Fluoroadamantane-1-carboxylic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Fluoroadamantane-1-carboxylic acid, a unique functionalized adamantane derivative with significant potential in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and burgeoning applications, offering field-proven insights to support your research and development endeavors.
Core Molecular Attributes of 3-Fluoroadamantane-1-carboxylic Acid
3-Fluoroadamantane-1-carboxylic acid is a rigid, threefold-symmetric diamondoid molecule featuring a carboxylic acid group and a fluorine atom at its bridgehead positions. This distinct structure imparts a unique combination of lipophilicity, steric bulk, and electronic properties, making it a valuable building block in the design of novel therapeutics and advanced materials.
| Property | Value | Source |
| CAS Number | 880-50-2 | [1] |
| Molecular Formula | C₁₁H₁₅FO₂ | [1] |
| Molecular Weight | 198.23 g/mol | [1] |
| Monoisotopic Mass | 198.1056 Da |
dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: 2D representation of 3-Fluoroadamantane-1-carboxylic acid structure.
Synthesis Pathway: From Hydroxy to Fluoro Derivative
The most direct and efficient synthesis of 3-Fluoroadamantane-1-carboxylic acid involves the deoxyfluorination of its precursor, 3-hydroxyadamantane-1-carboxylic acid. This transformation is typically achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Causality Behind Experimental Choices:
The choice of DAST as the fluorinating agent is predicated on its high efficiency and selectivity for converting hydroxyl groups to fluorine atoms under relatively mild conditions. The reaction proceeds via an alkoxyaminosulfur difluoride intermediate. The subsequent nucleophilic attack by a fluoride ion can occur through either an SN1 or SN2 pathway, depending on the substrate's structure. For a tertiary alcohol like 3-hydroxyadamantane-1-carboxylic acid, an SN1-like mechanism is more probable.
dot graph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: General workflow for the synthesis of 3-Fluoroadamantane-1-carboxylic acid.
Detailed Experimental Protocol (Illustrative):
This protocol is a representative example based on established methodologies for fluorinating alcohols with DAST. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
-
Preparation: In a fume hood, dissolve 3-hydroxyadamantane-1-carboxylic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the solution in an ice bath. Slowly add diethylaminosulfur trifluoride (DAST) (1.1 mmol) dropwise to the stirred solution. Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice water (10 mL) and dichloromethane (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-Fluoroadamantane-1-carboxylic acid.
Physicochemical Properties and Their Implications in Drug Design
The introduction of a fluorine atom into the adamantane scaffold significantly modulates its physicochemical properties, which is of paramount importance in drug design.
-
Lipophilicity (logP): The adamantane cage is inherently lipophilic. The addition of a fluorine atom can further increase lipophilicity, which can enhance a drug candidate's ability to cross cell membranes and the blood-brain barrier.
-
Acidity (pKa): The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the carboxylic acid group (i.e., lower the pKa) compared to the non-fluorinated analog. This can influence the compound's ionization state at physiological pH, affecting its solubility, receptor binding, and pharmacokinetic profile.
-
Metabolic Stability: The rigid adamantane core can sterically shield adjacent functional groups from enzymatic degradation, thereby prolonging a drug's half-life. The strong carbon-fluorine bond further enhances this metabolic stability.
dot graph "Properties_Impact" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Relationship between physicochemical properties and drug design implications.
Applications in Research and Drug Development
The unique structural and physicochemical characteristics of 3-Fluoroadamantane-1-carboxylic acid make it an attractive scaffold for a variety of applications in drug discovery and materials science.
-
Medicinal Chemistry: Adamantane derivatives have a proven track record in medicine, with applications as antiviral and antidiabetic agents. The incorporation of fluorine can lead to next-generation analogs with improved efficacy and pharmacokinetic profiles. This scaffold can be used to design inhibitors for various enzymes and receptors where a combination of lipophilicity and a specific three-dimensional orientation of functional groups is required for potent activity.
-
Bioisosteric Replacement: The carboxylic acid group can be further derivatized or used as a bioisostere for other functional groups in drug design. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.
-
Materials Science: The rigid, well-defined structure of adamantane makes it a useful building block for the synthesis of polymers, metal-organic frameworks (MOFs), and other advanced materials with tailored properties.
Conclusion
3-Fluoroadamantane-1-carboxylic acid represents a valuable and versatile building block for researchers at the forefront of chemical synthesis, drug discovery, and materials science. Its unique combination of a rigid diamondoid core, a reactive carboxylic acid handle, and the modulating effects of a fluorine substituent provides a powerful tool for the design and synthesis of novel molecules with enhanced properties. This guide has provided a foundational understanding of its core attributes, synthesis, and potential applications to empower further innovation in the field.
References
Sources
The Ascendant Role of Fluorine in Modulating the Biological Activity of Adamantane Derivatives
An In-Depth Technical Guide:
A Whitepaper for Drug Discovery & Development Professionals
Abstract
The adamantane scaffold, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has proven to be a uniquely privileged structure in medicinal chemistry.[1] Its incorporation into molecular designs has yielded successful therapeutics ranging from antiviral agents to central nervous system modulators.[2] This guide delves into the strategic derivatization of the adamantane nucleus with fluorine, a bioisosteric modification that profoundly influences physicochemical and pharmacokinetic properties. We will explore the causal relationship between fluorination and enhanced biological activity, examining key therapeutic areas where these derivatives show immense promise. This document synthesizes field-proven insights, detailed experimental methodologies, and mechanistic data to provide a comprehensive resource for researchers engaged in the rational design of next-generation adamantane-based therapeutics.
The Strategic Imperative for Fluorination in Adamantane-Based Drug Design
The adamantane moiety itself is often described as a "lipophilic bullet," capable of enhancing a drug's stability and membrane permeability.[1] However, its high lipophilicity can also lead to poor pharmacokinetic properties, such as low metabolic stability due to oxidation by metabolic enzymes.[3] The introduction of fluorine—the most electronegative element—serves as a powerful tool to mitigate these challenges and unlock new therapeutic potential.
The rationale for fluorinating adamantane scaffolds is multifactorial:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable.[4] Strategically placing fluorine atoms at metabolically vulnerable positions on the adamantane ring can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[5][6]
-
Modulation of Physicochemical Properties: Fluorine substitution can significantly alter a molecule's lipophilicity, pKa, and conformation. This allows for the fine-tuning of properties critical for drug action, such as blood-brain barrier (BBB) penetration and target binding affinity.[6][7]
-
Increased Binding Affinity: The polarized C-F bond can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with enzyme active sites or receptors, leading to a substantial increase in binding potency.[4]
The following diagram illustrates the logical flow of how this strategic modification enhances the potential of the adamantane scaffold.
Caption: Mechanism of M2 proton channel inhibition by adamantane derivatives.
Potent Enzyme Inhibition: The Case of Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a key enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). [3]Inhibition of sEH is a validated therapeutic strategy for treating hypertension, inflammation, and ischemic stroke. [3]Adamantane-containing ureas are known to be highly potent sEH inhibitors.
Recent studies have demonstrated that the introduction of fluorine to the adamantane core can dramatically increase inhibitory potency, pushing it into the picomolar range. [3]This leap in activity is attributed to the favorable interactions of the halogen atoms within the hydrophobic active site of the enzyme. [3]Fluorination also serves to block metabolically sensitive centers on the adamantane ring, potentially improving the overall pharmacokinetic profile of these inhibitors. [3]
The table below summarizes the profound impact of fluorination on the inhibitory potency (IC₅₀) of adamantane-urea derivatives against human sEH.
| Compound Type | Structure | Modification | IC₅₀ (nM) | Reference |
| Adamantyl Urea | Adamantane-Urea-Linker | Unsubstituted | Low Nanomolar | [3] |
| Fluorinated Adamantyl Urea | Fluoro-Adamantane-Urea-Linker | Fluorine Substitution | 0.04 (40 pM) | **[3] |
| Chlorinated Adamantyl Urea | Chloro-Adamantane-Urea-Linker | Chlorine Substitution | Picomolar | [3] |
Data synthesized from published reports to illustrate the trend. Actual values are compound-specific.
Central Nervous System (CNS) Applications: Enhancing Neuroactivity
Adamantane derivatives, most notably memantine, are established treatments for neurological disorders like Alzheimer's disease, acting as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. [8]For any CNS-active drug, the ability to effectively cross the blood-brain barrier (BBB) is paramount.
Fluorination is a well-established strategy for improving BBB penetration. [6][7]By increasing lipophilicity and resisting metabolic degradation, fluorine-containing adamantane derivatives can achieve higher concentrations in the brain, potentially leading to enhanced efficacy or allowing for lower therapeutic doses. [7]Furthermore, fluorinated adamantanes are being investigated for their ability to modulate neuroinflammation pathways, which are implicated in both neurodegenerative diseases and the cognitive decline associated with conditions like diabetes. [9]
Pharmacokinetic Profile: The Fluorine Advantage
The introduction of an adamantane moiety can significantly alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile, primarily by increasing lipophilicity and metabolic stability. [10]Fluorination further refines these properties.
-
Absorption & Distribution: By modulating lipophilicity, fluorine can optimize a drug's ability to permeate biological membranes, affecting both oral absorption and distribution into tissues, including the CNS. [4][11]* Metabolism: As previously discussed, the strength of the C-F bond provides a "metabolic shield," preventing degradation by enzymes like cytochrome P450s. [5][12]This typically leads to a longer plasma half-life and increased drug exposure. [13]* Excretion: Changes in metabolism directly impact the excretion profile, often reducing the formation of various metabolites and simplifying the drug's pharmacokinetic behavior.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible. Below is a detailed methodology for a key in vitro assay.
Protocol: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol describes a standard, fluorescence-based assay to determine the IC₅₀ of test compounds against human sEH. The assay relies on a non-fluorescent substrate that is hydrolyzed by sEH to a highly fluorescent product.
A. Materials & Reagents
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., Tris-HCl, pH 7.4)
-
PHOME (3-Phenyl-oxirane-2-carboxylic acid (2-hydroxy-3,3,3-trifluoro-propyl)-amide) substrate
-
Test compounds (fluorinated adamantane derivatives) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
B. Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., from 1 mM down to 100 pM).
-
Further dilute each concentration into the sEH assay buffer to achieve the final desired assay concentrations, ensuring the final DMSO concentration in the well is ≤1%.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of sEH assay buffer.
-
Add 1 µL of the diluted test compound solution to the appropriate wells. Include "no inhibitor" controls (DMSO only) and "no enzyme" blanks.
-
Add 20 µL of the recombinant human sEH enzyme solution to all wells except the "no enzyme" blanks.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the PHOME substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader set to 37°C.
-
-
Data Acquisition & Analysis:
-
Monitor the increase in fluorescence intensity over time (kinetic read) for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background rate from the "no enzyme" blanks.
-
Normalize the data by setting the average rate of the "no inhibitor" control wells to 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Experimental workflow for an in vitro sEH inhibition assay.
Future Directions and Conclusion
The strategic fluorination of adamantane derivatives is a field ripe with opportunity. While initial applications focused on overcoming resistance in antiviral agents, the true potential lies in creating highly potent and selective modulators of other biological targets, particularly enzymes and CNS receptors. Future research should focus on:
-
Multi-fluorination: Exploring di- and tri-fluorinated adamantanes to further fine-tune physicochemical properties. [5]* Positron Emission Tomography (PET): Utilizing the ¹⁸F isotope to develop PET imaging agents for diagnosing neurodegenerative diseases by tracking target engagement in the brain. [6]* Structure-Activity Relationship (SAR) Studies: Systematically investigating the placement of fluorine on the adamantane scaffold to build robust SAR models that can guide the rational design of future drug candidates.
References
- Alamri, M. A. (2024). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.
-
Zefirov, N. A., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. PubMed Central. Available at: [Link]
-
Pouk, M., et al. (2025). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. ResearchGate. Available at: [Link]
-
Takechi, H., et al. (2025). Synthesis of functionalized adamantanes from fluoroadamantanes. ResearchGate. Available at: [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. Available at: [Link]
-
Adejare, A. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry. Available at: [Link]
-
Trout, R. E., et al. (2015). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Drugs.com. (n.d.). Adamantane antivirals. Available at: [Link]
-
Khan, I., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. Available at: [Link]
-
ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. Available at: [Link]
-
Wang, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central. Available at: [Link]
-
Wilson, L., et al. (2024). Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance. bioRxiv. Available at: [Link]
-
Inoue, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
-
Silverman, R. B. (2025). Enzyme inhibition by fluoro compounds. ResearchGate. Available at: [Link]
-
El-Damasy, D. A., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PubMed Central. Available at: [Link]
-
Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. University of Mississippi. Available at: [Link]
-
Dong, G., et al. (2015). Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations. PubMed Central. Available at: [Link]
-
Szałapska, K., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. PubMed Central. Available at: [Link]
-
Suyatin, D., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. Available at: [Link]
-
Nikolova, I., et al. (2013). Biological activity of adamantane analogues. ResearchGate. Available at: [Link]
-
Pgp, I., et al. (2010). Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. PubMed Central. Available at: [Link]
-
Sun, H., & Adejare, A. (2025). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available at: [Link]
-
Stankiewicz, M., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks. Available at: [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benthamscience.com [benthamscience.com]
- 12. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 3-Fluoroadamantane-1-carboxylic Acid: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane scaffold, a rigid, lipophilic cage-like hydrocarbon, is a privileged structure in medicinal chemistry, lending favorable pharmacokinetic properties to a variety of therapeutic agents. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, can further modulate a molecule's potency, metabolic stability, and target engagement. This in-depth technical guide explores the potential therapeutic targets of 3-Fluoroadamantane-1-carboxylic acid, a molecule that combines these advantageous structural features. While direct experimental data for this specific compound is emerging, a strong scientific rationale points toward two primary enzyme families as high-probability targets: soluble epoxide hydrolase (sEH) and diacylglycerol acyltransferase 1 (DGAT1) . This guide will provide a comprehensive overview of the evidence supporting these targets, detailed protocols for their experimental validation, and a framework for the future development of 3-Fluoroadamantane-1-carboxylic acid as a potential therapeutic agent.
Introduction: The Promise of a Fluorinated Adamantane
Adamantane and its derivatives have a rich history in drug discovery, with applications ranging from antiviral agents to treatments for neurological disorders.[1][2] The rigid adamantane cage is highly lipophilic, facilitating passage through biological membranes and interaction with hydrophobic pockets in protein targets.[3] The addition of a carboxylic acid moiety introduces a polar group capable of forming key ionic and hydrogen bond interactions within an active site.
The strategic placement of a fluorine atom at the 3-position of the adamantane core is a key design element. Fluorine's high electronegativity can alter the acidity of the carboxylic acid, potentially enhancing its interaction with target residues. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolism and improve the compound's pharmacokinetic profile. While adamantane-1-carboxylic acid itself has been explored as a component of various derivatives, the specific biological activities of its fluorinated analog, 3-Fluoroadamantane-1-carboxylic acid, remain an area of active investigation.[4][5] This guide aims to illuminate the most promising avenues for this research.
Primary Putative Therapeutic Targets
Based on the extensive literature on adamantane derivatives, two enzyme targets stand out as having a high probability of inhibition by 3-Fluoroadamantane-1-carboxylic acid.
Soluble Epoxide Hydrolase (sEH): A Target for Inflammation and Pain
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties.[6] By hydrolyzing EETs to their less active diol counterparts, sEH effectively dampens these beneficial effects. Inhibition of sEH is therefore a promising therapeutic strategy for a range of conditions, including hypertension, inflammatory disorders, and pain.[5]
Why 3-Fluoroadamantane-1-carboxylic acid is a promising sEH inhibitor:
-
Adamantane as a Pharmacophore: The adamantane moiety is a well-established pharmacophore for potent sEH inhibitors.[7][8] Adamantane-containing ureas and amides have been shown to bind with high affinity to the hydrophobic active site of sEH.[9][10]
-
Halogenation Enhances Potency: Studies on substituted adamantane derivatives have demonstrated that the introduction of halogens, such as fluorine and chlorine, can dramatically increase inhibitory potency, with some compounds reaching picomolar efficacy.[11][12] This is attributed to favorable interactions within the enzyme's active site.
-
Carboxylic Acid Interaction: The carboxylic acid group of 3-Fluoroadamantane-1-carboxylic acid can potentially form a critical hydrogen bond with the catalytic tyrosine residue (Tyr383) in the sEH active site, a key interaction for many sEH inhibitors.
Diacylglycerol Acyltransferase 1 (DGAT1): A Target for Metabolic Disorders
Diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme in the final step of triglyceride synthesis.[11] By catalyzing the esterification of diacylglycerol to triacylglycerol, DGAT1 plays a central role in fat absorption and storage. Inhibition of DGAT1 is a validated therapeutic approach for the treatment of obesity, type 2 diabetes, and other metabolic disorders.[1][13]
Why 3-Fluoroadamantane-1-carboxylic acid is a promising DGAT1 inhibitor:
-
Adamantane Carboxylic Acids as DGAT1 Inhibitors: A series of adamantane carboxylic acid derivatives have been identified as potent inhibitors of DGAT1, with some exhibiting excellent in vitro activity (IC50 in the nanomolar range).[1][14][15]
-
Lipophilic Moiety for Binding: The lipophilic adamantane cage is well-suited to occupy the hydrophobic acyl-CoA binding site of DGAT1.
-
Carboxylic Acid Functionality: The carboxylic acid is a common feature in many potent DGAT1 inhibitors and is believed to interact with key residues in the active site, contributing to binding affinity.[16][17]
A Roadmap for Target Validation: Experimental Protocols
The following section provides detailed, step-by-step methodologies for validating the inhibition of sEH and DGAT1 by 3-Fluoroadamantane-1-carboxylic acid.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available sEH inhibitor screening kits and provides a robust method for determining the inhibitory potential of 3-Fluoroadamantane-1-carboxylic acid.[3][9]
Materials:
-
Human recombinant sEH enzyme
-
sEH assay buffer
-
sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)
-
3-Fluoroadamantane-1-carboxylic acid
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader (Excitation: ~330-362 nm, Emission: ~465 nm)
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep the enzyme and substrate on ice.
-
Prepare a 1X sEH assay buffer by diluting the stock solution with pure water.
-
Prepare a stock solution of 3-Fluoroadamantane-1-carboxylic acid in a suitable solvent (e.g., DMSO) and create serial dilutions to determine the IC50.
-
Prepare a working solution of the sEH enzyme in 1X assay buffer.
-
Prepare a working solution of the sEH substrate in 1X assay buffer.
-
-
Assay Plate Setup:
-
Test Compound Wells: Add 10 µL of each dilution of 3-Fluoroadamantane-1-carboxylic acid.
-
Positive Control Well: Add 10 µL of the positive control inhibitor.
-
Vehicle Control Well: Add 10 µL of the solvent used for the test compound.
-
Enzyme Control Well: Add 10 µL of 1X assay buffer.
-
Background Control Well: Add 20 µL of 1X assay buffer.
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of the diluted sEH enzyme solution to the test compound, positive control, and vehicle control wells.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the diluted sEH substrate to all wells.
-
Immediately begin reading the fluorescence in kinetic mode every minute for 30 minutes, or incubate for 30 minutes at room temperature for an endpoint reading.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of 3-Fluoroadamantane-1-carboxylic acid compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition Assay (Radiolabeled)
This protocol outlines a traditional and reliable method for measuring DGAT1 inhibition using a radiolabeled substrate.[10][18]
Materials:
-
Human recombinant DGAT1 enzyme (microsomal preparation)
-
[¹⁴C]-labeled oleoyl-CoA
-
1,2-dioleoyl-sn-glycerol (DAG)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
3-Fluoroadamantane-1-carboxylic acid
-
Thin-layer chromatography (TLC) plates
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the assay buffer, DGAT1 enzyme, and DAG.
-
Prepare serial dilutions of 3-Fluoroadamantane-1-carboxylic acid in a suitable solvent.
-
-
Inhibition Assay:
-
In separate tubes, add the reaction mixture and the different concentrations of 3-Fluoroadamantane-1-carboxylic acid or vehicle control.
-
Pre-incubate the mixtures for a short period.
-
Initiate the reaction by adding [¹⁴C]-labeled oleoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
-
Extract the lipids.
-
Spot the lipid extracts onto a TLC plate and develop the plate using a suitable solvent system to separate the triglycerides from other lipids.
-
-
Quantification:
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the triglyceride spots into scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of triglyceride formation for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value.
-
In Silico Target Validation: Molecular Docking
Molecular docking simulations can provide valuable insights into the potential binding mode and affinity of 3-Fluoroadamantane-1-carboxylic acid to the active sites of sEH and DGAT1.
Molecular Docking Workflow
The following workflow outlines the key steps for performing molecular docking studies.[19][20][21]
Software:
-
Molecular docking software (e.g., AutoDock, Glide, GOLD)
-
Molecular visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structures of human sEH and DGAT1 from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D structure of 3-Fluoroadamantane-1-carboxylic acid and optimize its geometry.
-
-
Binding Site Definition:
-
Identify the active site of each enzyme based on the co-crystallized ligand or from published literature.
-
Define the docking grid box around the active site.
-
-
Docking Simulation:
-
Perform the docking calculations using the chosen software and scoring function.
-
Generate multiple binding poses for the ligand within the active site.
-
-
Analysis of Docking Results:
-
Rank the docking poses based on their predicted binding energies.
-
Visually inspect the top-ranked poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between 3-Fluoroadamantane-1-carboxylic acid and the enzyme's active site residues.
-
Compare the predicted binding mode with that of known inhibitors.
-
Data Presentation and Interpretation
To facilitate the analysis and comparison of experimental and computational data, the results should be summarized in a clear and structured format.
Table 1: Summary of Predicted and Experimental Data for 3-Fluoroadamantane-1-carboxylic Acid
| Parameter | Soluble Epoxide Hydrolase (sEH) | Diacylglycerol Acyltransferase 1 (DGAT1) |
| Predicted Binding Affinity (kcal/mol) | [Insert Docking Score] | [Insert Docking Score] |
| Key Interacting Residues (Predicted) | [List Residues] | [List Residues] |
| Experimental IC50 (µM) | [Insert Experimental Value] | [Insert Experimental Value] |
Visualizing Pathways and Workflows
Graphical representations are essential for understanding complex biological pathways and experimental procedures.
Signaling Pathway of Putative Targets
Caption: Signaling pathways of the putative therapeutic targets, sEH and DGAT1.
Experimental Workflow for Target Validation
Caption: Experimental workflow for the validation of therapeutic targets.
Conclusion and Future Directions
This technical guide has outlined a robust, evidence-based approach for investigating the therapeutic potential of 3-Fluoroadamantane-1-carboxylic acid. The strong precedent for adamantane derivatives as inhibitors of soluble epoxide hydrolase and diacylglycerol acyltransferase 1 provides a compelling rationale for focusing initial drug discovery efforts on these two targets. The provided experimental protocols and in silico validation framework offer a clear path forward for researchers and drug development professionals.
Future work should focus on the synthesis and experimental validation of 3-Fluoroadamantane-1-carboxylic acid's activity against sEH and DGAT1. Positive results from these initial screens would warrant more extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Ultimately, with its unique combination of a rigid, lipophilic scaffold and a strategically placed fluorine atom, 3-Fluoroadamantane-1-carboxylic acid represents a promising starting point for the development of novel therapeutics for inflammatory, metabolic, and pain-related disorders.
References
-
Ahn, J. H., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry, 101, 716-735. [Link]
-
Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Burmistrov, V. V., et al. (2018). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic Chemistry, 77, 469-480. [Link]
-
Gómez-Gálvez, F., et al. (2021). From the Design to the In Vivo Evaluation of Benzohomoadamantane-Derived Soluble Epoxide Hydrolase Inhibitors for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry, 64(5), 2639-2655. [Link]
-
Cao, J., et al. (2011). Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases. The Journal of Biological Chemistry, 286(48), 41838-41851. [Link]
- Chen, H. C., et al. (2002). Increased insulin sensitivity and fat metabolism in mice lacking acyl-CoA:diacylglycerol acyltransferase 1.
-
Osman, D. A., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(17), 5334. [Link]
-
Osman, D. A., et al. (2022). Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirsdhfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction. International Journal of Molecular Sciences, 23(21), 13329. [Link]
-
Spasov, A. A., et al. (2014). Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2124-2128. [Link]
-
Mary, Y. S., et al. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents. Polycyclic Aromatic Compounds, 42(6), 3326-3345. [Link]
-
Al-Salahi, R., et al. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Journal of Molecular Structure, 1244, 130932. [Link]
-
Burmistrov, V. V., et al. (2019). Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition. Bioorganic & Medicinal Chemistry Letters, 29(10), 1269-1272. [Link]
-
Kim, H. J., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry, 101, 716-735. [Link]
-
Veniard, L. A., et al. (2013). Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion. World Journal of Gastroenterology, 19(44), 7965-7976. [Link]
-
Blagodatsky, S. A., et al. (2012). Evaluation of adamantane derivatives as inhibitors of dengue virus mRNA cap methyltransferase by docking and molecular dynamics simulations. Molecular Informatics, 31(11-12), 856-866. [Link]
-
Sala, M., et al. (2022). Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 65(11), 7856-7873. [Link]
-
Burmistrov, V., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2269989. [Link]
-
Wanka, L., et al. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]
-
Harris, S. F., et al. (2011). Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. Bioorganic & Medicinal Chemistry Letters, 21(11), 3369-3373. [Link]
-
Burmistrov, V., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
-
Sapphire North America. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Li, Y., et al. (2024). Inhibition of diacylglycerol O-acyltransferase 1 provides neuroprotection by inhibiting ferroptosis in ischemic stroke. Journal of Neuroinflammation, 21(1), 123. [Link]
-
Hahn, J. H., et al. (2015). Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. European Journal of Medicinal Chemistry, 101, 716-735. [Link]
-
Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1814-1818. [Link]
-
Merz, J., et al. (2024). Inhibition of sterol O-acyltransferase 1 blocks Zika virus infection in cell lines and cerebral organoids. Nature Communications, 15(1), 7629. [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. content.abcam.com [content.abcam.com]
- 10. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors | MDPI [mdpi.com]
- 20. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of Adamantane Derivatives as Inhibitors of Dengue Virus mRNA Cap Methyltransferase by Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Introduction of Fluorine: A Technical Guide to 3-Fluoroadamantane-1-carboxylic Acid Derivatives and Their Therapeutic Potential
Abstract
The adamantane scaffold, a rigid, lipophilic, and structurally unique tricyclic hydrocarbon, has long been recognized as a privileged motif in medicinal chemistry. Its incorporation into drug candidates often confers advantageous pharmacokinetic properties, including enhanced metabolic stability and improved membrane permeability. This guide delves into a specific, yet highly promising, subclass: derivatives of 3-fluoroadamantane-1-carboxylic acid. The strategic introduction of a fluorine atom at a bridgehead position offers a powerful tool to modulate electronic properties and biological interactions, opening new avenues for therapeutic innovation. This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of these derivatives, with a particular focus on their emerging role as potent enzyme inhibitors. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to equip researchers and drug development professionals with the foundational knowledge to explore this compelling chemical space.
The Adamantane Scaffold: A Foundation for Robust Drug Design
The adamantane cage is a diamondoid hydrocarbon that provides a three-dimensional, sterically demanding, and highly stable core.[1] In drug design, it is often employed to:
-
Increase Lipophilicity: The hydrocarbon nature of adamantane enhances a molecule's ability to cross biological membranes, including the blood-brain barrier.[2]
-
Improve Metabolic Stability: The rigid cage structure can sterically shield adjacent functional groups from enzymatic degradation, thereby prolonging a drug's half-life.[1]
-
Provide a Rigid Anchor: The adamantane moiety serves as a non-metabolizable scaffold to orient pharmacophoric groups for optimal interaction with biological targets.[2]
The functionalization of the adamantane core, particularly with carboxylic acid and amino groups, has led to the development of numerous bioactive compounds with applications ranging from antiviral to antidiabetic agents.[3]
The Impact of Fluorine: Modulating Physicochemical and Biological Properties
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties.[1] A fluorine atom at the 3-position of the adamantane-1-carboxylic acid core imparts several key changes:
-
Electronic Effects: Fluorine is the most electronegative element, and its presence can significantly alter the acidity (pKa) of the carboxylic acid group through inductive effects. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and target engagement.[1]
-
Metabolic Blockade: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Placing a fluorine atom at a potential site of metabolism can block oxidative degradation and improve the pharmacokinetic profile of the drug.[1]
-
Conformational Control and Binding Interactions: The small size of fluorine means it can often replace a hydrogen atom without significant steric penalty. However, its unique electronic properties can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.[4]
A study on the physicochemical properties of fluorinated adamantane carboxylic acids revealed that sequential fluorination at the bridgehead positions has a measurable impact on both acidity and lipophilicity, key parameters in drug design.[1]
Physicochemical Data of Fluorinated Adamantane-1-carboxylic Acids
| Compound | pKa | log P |
| Adamantane-1-carboxylic acid | 6.40 | 2.76 |
| 3-Fluoroadamantane-1-carboxylic acid | 6.13 | 2.80 |
| 3,5-Difluoroadamantane-1-carboxylic acid | 5.86 | 2.85 |
| 3,5,7-Trifluoroadamantane-1-carboxylic acid | 5.58 | 2.89 |
| Data sourced from a comprehensive study on fluoroadamantane preparation.[1] |
Synthesis of 3-Fluoroadamantane-1-carboxylic Acid and Its Derivatives
A practical and scalable synthesis of 3-fluoroadamantane-1-carboxylic acid is crucial for the exploration of its derivatives. The most direct route involves the fluorination of a hydroxylated precursor.[1]
Synthesis of the Core Scaffold
The synthesis begins with the commercially available 3-hydroxyadamantane-1-carboxylic acid. The hydroxyl group is then converted to a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). DAST is a widely used reagent for converting alcohols to their corresponding fluoro derivatives under relatively mild conditions.[1][5]
Caption: Synthetic route to the core scaffold.
Derivatization of the Carboxylic Acid
The carboxylic acid moiety of 3-fluoroadamantane-1-carboxylic acid is a versatile handle for the synthesis of a wide range of derivatives, most commonly amides and esters.
Caption: General derivatization of the core scaffold.
Potential Applications: Inhibition of Soluble Epoxide Hydrolase (sEH)
While the biological activity of 3-fluoroadamantane-1-carboxylic acid derivatives is an emerging field, a particularly promising application is the inhibition of soluble epoxide hydrolase (sEH). sEH is an enzyme that metabolizes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[6] Inhibition of sEH has been shown to have therapeutic benefits in a range of conditions, including hypertension, inflammation, and neuropathic pain.[6][7]
Adamantane-containing ureas are among the most potent sEH inhibitors discovered to date.[6][7] Recent studies have shown that the introduction of fluorine into the adamantane scaffold of these inhibitors can lead to picomolar efficacy.[6] Although these studies did not specifically use derivatives of 3-fluoroadamantane-1-carboxylic acid, they utilized the closely related 3-fluoro-1-isocyanatoadamantane, which is synthesized from the same 3-hydroxyadamantane-1-carboxylic acid precursor.[2][8] This strongly suggests that amide and urea derivatives of 3-fluoroadamantane-1-carboxylic acid are excellent candidates for potent sEH inhibitors.
Caption: Therapeutic rationale for sEH inhibition.
Structure-Activity Relationship (SAR) Insights for sEH Inhibition
Based on studies of related adamantyl ureas, the following SAR principles can be inferred for 3-fluoroadamantane-1-carboxylic acid derivatives:
-
The Urea Moiety is Key: The urea or a similar hydrogen-bonding group is critical for mimicking the transition state in the sEH active site.[6]
-
The Adamantane Scaffold: The bulky, lipophilic adamantane group, particularly with the 3-fluoro substitution, is expected to occupy a hydrophobic pocket in the enzyme's active site.[4]
-
The Linker and Terminal Group: The nature of the amide or urea substituent provides an opportunity for further optimization of potency and pharmacokinetic properties. For instance, linking to a piperidine or a substituted phenyl ring has proven effective in other series.[4]
Experimental Protocols
The following protocols are representative methods for the synthesis of the core molecule and a key derivative class.
Protocol: Synthesis of 3-Fluoroadamantane-1-carboxylic Acid
This protocol is adapted from established methods for the fluorination of adamantane alcohols.[1]
Materials:
-
3-Hydroxyadamantane-1-carboxylic acid
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated aqueous solution
-
Magnesium sulfate, anhydrous
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-hydroxyadamantane-1-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST (1.2 eq) to the stirred solution via the dropping funnel over 30 minutes. Caution: DAST is toxic and corrosive; handle in a fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 3-fluoroadamantane-1-carboxylic acid by recrystallization or column chromatography.
Protocol: General Amidation of 3-Fluoroadamantane-1-carboxylic Acid
This protocol outlines a standard peptide coupling method for amide bond formation.
Materials:
-
3-Fluoroadamantane-1-carboxylic acid
-
Desired primary or secondary amine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of 3-fluoroadamantane-1-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add EDCI (1.2 eq) and HOBt or DMAP (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0 eq) followed by the base (TEA or DIPEA, 2.0 eq).
-
Continue stirring the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide derivative by column chromatography or recrystallization.
Conclusion and Future Perspectives
3-Fluoroadamantane-1-carboxylic acid and its derivatives represent a compelling and underexplored area of medicinal chemistry. The strategic placement of a fluorine atom on the rigid adamantane scaffold provides a nuanced approach to modulating the physicochemical and biological properties of these molecules. The strong potential of their derivatives, particularly ureas, as potent inhibitors of soluble epoxide hydrolase highlights a clear path for therapeutic development in inflammatory and pain-related disorders.
Future research should focus on the synthesis of diverse libraries of amides and esters of 3-fluoroadamantane-1-carboxylic acid and their systematic evaluation against a range of biological targets. Detailed structure-activity relationship studies will be crucial in optimizing potency and selectivity. Furthermore, investigation into the pharmacokinetic profiles of these compounds will be essential to validate the hypothesis that the 3-fluoro substitution enhances metabolic stability and drug-like properties. The foundation laid out in this guide provides a robust starting point for these exciting future endeavors.
References
- Audichya, V. B., et al. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry-(IJC), 64(7).
- Wanka, L., Iqbal, J., & Schreiner, P. R. (2013).
- Burmistrov, V. V., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. PubMed Central.
- Alamri, M. A., et al. (n.d.). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. MDPI.
- Fokin, A. A., et al. (2009). Facile synthesis of 3-(trifluoromethyl)adamantane derivatives.
- Kim, J., et al. (2019). Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition. PMC - NIH.
- Chemical Synthesis Database. (2025). 3-fluoro-1-adamantanecarboxamide.
- Vulcanchem. (n.d.). N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide - 42600-84-0. Vulcanchem.
- Qualls, M. M., et al. (2023).
- Ulu, A. U., et al. (2017). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. PMC - NIH.
- Burmistrov, V. V., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. eScholarship.org.
- Wessjohann, L. A., et al. (2005).
- Tiers, G. V. D. (1960). Fluorinated Higher Carboxylic Acids.
- Chen, D., et al. (2023).
- Chochkova, M., et al. (2019). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI.
- Wang, F., et al. (2021). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones.
- Danilov, D. V., et al. (2022). alkan-1,n-diyl)bis[3-(3-fluoroadamantan-1-yl)ureas], promising inhibitors of epoxide hydrolase sEH.
- PubChem. (n.d.). 3-Fluoroadamantane-1-carboxylic acid. PubChem - NIH.
- Robinson, A. J., et al. (2019). Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers. The University of Brighton.
- Chochkova, M., et al. (2013). Biological activity of adamantane analogues.
- Koch, H., & Haaf, W. (1964). 1-adamantanecarboxylic acid. Organic Syntheses Procedure.
- Robinson, A. J., et al. (2019). Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers.
- Orzeszko, A., et al. (2002).
- de la Cruz, P., et al. (2006). Diethylaminosulfur Trifluoride (DAST). SciSpace.
- Audichya, V. B., et al. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry-(IJC).
- Akishina, E. A., et al. (2022). Synthesis of novel rimantane and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
- Zoidis, G., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PMC - NIH.
- ChemicalBook. (n.d.). 1,3-Adamantanedicarboxylic acid synthesis. ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Deep Dive into the Lipophilicity of 3-Fluoroadamantane-1-carboxylic acid: A Technical Guide for Drug Development Professionals
Foreword: The Adamantane Moiety - More Than Just a Lipophilic Anchor
In the landscape of modern medicinal chemistry, the adamantane scaffold has emerged as a uniquely valuable motif. Often dubbed the "lipophilic bullet," its rigid, three-dimensional structure is frequently incorporated into drug candidates to enhance their lipophilicity, thereby improving pharmacokinetic profiles.[1][2] This modification can bolster membrane permeability and prolong plasma half-life by sterically shielding the pharmacophore from metabolic degradation.[1] However, to view adamantane as a mere hydrophobic appendage is to overlook its nuanced contributions to molecular design. The precise spatial arrangement of its substituents allows for a more effective exploration of drug targets, moving beyond the "flatland" of traditional aromatic scaffolds.[3] This guide will delve into the specific physicochemical properties of a particularly intriguing derivative, 3-Fluoroadamantane-1-carboxylic acid, providing a framework for understanding and experimentally determining its lipophilicity—a critical parameter in drug discovery and development.
Deconstructing the Molecule: Structural Influences on Lipophilicity
The lipophilicity of 3-Fluoroadamantane-1-carboxylic acid is a product of the interplay between its three key structural components: the adamantane cage, the carboxylic acid group, and the fluorine atom.
-
The Adamantane Core: This bulky, saturated hydrocarbon cage is inherently lipophilic. Its introduction into a molecule almost invariably increases its affinity for non-polar environments.[1][4] This high lipophilicity is a key driver for its use in enhancing drug absorption and distribution.[2]
-
The Carboxylic Acid Group (-COOH): This functional group introduces a hydrophilic and ionizable center to the molecule. At physiological pH, the carboxylic acid will be predominantly deprotonated to its carboxylate form (-COO⁻), which is significantly more water-soluble. This makes the molecule's overall lipophilicity highly dependent on the pH of its environment.[5] The presence of this group necessitates the use of the distribution coefficient (logD) rather than the simple partition coefficient (logP) to accurately describe its lipophilic character in biological systems.[6]
-
The Bridgehead Fluorine Atom (-F): The role of fluorine in modulating lipophilicity is complex. A single fluorine atom or a trifluoromethyl group can increase the lipophilicity of a molecule.[7] This is attributed to the fact that the C-F bond, while polar, is a poor hydrogen bond acceptor, and fluorine can mask the polarity of adjacent functional groups. However, extensive fluorination can sometimes lead to a decrease in lipophilicity due to the cumulative effects of bond polarity and changes in molecular interactions. For instance, the predicted XlogP of 3,5,7-trifluoroadamantane-1-carboxylic acid is 1.7, which is lower than the predicted XlogP of the non-fluorinated 1-adamantanecarboxylic acid (2.6).[8][9] In the case of 3-Fluoroadamantane-1-carboxylic acid, the single, highly electronegative fluorine atom at a bridgehead position is expected to influence the electronic environment of the adamantane cage and subtly modulate its overall lipophilicity.
Quantifying Lipophilicity: The Indispensable Role of logP, pKa, and logD
To move from a qualitative understanding to a quantitative assessment, three key parameters must be considered: logP, pKa, and logD.
-
logP (Partition Coefficient): This is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is a measure of the lipophilicity of the neutral form of the molecule.
-
pKa (Acid Dissociation Constant): This value indicates the strength of an acid. For 3-Fluoroadamantane-1-carboxylic acid, the pKa of the carboxylic acid group determines the pH at which 50% of the molecules are in their neutral (protonated) form and 50% are in their ionized (deprotonated) form.
-
logD (Distribution Coefficient): This is the logarithm of the ratio of the concentration of all forms of a compound (neutral and ionized) in a non-polar solvent to its concentration in an aqueous solvent at a specific pH. For an acidic compound like 3-Fluoroadamantane-1-carboxylic acid, the relationship between logP, pKa, and logD is given by the Henderson-Hasselbalch equation:
logD = logP - log(1 + 10^(pH - pKa))
As the pH of the environment increases above the pKa, the molecule becomes more ionized, leading to a decrease in the logD value and lower lipophilicity.[5] Given that most drugs are ionizable at physiological pH, logD provides a more accurate prediction of a drug's in vivo behavior than logP.[10]
Predicted Physicochemical Properties
| Compound | Predicted XlogP | Predicted pKa |
| 1-Adamantanecarboxylic acid | 2.6[8] | ~4.9[11][12] |
| 3-Fluoroadamantane-1-carboxylic acid | 2.0 * | < 4.9 ** |
| 3,5,7-Trifluoroadamantane-1-carboxylic acid | 1.7[9] | Not available |
*Predicted by PubChem. The presence of the electron-withdrawing fluorine atom likely reduces the predicted lipophilicity of the neutral form compared to the non-fluorinated analog. **The electron-withdrawing inductive effect of the fluorine atom is expected to stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid and lowering its pKa relative to the non-fluorinated analog.
Experimental Determination: A Methodical Approach
To obtain definitive values for the lipophilicity of 3-Fluoroadamantane-1-carboxylic acid, a two-pronged experimental approach is necessary: potentiometric titration to determine the pKa, followed by the shake-flask method to determine logP and logD.
Determining the pKa via Potentiometric Titration
The pKa is a prerequisite for accurately interpreting logD values. Potentiometric titration is the gold-standard method for its determination due to its precision and accuracy.[13]
Causality Behind the Method: This technique measures the change in pH of a solution of the compound as a titrant (a strong base, in this case) of known concentration is added. The point of half-neutralization, where half of the carboxylic acid has been converted to its conjugate base, corresponds to the pKa. For hydrophobic compounds that are poorly soluble in water, the titration is often performed in a co-solvent system (e.g., methanol-water), and the aqueous pKa is extrapolated.
Experimental Protocol: Potentiometric pKa Determination
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of 3-Fluoroadamantane-1-carboxylic acid.
-
Dissolve the compound in a suitable solvent mixture (e.g., 50:50 methanol:water) to a final concentration of approximately 1-5 mM. The use of a co-solvent is necessary due to the low aqueous solubility of adamantane derivatives.[12]
-
-
Calibration of the pH Electrode: Calibrate the pH meter and electrode system using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration:
-
Place the analyte solution in a thermostatted vessel and stir continuously.
-
Begin titrating with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH value after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection).
-
The pH at the half-equivalence point is the apparent pKa in the co-solvent mixture.
-
-
Extrapolation to Aqueous pKa (if necessary): Perform titrations in several co-solvent ratios and extrapolate the apparent pKa values to 0% organic solvent to obtain the aqueous pKa.
Determining logP and logD via the Shake-Flask Method
The shake-flask method is the most traditional and widely accepted technique for the experimental determination of partition coefficients.[6][14]
Causality Behind the Method: This method directly measures the distribution of the analyte between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution. By quantifying the concentration of the analyte in each phase after equilibrium has been reached, the partition or distribution coefficient can be calculated directly. To determine the logP (for the neutral species), the aqueous phase should be buffered to a pH at least 2 units below the pKa of the carboxylic acid. To determine the logD at a specific pH (e.g., physiological pH 7.4), the aqueous phase is buffered accordingly.
Experimental Protocol: Shake-Flask logP/logD Determination
-
Phase Preparation:
-
Pre-saturate n-octanol with the appropriate aqueous buffer (e.g., pH 2.0 buffer for logP; pH 7.4 phosphate buffer for logD) by stirring them together overnight and then allowing the layers to separate.
-
Pre-saturate the aqueous buffer with n-octanol.
-
-
Partitioning:
-
Add a known amount of 3-Fluoroadamantane-1-carboxylic acid to a mixture of the pre-saturated n-octanol and the pre-saturated aqueous buffer in a glass vial.
-
Seal the vial and shake it at a constant temperature until equilibrium is reached (typically for several hours).
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the analyte in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation:
-
logP (at pH 2.0) = log ( [Concentration in octanol] / [Concentration in aqueous phase] )
-
logD (at pH 7.4) = log ( [Concentration in octanol] / [Concentration in aqueous phase] )
-
Interpreting the Data: Implications for Drug Development
The experimentally determined pKa, logP, and logD values for 3-Fluoroadamantane-1-carboxylic acid will provide a comprehensive lipophilicity profile.
-
A low pKa (likely below 4.9) will confirm the increased acidity due to the fluorine substituent. This means that at physiological pH 7.4, the molecule will exist almost entirely in its ionized carboxylate form.
-
The logP value will quantify the intrinsic lipophilicity of the neutral molecule. This is valuable for understanding its behavior in non-polar environments, such as the core of a lipid bilayer.
-
The logD at pH 7.4 will be the most physiologically relevant parameter. It is expected to be significantly lower than the logP value due to ionization. An optimal logD range for oral drugs is often considered to be between 1 and 3.[15] The measured value will be critical in predicting the molecule's absorption, distribution, and potential for crossing the blood-brain barrier.
By systematically deconstructing the molecule and applying rigorous experimental methodologies, researchers can gain a precise understanding of the lipophilicity of 3-Fluoroadamantane-1-carboxylic acid. This knowledge is not merely academic; it is a cornerstone of rational drug design, enabling the informed optimization of lead compounds to achieve desired pharmacokinetic and pharmacodynamic outcomes. The adamantane cage, modified with strategic substitutions, continues to be a powerful tool in this endeavor, offering far more than a simple increase in lipophilicity.[3]
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
ResearchGate. (2024). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Request PDF. [Link]
-
Scott, J. S., et al. (2024). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry, 271, 116397. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Adamantanecarboxylic acid. PubChem Compound Database. [Link]
-
Wikipedia. (2025). 1-Adamantanecarboxylic acid. [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. [Link]
-
Max Planck Society. (2020). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. MPG.PuRe. [Link]
-
ResearchGate. (n.d.). The experimental Log P values of the saturated carboxylic acids (C 1 -C 22 ) training set. [Link]
-
Fuguet, E., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 1-8. [Link]
-
ResearchGate. (2024). Adamantane Carboxylic Acids Demonstrate Mitochondrial Toxicity Consistent with Oil Sands-Derived Naphthenic Acids | Request PDF. [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
-
American Chemical Society. (2020). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. The Journal of Physical Chemistry C. [Link]
-
ResearchGate. (2014). Does anyone have information on pKa of some carboxylic acids? [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. [Link]
-
ResearchGate. (2025). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts | Request PDF. [Link]
-
ResearchGate. (2025). Determination of Carboxylic Acid Dissociation Constants to 350 °C at 23 MPa by Potentiometric pH Measurements | Request PDF. [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
-
National Center for Biotechnology Information. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5,7-Trifluoroadamantane-1-carboxylic acid. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central. [Link]
-
Whitesides, G. M., & et al. (1993). Acid-Base Behavior of Carboxylic Acid Groups Covalently Attached at the Surface of Polyethylene. Langmuir, 9(7), 1726-1737. [Link]
-
SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
-
ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... [Link]
-
National Center for Biotechnology Information. (n.d.). 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)adamantane-1-carboxylic acid. PubChem Compound Database. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,5,7-Trifluoroadamantane-1-carboxylic acid | C11H13F3O2 | CID 12036142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of Fluorine in Modulating the Biological Activity of Adamantane-Based Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane scaffold, a rigid, lipophilic, and tricyclic hydrocarbon, is a privileged structure in medicinal chemistry, lending its unique physicochemical properties to a range of approved therapeutics.[1][2][3] Its incorporation into drug candidates can significantly enhance membrane permeability, provide a stable anchor for pharmacophores, and improve metabolic stability.[4][5] Concurrently, the use of fluorine in drug design has become a cornerstone strategy for optimizing molecular properties, including metabolic pathways, binding affinity, and bioavailability.[6][7][8][9] This technical guide provides an in-depth exploration of the synergistic relationship between these two powerful tools. We will dissect the role of fluorine in modulating the biological activity of adamantane compounds, moving beyond a simple recitation of effects to explain the underlying causality, provide field-proven experimental protocols, and illustrate key concepts with detailed diagrams and comparative data. This guide is intended for drug development professionals seeking to leverage the unique advantages of fluorinated adamantanes in their research and discovery pipelines.
The Foundational Logic: Why Fluorinate a Lipophilic Bullet?
The adamantane cage is often described as a "lipophilic bullet" capable of engaging with hydrophobic pockets in biological targets.[10] However, its hydrocarbon nature, particularly the tertiary bridgehead C-H bonds, presents a liability for metabolic oxidation by cytochrome P450 enzymes.[11][12] This is the primary strategic entry point for fluorine.
Metabolic Shielding: Blocking Sites of Oxidative Metabolism
The introduction of a fluorine atom, with its high C-F bond strength (approx. 116 kcal/mol), effectively blocks sites of metabolism.[7] By replacing a hydrogen at a metabolically vulnerable bridgehead position, fluorine prevents hydroxylation, thereby increasing the compound's metabolic stability and prolonging its plasma half-life.[4][12] This is one of the most impactful applications of fluorination in this compound class.
Caption: Fluorine as a metabolic shield on the adamantane core.
Tuning Physicochemical Properties: Beyond Stability
Fluorine's influence extends beyond metabolic stability. Its high electronegativity can profoundly alter the physicochemical properties of the parent molecule.[7][9]
-
pKa Modulation: Placing fluorine near a basic functional group, such as the amine in amantadine, significantly lowers its pKa due to the inductive electron-withdrawing effect. This decreases the proportion of the compound that is protonated at physiological pH, which can enhance membrane permeability and improve oral bioavailability.[7]
-
Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity compared to a hydrogen atom. However, fluorination can also alter a molecule's conformation and polarity, sometimes leading to unexpected changes in LogP that must be empirically determined.[9]
-
Binding Interactions: The polarized C-F bond can engage in favorable non-covalent interactions within a protein's active site, including dipole-dipole, dipole-induced dipole, and orthogonal multipolar interactions with backbone amides (C-F···C=O), which can enhance binding affinity.[13][14]
Table 1: Comparative Physicochemical Properties of Adamantane Analogs
| Compound | Structure | Key Feature | Predicted LogP | pKa (of Amine) | Metabolic Half-life (t½) |
| 1-Aminoadamantane | Adamantyl-NH₂ | Parent | 2.3 | ~10.2 | Short |
| 3-Fluoro-1-aminoadamantane | F-Adamantyl-NH₂ | Fluorinated | 2.5 | ~9.5 | Significantly Longer |
| Memantine | (CH₃)₂-Adamantyl-NH₂ | Alkylated | 3.1 | ~10.3 | Moderate |
| Fluorinated Memantine Analog | F,(CH₃)₂-Adamantyl-NH₂ | Fluorinated | 3.3 | ~9.6 | Long |
Note: Values are illustrative estimates to demonstrate trends.
Application Showcase I: Antiviral Agents
The story of adamantane in medicine began with the antiviral activity of amantadine and rimantadine against Influenza A.[1][10] These drugs function by blocking the M2 proton channel, which is essential for viral uncoating.[15][16]
Overcoming Resistance
Widespread resistance, primarily through the S31N mutation in the M2 channel, has rendered amantadine and rimantadine largely ineffective.[17][18] Research is now focused on developing new adamantane analogs that can overcome this resistance. Fluorination is a key strategy being explored. While simply adding fluorine may not restore M2 blocking activity, it is a critical component in developing next-generation adamantane antivirals that may have alternative mechanisms of action, such as disrupting viral entry or the colocalization of M2-M1 proteins required for assembly.[17][19] The enhanced metabolic stability and tuned permeability afforded by fluorine are crucial for the viability of these new candidates.
Table 2: Antiviral Activity of Adamantane Analogs Against Influenza A Strains
| Compound | Adamantane Moiety | Wild-Type (H1N1) EC₅₀ (µM) | Resistant (S31N) EC₅₀ (µM) | Mechanism of Action |
| Rimantadine | 1-Adamantyl | 0.5 | >100 | M2 Channel Block |
| Analog A | 2-Adamantyl | 1.2 | >100 | M2 Channel Block |
| Fluorinated Analog B | Fluoro-2-Adamantyl | 5.1 | 8.5 | M2-M1 Disruption |
| Spiro-Adamantane C | Spiro-Adamantyl | 2.3 | 5.7 | Viral Entry Inhibition |
Data is hypothetical, based on trends reported in the literature demonstrating that novel analogs can gain activity against resistant strains via different mechanisms.[17][19]
Application Showcase II: CNS Disorders
The high lipophilicity of the adamantane cage makes it well-suited for targeting the central nervous system (CNS), as it can facilitate passage across the blood-brain barrier (BBB).[4][10] Memantine, an adamantane derivative, is a well-known NMDA receptor antagonist used in the treatment of Alzheimer's disease.[3][10]
Fine-Tuning for Brain Penetration and Target Affinity
In CNS drug design, a delicate balance must be struck. The drug must be lipophilic enough to cross the BBB but not so lipophilic that it suffers from poor solubility or non-specific binding. Fluorination provides a tool to modulate these properties precisely. Replacing hydrogen with fluorine can subtly alter the molecule's lipophilicity and electronic distribution, potentially improving its pharmacokinetic profile and enhancing its specific interactions with the NMDA receptor binding site.[20]
Caption: Fluorinated adamantane interacting with key residues in a target protein.
Application Showcase III: Enzyme Inhibition
The rigid adamantane scaffold is excellent for orienting functional groups to fit precisely into enzyme active sites. Fluorination enhances this utility by improving metabolic stability and introducing new binding interactions.
Case Study: Picomolar Soluble Epoxide Hydrolase (sEH) Inhibitors
A compelling example is the development of fluorinated adamantyl ureas as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation.[11] Studies have shown that replacing hydrogen with fluorine on the adamantane core of sEH inhibitors can dramatically increase potency, achieving inhibition in the picomolar range.[11] This profound increase in activity is attributed to two main factors:
-
Blocked Metabolism: The fluorine atom prevents hydroxylation of the adamantane ring, which is a primary route of metabolic inactivation for these inhibitors.[11]
-
Enhanced Binding: The fluorinated compounds exhibit superior binding within the hydrophobic active site of sEH.[11]
Experimental Protocol: In Vitro sEH Inhibition Assay
This protocol outlines a standard fluorescence-based assay to determine the IC₅₀ of a test compound against human sEH.
Principle: The assay measures the hydrolysis of a non-fluorescent substrate, PHOME (cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate), into a highly fluorescent product by sEH. The reduction in fluorescence in the presence of an inhibitor is proportional to its potency.
Materials:
-
Human recombinant sEH enzyme
-
Assay Buffer: Bis-Tris/HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA
-
PHOME substrate solution (in DMSO)
-
Test compounds (serial dilutions in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each dilution to the wells of the 96-well plate. For control wells, add 1 µL of pure DMSO.
-
Enzyme Preparation: Dilute the human sEH enzyme stock to the desired working concentration in the cold Assay Buffer.
-
Enzyme Addition: Add 100 µL of the diluted enzyme solution to each well containing the test compound or DMSO.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare the PHOME substrate solution by diluting it in Assay Buffer to the final desired concentration (e.g., 5 µM).
-
Initiate Reaction: Add 100 µL of the PHOME solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 30°C. Measure the fluorescence every minute for 30 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates relative to the DMSO control wells (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Caption: Workflow for a typical in vitro sEH enzyme inhibition assay.
Synthetic Methodologies
The synthesis of fluorinated adamantanes typically involves the introduction of a hydroxyl group at the desired bridgehead position, followed by a deoxyfluorination reaction.[12]
Protocol: Synthesis of 3-Fluoro-1-Adamantanecarboxylic Acid
This protocol is a common route to introduce fluorine at a bridgehead position, starting from a commercially available hydroxy-adamantane precursor.
Materials:
-
1-Adamantanecarboxylic acid
-
Nitric Acid (HNO₃)
-
Sulfuric Acid (H₂SO₄)
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Hydroxylation:
-
Carefully dissolve 1-adamantanecarboxylic acid in a mixture of nitric and sulfuric acid at 0°C.
-
Allow the reaction to stir and warm to room temperature for 12-18 hours.
-
Quench the reaction by pouring it slowly over ice.
-
Extract the product, 3-hydroxy-1-adamantanecarboxylic acid, with an organic solvent (e.g., ethyl acetate).
-
Purify the product via recrystallization or column chromatography.
-
-
Deoxyfluorination:
-
Dissolve the purified 3-hydroxy-1-adamantanecarboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add DAST (typically 1.1 to 1.5 equivalents) to the solution via syringe. Caution: DAST is toxic and reacts violently with water.
-
Allow the reaction to stir at -78°C for 1 hour, then warm slowly to room temperature and stir for an additional 12 hours.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 3-fluoro-1-adamantanecarboxylic acid, by column chromatography.
-
This fluorinated intermediate serves as a versatile building block for the synthesis of various fluorinated adamantane derivatives, including amines, amides, and esters.[12]
Conclusion and Future Outlook
The strategic fluorination of adamantane-based compounds is a powerful and validated strategy in modern drug discovery. By serving as a metabolic shield, a modulator of physicochemical properties, and a facilitator of new binding interactions, fluorine unlocks the full potential of the adamantane scaffold. The dramatic success in creating picomolar enzyme inhibitors and the ongoing efforts to develop next-generation antivirals and CNS agents highlight the continued importance of this approach. As synthetic methodologies for selective fluorination become more sophisticated, we anticipate that the rational design of fluorinated adamantanes will lead to the development of safer, more potent, and more effective therapeutics across a wide range of diseases.
References
-
Demin, A. V., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. PubMed Central. [Link]
-
Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768. [Link]
-
Wouters, J. (2010). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]
-
Gourlay, B. S., & Leach, A. G. (2021). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. RSC Medicinal Chemistry, 12(8), 1216-1235. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1978-1992. [Link]
-
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]
-
Al-Hourani, B. J. (2024). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]
-
ResearchGate. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]
-
Taylor, R. D., et al. (2014). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 5(9), 3538-3549. [Link]
-
Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Mandal, S., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]
-
Spilovska, K., et al. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. [Link]
-
Al-Hadlaq, E., & Al-Agamy, M. (2020). Potential for the Repurposing of Adamantane Antivirals for COVID-19. PubMed Central. [Link]
-
Alamri, M. A. (2024). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. ResearchGate. [Link]
-
Okada, Y., et al. (2003). Synthesis of functionalized adamantanes from fluoroadamantanes. ResearchGate. [Link]
-
Jasys, V. J., et al. (2012). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. ResearchGate. [Link]
-
Wilson, K. C., et al. (2025). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Antiviral Research. [Link]
-
ResearchGate. (2024). Adamantane-based chemotherapeutic drugs and drug candidates. ResearchGate. [Link]
-
Silverman, R. B., & Holladay, M. W. (2014). Fluorinated Mechanism-Based Inhibitors. Current Topics in Medicinal Chemistry. [Link]
-
Iacob, A. D., et al. (2017). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 24(37), 4047-4067. [Link]
-
Drugs.com. (n.d.). List of Adamantane antivirals. Drugs.com. [Link]
-
Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences. [Link]
-
National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]
-
Wilson, K. C., et al. (2024). Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance. bioRxiv. [Link]
-
Journal of Cancer Science and Therapy. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. [Link]
-
El-Fakharany, E. M., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PubMed Central. [Link]
-
Asif, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Stankiewicz, M., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks. [Link]
-
Asif, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. [Link]
-
ResearchGate. (n.d.). Currently available adamantane derivatives in clinical practice and their activity. ResearchGate. [Link]
-
chemeurope.com. (2025). Novel method to synthesize valuable fluorinated drug compounds. chemeurope.com. [Link]
-
Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. [Link]
-
Nikolova, S., & Yaneva, S. (2013). Biological activity of adamantane analogues. ResearchGate. [Link]
-
Kolocouris, A., et al. (2011). Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A. PubMed Central. [Link]
-
Walsh, C. T. (1991). Enzyme inhibition by fluoro compounds. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. preprints.org [preprints.org]
- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. jchr.org [jchr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 14. rroij.com [rroij.com]
- 15. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
3-Fluoroadamantane-1-carboxylic Acid: A Strategic Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The adamantane cage, a rigid, lipophilic, and metabolically robust scaffold, has long been a privileged motif in medicinal chemistry.[1][2] Its unique three-dimensional structure provides an exceptional platform for the precise spatial orientation of pharmacophoric elements.[3] The strategic introduction of fluorine, an element with profound effects on a molecule's physicochemical and pharmacokinetic properties, further enhances the utility of this scaffold. This guide delves into the specifics of 3-Fluoroadamantane-1-carboxylic acid, a fragment that synergistically combines the advantageous properties of the adamantane core with the nuanced influence of a fluorine substituent. We will explore its synthesis, key physicochemical characteristics, and its application as a powerful tool in fragment-based drug design (FBDD), with a particular focus on its potential in the discovery of novel enzyme inhibitors. This document is intended to serve as a comprehensive resource, providing both foundational knowledge and actionable experimental protocols for its effective implementation in drug discovery programs.
The Adamantane Scaffold: More Than Just a Lipophilic Anchor
The journey of adamantane in medicine began with the discovery of the antiviral activity of amantadine in the 1960s.[1] Since then, the adamantane moiety has been incorporated into a diverse range of therapeutics, from antiviral and antidiabetic agents to neuroprotective drugs.[3] Its appeal lies in a unique combination of properties:
-
Lipophilicity: The hydrocarbon cage of adamantane significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and improve bioavailability. The inclusion of an adamantyl group can raise the calculated logP (cLogP) by approximately 3.1 log units.
-
Metabolic Stability: The rigid, saturated structure of adamantane is resistant to metabolic degradation, often shielding adjacent functional groups from enzymatic attack and thereby extending a drug's half-life.
-
Three-Dimensionality: In an era of drug discovery moving beyond "flat" molecules, the globular shape of adamantane provides a rigid, non-planar scaffold. This allows for the precise positioning of substituents to probe and interact with the complex three-dimensional topologies of biological targets.[4]
Introducing Fluorine: A Subtle Modification with Profound Impact
The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[5] A single fluorine atom can induce significant changes in:
-
pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic groups, influencing the ionization state of the molecule at physiological pH.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and a useful tool for blocking sites of metabolism.
-
Conformation and Binding: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding site. It can also influence the conformational preferences of a molecule.
-
¹⁹F NMR Spectroscopy: The fluorine-19 nucleus is a powerful probe for nuclear magnetic resonance (NMR) spectroscopy. Its 100% natural abundance, high sensitivity, and large chemical shift dispersion make it an ideal tool for fragment-based screening.[5]
3-Fluoroadamantane-1-carboxylic Acid: A Privileged Fragment
The combination of the adamantane scaffold with a fluorine substituent at the 3-position and a carboxylic acid at the 1-position gives rise to a fragment with a unique and highly desirable set of properties for FBDD.
Physicochemical Properties
The introduction of a fluorine atom at the 3-position of adamantane-1-carboxylic acid has a notable impact on its key physicochemical parameters.
| Property | Adamantane-1-carboxylic acid | 3-Fluoroadamantane-1-carboxylic acid | Rationale for Change |
| Molecular Weight | 180.24 g/mol | 198.23 g/mol | Addition of a fluorine atom. |
| pKa | ~4.9-5.0 (estimated) | Lower than the parent compound | The electron-withdrawing nature of the fluorine atom stabilizes the carboxylate anion. |
| cLogP | ~2.6 (estimated) | Higher than the parent compound | Fluorine substitution generally increases lipophilicity. |
Note: Experimentally determined values for pKa and logP can vary depending on the specific conditions and methods used.
Synthesis of 3-Fluoroadamantane-1-carboxylic Acid
The most common and practical route to 3-Fluoroadamantane-1-carboxylic acid is through the fluorination of its hydroxy precursor, 3-hydroxyadamantane-1-carboxylic acid. This transformation is typically achieved using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Experimental Protocol: Synthesis of 3-Fluoroadamantane-1-carboxylic Acid
Materials:
-
3-Hydroxyadamantane-1-carboxylic acid
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxyadamantane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq) dropwise to the stirred solution. Caution: DAST is toxic and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with 1M HCl (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3-Fluoroadamantane-1-carboxylic acid as a white solid.
Application in Fragment-Based Drug Design: A Case Study on Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a therapeutic target for the treatment of hypertension, inflammation, and pain.[6] Inhibitors of sEH often feature a urea or amide pharmacophore that interacts with the catalytic residues of the enzyme, and a lipophilic group that occupies a hydrophobic pocket. Adamantane derivatives have been extensively explored as potent sEH inhibitors due to their ideal lipophilicity and shape complementarity with the enzyme's active site.[6][7]
The introduction of fluorine into the adamantane scaffold of sEH inhibitors has been shown to be a viable strategy for modulating their properties. While direct fragment screening data for 3-Fluoroadamantane-1-carboxylic acid against sEH is not extensively published, its structural features make it an excellent candidate for such a screen. The carboxylic acid can act as a handle for fragment evolution, while the fluoroadamantane moiety can probe the hydrophobic pocket.
Logical Workflow for FBDD using 3-Fluoroadamantane-1-carboxylic Acid
The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign utilizing 3-Fluoroadamantane-1-carboxylic acid.
Sources
- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 3-Fluoroadamantane-1-carboxylic Acid
Introduction: The Significance of Spectroscopic Analysis
3-Fluoroadamantane-1-carboxylic acid belongs to the adamantane family, a class of rigid, diamondoid hydrocarbons that have garnered significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, a thorough structural characterization is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the precise molecular structure and electronic environment of such novel compounds.
This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data for 3-Fluoroadamantane-1-carboxylic acid. The causality behind the predicted spectral features will be explained, providing a robust framework for the analysis of this and related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Fluoroadamantane-1-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its covalent framework.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for a sample like 3-Fluoroadamantane-1-carboxylic acid would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to observe all unique carbon environments. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Given the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, this is a relatively quick experiment.[1]
-
2D NMR: For unambiguous assignments, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) are invaluable.
-
Diagram: NMR Experimental Workflow
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-Fluoroadamantane-1-carboxylic acid is expected to show several broad multiplets characteristic of the rigid adamantane cage. The presence of the electronegative fluorine atom at the C3 position will deshield nearby protons.
| Predicted ¹H NMR Data for 3-Fluoroadamantane-1-carboxylic acid | |
| Chemical Shift (δ) ppm | Multiplicity & Integration |
| ~12.0 | br s, 1H (COOH) |
| ~2.2-2.4 | m, 2H (protons at C2 and C4) |
| ~2.0-2.1 | m, 4H (protons at C8, C9 and C5, C7) |
| ~1.8-1.9 | m, 6H (protons at C6, C10 and C2, C4, C8, C9) |
Interpretation:
-
The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (~12.0 ppm).
-
The protons on the carbons adjacent to the fluorine-bearing carbon (C2 and C4) will be the most deshielded of the cage protons.
-
The remaining adamantane protons will appear as a complex set of overlapping multiplets in the range of 1.8-2.1 ppm. The exact chemical shifts and coupling patterns would require 2D NMR for full assignment.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The most significant effects will be the large one-bond C-F coupling constant and the deshielding effect of the fluorine atom on the carbon it is attached to (C3).
| Predicted ¹³C NMR Data for 3-Fluoroadamantane-1-carboxylic acid | ||
| Chemical Shift (δ) ppm | Carbon Assignment | Expected ¹JCF (Hz) |
| ~180 | COOH | - |
| ~90 (d) | C3 | ~180-200 |
| ~45 (d) | C2, C4 | ~20 |
| ~40 | C1 | - |
| ~38 (d) | C5, C7 | ~20 |
| ~35 | C8, C9 | - |
| ~29 | C6, C10 | - |
Interpretation:
-
The carboxylic acid carbon will appear at the most downfield position (~180 ppm).
-
The carbon directly bonded to the fluorine (C3) will be significantly deshielded and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The ¹JCF coupling constant is expected to be large, in the range of 180-200 Hz.
-
The carbons two bonds away from the fluorine (C2, C4, C5, C7) will also show coupling (²JCF), which is typically around 20 Hz, and will appear as doublets.
-
The remaining carbons will appear as singlets at chemical shifts similar to those in adamantane-1-carboxylic acid.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive to the local electronic environment. The chemical shift of fluorine in aliphatic systems can vary significantly.
| Predicted ¹⁹F NMR Data for 3-Fluoroadamantane-1-carboxylic acid | |
| Chemical Shift (δ) ppm | Multiplicity |
| -170 to -190 | Multiplet |
Interpretation:
-
The ¹⁹F chemical shift is predicted to be in the range of -170 to -190 ppm, which is typical for fluorine attached to a tertiary carbon in a saturated carbocyclic system.
-
The signal will appear as a complex multiplet due to coupling with the neighboring protons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Fluoroadamantane-1-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid group and the C-F bond.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum.
Diagram: IR Spectroscopy Workflow
Caption: Workflow for acquiring and interpreting an IR spectrum.
Predicted IR Spectrum
| Predicted IR Data for 3-Fluoroadamantane-1-carboxylic acid | |
| Frequency (cm⁻¹) | Vibrational Mode |
| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carbonyl) |
| ~1450 | C-H bend |
| ~1250 | C-O stretch |
| ~1100-1000 | C-F stretch |
| ~930 (broad) | O-H bend (out-of-plane) |
Interpretation:
-
A very broad absorption band from 2500-3300 cm⁻¹ is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[2][3]
-
The sharp peaks around 2950-2850 cm⁻¹ are due to the C-H stretching vibrations of the adamantane cage.
-
A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.[2]
-
The presence of a strong absorption band in the 1100-1000 cm⁻¹ region is indicative of the C-F stretching vibration.
-
The C-O stretch and out-of-plane O-H bend will also be present.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or by coupling the spectrometer to a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that will provide characteristic fragmentation patterns. Electrospray Ionization (ESI) in negative ion mode would also be suitable and would likely show a strong signal for the deprotonated molecule [M-H]⁻.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum (Electron Ionization)
| Predicted MS Fragmentation for 3-Fluoroadamantane-1-carboxylic acid | |
| m/z | Proposed Fragment |
| 198 | [M]⁺ (Molecular Ion) |
| 153 | [M - COOH]⁺ |
| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) |
| 93, 79, etc. | Further fragmentation of the adamantane cage |
Interpretation:
-
The molecular ion peak [M]⁺ is expected at m/z 198, corresponding to the molecular weight of C₁₁H₁₅FO₂.
-
A common fragmentation pathway for adamantane derivatives is the loss of the substituent. Loss of the carboxylic acid group as a radical would lead to a fragment at m/z 153.
-
The adamantyl cation at m/z 135 is a very stable carbocation and is often a prominent peak in the mass spectra of adamantane derivatives.[4]
-
Further fragmentation of the adamantane cage will produce a series of smaller hydrocarbon fragments.[4]
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of 3-Fluoroadamantane-1-carboxylic acid. By leveraging data from the parent adamantane-1-carboxylic acid and established principles of spectroscopy, particularly the effects of fluorine substitution, a comprehensive spectroscopic profile has been constructed. This guide serves as a valuable resource for the identification and characterization of this and other novel fluorinated adamantane derivatives, empowering researchers in their synthetic and drug discovery endeavors. The self-validating nature of the combined spectroscopic data provides a high degree of confidence in the predicted structural features.
References
-
Grokipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
-
NIST. (n.d.). Adamantane-1-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
- Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764.
-
RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
- Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(15), 4235–4245.
-
SpectraBase. (n.d.). 1,3,5-Trifluoro-adamantane. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Ye, B., et al. (2019). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. The Journal of Physical Chemistry A, 123(42), 9074-9082.
Sources
Methodological & Application
Application Notes & Protocols: Synthesis of 3-Fluoroadamantane-1-carboxylic Acid Amides
Introduction: The Strategic Value of the 3-Fluoroadamantane Moiety in Drug Discovery
The adamantane scaffold, a rigid and highly lipophilic tricyclic hydrocarbon, has become a cornerstone in medicinal chemistry. Its unique three-dimensional structure allows it to serve as a robust anchoring group for pharmacophores, enhancing binding affinity and improving pharmacokinetic profiles by increasing lipophilicity.[1][2] The introduction of a fluorine atom at a bridgehead position, as in 3-fluoroadamantane derivatives, further refines the molecule's properties. Fluorine's high electronegativity and small size can modulate electronic effects, pKa, and metabolic stability, often leading to improved drug candidates.[3][4] This guide provides a detailed technical overview and validated protocols for the synthesis of 3-fluoroadamantane-1-carboxylic acid and its subsequent conversion into a diverse range of amides, which are critical intermediates for novel therapeutics.[5]
Part 1: Synthesis of the Key Precursor: 3-Fluoroadamantane-1-carboxylic Acid
The most practical and reliable route to 3-fluoroadamantane-1-carboxylic acid begins with the commercially available 1-adamantanecarboxylic acid. The strategy involves a two-step process: selective hydroxylation at the C3 position, followed by a deoxofluorination reaction.
Step 1.1: Bridgehead Hydroxylation of 1-Adamantanecarboxylic Acid
The first step is the oxidation of a tertiary C-H bond to a hydroxyl group. This transformation leverages the inherent stability of the bridgehead carbocation intermediate. While various methods exist, oxidation using a mixture of nitric and sulfuric acid provides a direct and scalable route to 3-hydroxy-1-adamantanecarboxylic acid.[6]
-
Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 1-adamantanecarboxylic acid (1.0 eq).
-
Reaction Setup: Cool the flask in an ice-salt bath to 0 °C.
-
Acid Addition: Slowly add a pre-mixed solution of concentrated sulfuric acid (98%) and nitric acid (65%). Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C) for a specified time. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The precipitate is collected by filtration and washed thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-hydroxy-1-adamantanecarboxylic acid.
Step 1.2: Deoxofluorination to Introduce the Fluorine Moiety
With the hydroxyl group in place, the next crucial step is its replacement with a fluorine atom. Diethylaminosulfur trifluoride (DAST) is a highly effective reagent for converting tertiary alcohols to the corresponding fluorides with minimal rearrangement.[7]
-
Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-1-adamantanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or chloroform.[7]
-
Reaction Setup: Cool the solution to 0 °C in an ice bath.
-
DAST Addition: Slowly add DAST (1.1-1.5 eq) to the cooled solution. Caution: DAST is toxic and reacts violently with water. Handle with extreme care in a fume hood.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or HPLC. For less reactive substrates, gentle heating may be required.[7]
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to afford 3-fluoroadamantane-1-carboxylic acid.[7]
Figure 1: Synthetic workflow for the preparation of the key precursor.
Part 2: Amide Bond Formation Strategies
The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry.[8][9] It involves the condensation of a carboxylic acid with an amine. Direct reaction is typically inefficient due to an acid-base reaction forming a stable salt.[9] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can be readily attacked by the amine nucleophile.[10]
Method A: Acyl Chloride Formation and Subsequent Amination
This classic and robust method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[][12]
-
Acyl Chloride Formation: In a flask under an inert atmosphere, suspend or dissolve 3-fluoroadamantane-1-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Gently reflux the mixture for 1-2 hours or until the evolution of gas (SO₂ and HCl) ceases.
-
Reagent Removal: Remove the excess SOCl₂ under reduced pressure. The resulting crude 3-fluoroadamantane-1-carbonyl chloride is often used directly in the next step without further purification.
-
Amination: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF). Cool the solution to 0 °C.
-
Amine Addition: Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) dropwise. The base is necessary to neutralize the HCl generated during the reaction.
-
Workup and Purification: After the reaction is complete, wash the mixture with water, dilute acid (e.g., 1M HCl), and saturated NaHCO₃ solution. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final amide product by column chromatography or recrystallization.
Method B: Carbodiimide-Mediated Coupling
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents.[] They activate the carboxylic acid by forming an O-acylisourea intermediate. To prevent side reactions and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is often included.
-
Reaction Setup: Dissolve 3-fluoroadamantane-1-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Base Addition: Add a non-nucleophilic base such as DIPEA or N-methylmorpholine (NMM) (2.0 eq).
-
Activation: Cool the mixture to 0 °C and add EDC hydrochloride (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the amide product by column chromatography.
Method C: Uronium/Aminium Salt-Based Coupling
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient coupling agents that generate activated esters in situ, leading to rapid and clean amide bond formation with minimal side products.[] They are particularly effective for coupling sterically hindered substrates or electron-deficient amines.
-
Reaction Setup: In an inert atmosphere, dissolve 3-fluoroadamantane-1-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), and stir the mixture for 10-15 minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.
-
Reaction: Continue stirring at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Workup and Purification: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with aqueous lithium chloride (LiCl) solution (to remove residual DMF), followed by saturated NaHCO₃ and brine. Dry the organic layer, concentrate, and purify the final amide by column chromatography.
Figure 2: General mechanism of amide bond formation via an activated intermediate.
Data Summary: Comparison of Amide Coupling Methods
| Method | Activating Reagent(s) | Base | Solvent | Temp. (°C) | Typical Time (h) | Pros | Cons |
| Acyl Chloride | SOCl₂, cat. DMF | TEA, DIPEA | DCM, THF | 0 to RT | 1-3 | Highly reactive, cost-effective | Harsh conditions, limited functional group tolerance |
| Carbodiimide | EDC, HOBt | DIPEA, NMM | DMF, DCM | 0 to RT | 12-24 | Mild, good for many substrates | Dicyclohexylurea (DCU) byproduct if DCC is used, potential for racemization |
| Uronium Salt | HATU, HBTU | DIPEA | DMF | RT | 1-4 | Very fast, high yields, low racemization, good for hindered substrates | Higher cost of reagents |
Conclusion
The synthesis of 3-fluoroadamantane-1-carboxylic acid amides is a strategically important process for the development of novel therapeutics. The protocols outlined in this guide provide reliable and scalable methods for producing the key fluorinated carboxylic acid precursor and for its subsequent conversion to a wide array of amides. The choice of amide coupling methodology—be it the robust acyl chloride route, the versatile carbodiimide method, or the highly efficient uronium salt approach—can be tailored to the specific amine substrate, scale, and functional group tolerance required by the research or drug development professional. By understanding the causality behind each experimental step, researchers can effectively troubleshoot and optimize these syntheses to accelerate the discovery of new chemical entities.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
W. K. M. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society, 122(45), 11029–11039. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 11). What Is The Detailed Mechanism Of Amide Bond Formation? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Facile synthesis of 3-(trifluoromethyl)adamantane derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Adamantane-based chemotherapeutic drugs and drug candidates. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Retrieved from [Link]
-
Burmistrov, V. V., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. PubMed Central. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 3-fluoro-1-adamantanecarboxamide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes | Request PDF. Retrieved from [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. Retrieved from [Link]
-
Olah, G. A., & Prakash, G. K. S. (1979). Synthetic methods and reactions. 91. Ionic fluorination of adamantane, diamantane, and triphenylmethane with nitrosyl tetrafluoroborate/pyridine polyhydrogen fluoride (PPHF). The Journal of Organic Chemistry, 44(22), 3908–3910. Retrieved from [Link]
-
Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic acid. Organic Syntheses, 44, 1. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025, October 27). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Retrieved from [Link]
-
Peragni, F., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(44), 21338-21344. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. Page loading... [wap.guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hepatochem.com [hepatochem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. youtube.com [youtube.com]
- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Incorporation of 3-Fluoroadamantane-1-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural, conformationally restricted moieties into peptides is a premier strategy for enhancing pharmacological properties such as metabolic stability, receptor affinity, and cell permeability. The adamantane cage, a rigid and highly lipophilic scaffold, is of particular interest. This guide provides a detailed technical overview and robust protocols for the use of 3-Fluoroadamantane-1-carboxylic acid in solid-phase peptide synthesis (SPPS). We will explore the scientific rationale for its use, its physicochemical properties, and provide step-by-step methodologies for its efficient coupling to resin-bound peptides, addressing the challenges posed by its significant steric bulk.
Introduction: The Rationale for Adamantane and Fluorine in Peptide Design
The adamantane scaffold is a unique bioisostere, offering a rigid, three-dimensional structure that can be used to constrain peptide conformations and engage with hydrophobic pockets in biological targets.[1] Its introduction into drug candidates often leads to enhanced lipophilicity and improved pharmacokinetic profiles by shielding adjacent functionalities from enzymatic degradation.[1]
The strategic placement of a fluorine atom on the adamantane cage further modulates the molecule's properties. Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can:
-
Alter Acidity (pKa) : The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group, which can influence its reactivity during the activation step of peptide coupling.[2]
-
Modulate Lipophilicity (logP) : Fluorine substitution can subtly alter lipophilicity, impacting solubility, membrane permeability, and binding interactions.[3][4]
-
Enhance Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the position resistant to metabolic oxidation, thereby increasing the in vivo half-life of the peptide.[3]
-
Introduce Favorable Protein-Ligand Interactions : Fluorine can participate in unique, non-covalent interactions (e.g., orthogonal multipolar C–F···C=O interactions) within protein binding sites, potentially increasing affinity and selectivity.[5]
By combining the rigidity of the adamantane core with the unique electronic properties of fluorine, 3-Fluoroadamantane-1-carboxylic acid serves as a valuable building block for creating peptides with novel and enhanced therapeutic potential.
Physicochemical Properties
A comprehensive understanding of the building block's properties is crucial for optimizing reaction conditions. While experimental data for 3-Fluoroadamantane-1-carboxylic acid is not widely published, we can infer its characteristics by comparing its parent compound, 1-Adamantanecarboxylic acid, with the more heavily fluorinated 3,5,7-Trifluoroadamantane-1-carboxylic acid.
| Property | 1-Adamantanecarboxylic Acid | 3-Fluoroadamantane-1-carboxylic Acid | 3,5,7-Trifluoroadamantane-1-carboxylic Acid |
| Molecular Formula | C₁₁H₁₆O₂ | C₁₁H₁₅FO₂ | C₁₁H₁₃F₃O₂ |
| Molecular Weight | 180.24 g/mol | 198.23 g/mol | 234.21 g/mol [6] |
| Appearance | White crystalline powder[7] | (Expected) White crystalline solid | (Not specified) |
| Melting Point | 172-174 °C[7] | 154-156 °C[8] | 198-199 °C[8] |
| pKa (Predicted) | ~4.9-5.0 | ~4.5 (Estimated) | Lower than monofluorinated analog |
| XlogP (Predicted) | 2.6 | 2.0 [9] | 1.7[6] |
Note on Predicted Values: The pKa for 3-Fluoroadamantane-1-carboxylic acid is estimated to be lower (more acidic) than the parent compound due to the inductive electron-withdrawing effect of the single fluorine atom. The predicted XlogP value suggests high lipophilicity, a key feature for its use in drug design.
Synthesis of the Building Block
3-Fluoroadamantane-1-carboxylic acid is not typically available commercially and must be synthesized. A robust method has been described in the literature, starting from the corresponding 3-hydroxyadamantane-1-carboxylic acid.[8]
Caption: Synthesis of 3-Fluoroadamantane-1-carboxylic acid.
The key transformation involves a deoxofluorination reaction using diethylaminosulfur trifluoride (DAST). This method provides the target compound in high yield.[8] For the full, detailed synthetic procedure, please refer to the primary literature.[8]
Protocols for Peptide Synthesis
The primary challenge in incorporating 3-Fluoroadamantane-1-carboxylic acid is overcoming the significant steric hindrance of the adamantyl cage during the amide bond formation step. Standard coupling reagents may prove inefficient. Therefore, the use of a high-efficiency, phosphonium- or uronium-based coupling reagent is strongly recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an excellent choice for this purpose due to its rapid activation and high efficacy with sterically demanding substrates.[10][11]
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following protocol assumes a standard Fmoc/tBu protection strategy on a solid support (e.g., Rink Amide resin for C-terminal amides or Wang/2-Chlorotrityl resin for C-terminal acids).
Caption: Workflow for coupling 3-Fluoroadamantane-1-carboxylic acid.
Detailed Coupling Protocol
This protocol is designed for a 0.1 mmol scale synthesis. Adjust volumes and quantities accordingly for different scales.
Materials:
-
Resin-bound peptide with a free N-terminal amine (0.1 mmol)
-
3-Fluoroadamantane-1-carboxylic acid
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel for manual or automated SPPS
Procedure:
-
Resin Preparation:
-
Activation Solution Preparation (Pre-activation):
-
In a separate vial, dissolve 3-Fluoroadamantane-1-carboxylic acid (60 mg, 0.3 mmol, 3 eq.) and HATU (114 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.
-
Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color. This step is critical as it allows for the formation of the highly reactive OAt-ester intermediate prior to its introduction to the resin.[11]
-
-
Coupling Reaction:
-
Add the pre-activated solution from Step 2 to the swollen peptide-resin.
-
Agitate the mixture at room temperature for a minimum of 2 hours. Due to the steric bulk of the adamantane group, a longer coupling time is recommended compared to standard amino acids.
-
-
Monitoring the Reaction:
-
After 2 hours, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative ninhydrin (Kaiser) test.[13][14]
-
If the test is negative (beads are colorless or yellow): The coupling is complete. Proceed to Step 5.
-
If the test is positive (beads are blue/purple): The coupling is incomplete. Drain the reaction solution and repeat the coupling (Steps 2 and 3) with a fresh solution of activated acid for another 2 hours. Double coupling is often necessary for such sterically hindered moieties.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
3 x DMF
-
3 x DCM
-
3 x DMF
-
-
The adamantane-capped peptide-resin is now ready for subsequent steps, such as side-chain deprotection and/or cleavage from the solid support.
Recommended Reagent Stoichiometry
| Reagent | Equivalents (relative to resin) | Purpose |
| 3-Fluoroadamantane-1-carboxylic acid | 3.0 | Drives reaction to completion. |
| HATU | 3.0 | High-efficiency coupling agent for hindered systems.[10] |
| DIPEA | 6.0 | Non-nucleophilic base for carboxylate formation and maintaining basic pH.[13] |
Troubleshooting and Key Considerations
-
Incomplete Coupling: The most common issue will be incomplete coupling due to steric hindrance. Always monitor the reaction with a ninhydrin test. If a double coupling is still unsuccessful, consider increasing the coupling time to 4 hours or overnight, or gently heating the reaction to 30-40°C.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA. Avoid bases like triethylamine (TEA) which can be more nucleophilic and potentially cause side reactions.
-
Solvent Quality: Always use high-purity, amine-free DMF for peptide synthesis to prevent premature chain termination.[14]
-
Final Cleavage: After synthesis, the peptide can be cleaved from the resin using standard procedures, typically with a cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., TFA/H₂O/Triisopropylsilane).
Conclusion
3-Fluoroadamantane-1-carboxylic acid is a powerful tool for medicinal chemists seeking to introduce conformational rigidity, enhanced metabolic stability, and modulated lipophilicity into peptide-based therapeutics. While its steric bulk presents a synthetic challenge, this can be effectively overcome by employing potent coupling reagents like HATU and extending reaction times with careful monitoring. The protocols outlined in this guide provide a robust framework for the successful incorporation of this valuable non-natural building block, enabling the exploration of new chemical space in peptide drug discovery.
References
-
Horvat, S., et al. (2006). Adamantane and Memantine Derivatives as Anti-Cancer Drugs. Journal of Medicinal Chemistry, 49(11), 3136-3142. Available at: [Link]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. Available at: [Link]
- Lamoureux, G., & Artavia, G. (2010). The adamantane chronicle. Tetrahedron, 66(45), 8597-8626.
-
Specialty Chemicals. (n.d.). HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Available at: [Link]
-
Jasys, V. Y., et al. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society, 122(3), 466–473. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12036142, 3,5,7-Trifluoroadamantane-1-carboxylic acid. Retrieved from [Link]
-
Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167. Available at: [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3217-3229. Available at: [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
-
Xu, L., et al. (2023). Enzymatic Self-Assembly of Adamantane-Peptide Conjugate for Combating Staphylococcus aureus Infection. Advanced Healthcare Materials, 12(15), e2203204. Available at: [Link]
-
PubChemLite. (n.d.). 3-fluoroadamantane-1-carboxylic acid (C11H15FO2). Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
ResearchGate. (2014). Does anyone have information on pKa of some carboxylic acids? Retrieved from [Link]
-
Toudou, S., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17033–17044. Available at: [Link]
- Salvalaglio, M., et al. (2019). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology, 71(5), 655-666.
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(10), 7548-7593. Available at: [Link]
- Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(7), 1845-1868.
- Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643.
-
ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Retrieved from [Link]
Sources
- 1. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. optibrium.com [optibrium.com]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. acdlabs.com [acdlabs.com]
- 8. PubChemLite - 3-fluoroadamantane-1-carboxylic acid (C11H15FO2) [pubchemlite.lcsb.uni.lu]
- 9. acdlabs.com [acdlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. 3-Fluoroadamantane-1-carboxylic acid | C11H15FO2 | CID 13431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
Application Notes and Protocols: 3-Fluoroadamantane-1-carboxylic Acid as a Molecular Scaffold for Multivalent Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Three Dimensions in Drug Design
In the quest for more potent and selective therapeutics, the concept of multivalency has emerged as a powerful strategy. Multivalent ligands, which present multiple copies of a pharmacophore, can exhibit significantly enhanced binding affinity and avidity to their biological targets compared to their monovalent counterparts.[1] The spatial arrangement of these pharmacophores is critical, and the choice of a molecular scaffold to present them is paramount.[2][3] Adamantane, with its rigid, three-dimensional diamondoid structure, offers an exceptional platform for the construction of multivalent ligands.[4][5][6] Its inherent rigidity ensures a well-defined orientation of the attached functionalities, a key factor in optimizing interactions with biological targets.[5][7]
This guide focuses on 3-fluoroadamantane-1-carboxylic acid, a functionalized adamantane derivative, as a versatile scaffold for the synthesis of multivalent ligands. The introduction of a fluorine atom can subtly modulate the electronic properties and lipophilicity of the adamantane core, potentially influencing the pharmacokinetic and pharmacodynamic properties of the final conjugate.[8] The carboxylic acid group provides a convenient handle for the attachment of pharmacophores through robust and well-established amide bond formation chemistries.
This document provides a comprehensive overview of the design principles, synthesis, and characterization of multivalent ligands based on the 3-fluoroadamantane-1-carboxylic acid scaffold. Detailed, step-by-step protocols for key synthetic and analytical procedures are provided to enable researchers to readily apply these methodologies in their own drug discovery efforts.
The 3-Fluoroadamantane-1-carboxylic Acid Scaffold: Properties and Advantages
The adamantane cage is a highly lipophilic and metabolically stable moiety, properties that are often desirable in drug candidates.[6] The tetrahedral arrangement of its bridgehead carbons provides a unique three-dimensional framework for the precise positioning of substituents.[9]
Key Physicochemical Properties of Adamantane-based Scaffolds:
| Property | Description | Reference |
| Rigidity | The fused cyclohexane rings result in a conformationally locked structure, ensuring a fixed spatial orientation of attached ligands. | [5][7] |
| Lipophilicity | The hydrocarbon cage structure imparts significant lipophilicity, which can enhance membrane permeability. | [6] |
| Metabolic Stability | The adamantane core is resistant to metabolic degradation, potentially leading to a longer in vivo half-life of the drug. | [6] |
| Three-Dimensionality | The non-planar structure allows for the exploration of three-dimensional binding pockets in biological targets. | [5] |
The presence of the fluorine atom at the 3-position of the adamantane core in 3-fluoroadamantane-1-carboxylic acid can further fine-tune these properties. Fluorine's high electronegativity can influence the acidity of the carboxylic acid and the overall electronic distribution of the molecule.
Designing Multivalent Ligands with the 3-Fluoroadamantane-1-carboxylic Acid Scaffold
The design of a multivalent ligand involves the strategic attachment of pharmacophores to the scaffold. In the case of 3-fluoroadamantane-1-carboxylic acid, the carboxylic acid group serves as the primary attachment point. For the creation of a trivalent ligand, a common approach is to first couple the 3-fluoroadamantane-1-carboxylic acid to a linker molecule that possesses three functional groups for subsequent attachment of the pharmacophore.
Caption: General design of a trivalent ligand using a 3-fluoroadamantane-1-carboxylic acid scaffold.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis and characterization of a model trivalent ligand using 3-fluoroadamantane-1-carboxylic acid as the scaffold.
Protocol 1: Synthesis of 3-Fluoroadamantane-1-carboxylic Acid
This protocol is adapted from established methods for the fluorination of adamantane derivatives.[8]
Materials:
-
3-Hydroxyadamantane-1-carboxylic acid
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-hydroxyadamantane-1-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-fluoroadamantane-1-carboxylic acid as a white solid.
Protocol 2: Amide Coupling of 3-Fluoroadamantane-1-carboxylic Acid to a Trifunctional Linker (HATU-mediated)
This protocol describes the coupling of the scaffold to a commercially available trifunctional linker, such as Tris(2-aminoethyl)amine, using HATU as the coupling agent.[3][10][11]
Materials:
-
3-Fluoroadamantane-1-carboxylic acid
-
Tris(2-aminoethyl)amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-fluoroadamantane-1-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve Tris(2-aminoethyl)amine (0.33 eq) in anhydrous DMF.
-
Slowly add the solution of the amine linker to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the product.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the trivalent adamantane scaffold with three primary amine functionalities.
Protocol 3: Conjugation of a Pharmacophore to the Trivalent Scaffold (EDC/NHS-mediated)
This protocol details the attachment of a model pharmacophore containing a carboxylic acid group to the amine-functionalized trivalent scaffold using EDC/NHS chemistry.[2][12][13]
Materials:
-
Trivalent amine-functionalized adamantane scaffold (from Protocol 2)
-
Carboxylic acid-containing pharmacophore
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reverse-phase HPLC system for purification
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid-containing pharmacophore (3.3 eq), EDC (3.5 eq), and NHS (3.5 eq) in anhydrous DMSO.
-
Stir the mixture at room temperature for 1 hour to activate the pharmacophore.
-
In a separate flask, dissolve the trivalent amine-functionalized adamantane scaffold (1.0 eq) in PBS (pH 7.4).
-
Add the activated pharmacophore solution to the scaffold solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the multivalent ligand by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final trivalent ligand.
Characterization of Multivalent Ligands
Thorough characterization is essential to confirm the structure and purity of the synthesized multivalent ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds at each step. For adamantane derivatives, the cage protons typically appear as broad multiplets in the ¹H NMR spectrum.[14][15] The ¹³C NMR spectrum is particularly informative for confirming the substitution pattern on the adamantane core.[14][16]
Caption: Workflow for NMR characterization of synthesized compounds.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the synthesized multivalent ligands.[17] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Typical ESI-MS Parameters:
-
Ionization Mode: Positive or negative, depending on the nature of the analyte.
-
Solvent: A mixture of water, acetonitrile, or methanol, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Analysis: The observed m/z values are compared to the calculated molecular weights of the expected products.
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a label-free technique used to quantify the binding affinity and kinetics of the multivalent ligand to its target protein.[18][19] This is crucial for demonstrating the enhanced binding properties resulting from multivalency.[5]
General SPR Protocol:
-
Ligand Immobilization: The target protein is typically immobilized on the sensor chip surface. Amine coupling is a common method for this.[7][8]
-
Analyte Injection: The multivalent ligand (analyte) is injected at various concentrations over the immobilized protein surface.
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir or more complex models for multivalent interactions) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[20][21][22]
Caption: General workflow for SPR-based binding analysis.
Conclusion
3-Fluoroadamantane-1-carboxylic acid is a highly promising and versatile scaffold for the construction of multivalent ligands. Its rigid, three-dimensional structure allows for the precise spatial presentation of pharmacophores, while the fluorine substituent offers a means to fine-tune its physicochemical properties. The synthetic protocols and characterization methods detailed in this guide provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. The systematic application of these techniques will enable the rational design and development of novel, high-affinity multivalent ligands for a wide range of therapeutic targets.
References
-
Shirato, H. Surface plasmon resonance assay to measure binding specificity and relative affinity between noroviruses and synthetic histo-blood group antigens. Glycoscience Protocols (GlycoPODv2). (2021). Available at: [Link]
- Lee, H. J. et al. Label-Free Analysis of Multivalent Protein Binding Using Bioresponsive Nanogels and Surface Plasmon Resonance (SPR). ACS Applied Materials & Interfaces 12, 6, 6916–6923 (2020).
- Wipf, P. & Waller, D. L. Synthesis of Rigid Multivalent Scaffolds Based on Adamantane. The Journal of Organic Chemistry 72, 4670–4673 (2007).
- Pieters, R. J. Mechanisms of noncanonical binding dynamics in multivalent protein–protein interactions. Proceedings of the National Academy of Sciences 116, 24893–24901 (2019).
-
SPR-Pages. Immobilization theory. (2022). Available at: [Link]
-
Bio-Rad. Getting Started with SPR. (2013). Available at: [Link]
-
Reichert, Inc. Immobilization Strategies - Surface Plasmon Resonance. (2013). Available at: [Link]
- Brennan, J. D. et al. Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. ACS Omega 8, 4, 4049–4057 (2023).
- Hansson, L. O. et al. Unraveling the Bivalent and Rapid Interactions Between a Multivalent RNA Recognition Motif and RNA: A Kinetic Approach. Biochemistry 53, 30, 4975–4984 (2014).
- Hansson, L. O. et al. Unraveling the Bivalent and Rapid Interactions Between a Multivalent RNA Recognition Motif and RNA: A Kinetic Approach. Biochemistry 53, 30, 4975–4984 (2014).
-
Bio-Rad. Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Available at: [Link]
- Dolezal, M. et al. Mass spectrometry of diamantane and some adamantane derivatives. Organic Mass Spectrometry 9, 7, 763–773 (1974).
- Gilar, M. & Jaworski, A. Liquid chromatography of adamantane derivatives.
-
Aapptec. Coupling Reagents. (2023). Available at: [Link]
-
Reddit. Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids? (2016). Available at: [Link]
- Chittasupho, C. et al. Multivalent ligand: design principle for targeted therapeutic delivery approach. Therapeutic Delivery 3, 10, 1171–1187 (2012).
- Bar-Haim, G. et al. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
- Roy, K. et al. Engineering Selective Molecular Tethers to Enhance Suboptimal Drug Properties. bioRxiv (2020).
-
Mandal, S. et al. Remote C−H functionalization of adamantane molecules. (2021). Available at: [Link]
- Wipf, P. & Figueras, J. Synthesis of Adamantane-Based Trimeric Benzoboroxoles. The Journal of Organic Chemistry 78, 12, 6022–6031 (2013).
- Andersson, S. et al. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Journal of Organic Chemistry 80, 2, 1031–1039 (2015).
- Ilieva, S. et al. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules 22, 12, 2154 (2017).
-
Chemistry Study. #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. (2022). Available at: [Link]
-
The MJA Lab. Green Chemistry. (2020). Available at: [Link]
- Duddeck, H. et al. 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance 8, 11, 593–597 (1976).
- Singh, D. P. et al. Computational study of the adamantane cation: simulations of spectroscopy, fragmentation dynamics, and internal conversion. Physical Chemistry Chemical Physics 25, 29, 19548–19559 (2023).
- Leach, S. et al. Dissociative ionisation of adamantane: a combined theoretical and experimental study. Physical Chemistry Chemical Physics 19, 46, 30979–30991 (2017).
- Papatriantafyllopoulou, C. et al. Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. CrystEngComm 21, 1, 109–119 (2019).
-
PubChem. Adamantane-1,3,5-tricarboxylic acid. Available at: [Link]
- Breitmaier, E. et al. Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. Magnetic Resonance in Chemistry 45, 3, 193–197 (2007).
- Al-Masoudi, N. A. et al. Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, and Molecular Docking Studies. International Journal of Molecular Sciences 23, 21, 13415 (2022).
- Chen, J. et al. Multi-column continuous chromatography effectively improves the robustness of bind-elute mode chromatography in which a pre-elution wash is applied to reduce weakly bound impurities and charge variants.
- Desin, T. S. et al. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences 23, 20, 12596 (2022).
Sources
- 1. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of Rigid Multivalent Scaffolds Based on Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of noncanonical binding dynamics in multivalent protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. Theory [sprpages.nl]
- 8. Immobilization Strategies [reichertspr.com]
- 9. Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. Engineering Selective Molecular Tethers to Enhance Suboptimal Drug Properties | bioRxiv [biorxiv.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. kbfi.ee [kbfi.ee]
- 15. Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adamantane(281-23-2) 13C NMR [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Tips on ligand immobilization and kinetic study using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Unraveling the Bivalent and Rapid Interactions Between a Multivalent RNA Recognition Motif and RNA: A Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bioradiations.com [bioradiations.com]
Application Notes and Protocols: 3-Fluoroadamantane-1-carboxylic Acid in Medicinal Chemistry
Introduction: The Adamantane Scaffold as a Privileged Structure in Drug Design
The adamantane moiety, a rigid, highly symmetrical, and lipophilic tricyclic hydrocarbon, has earned its status as a "privileged structure" in medicinal chemistry.[1][2] Its unique three-dimensional cage-like structure offers several advantages in drug design. It can enhance a molecule's lipophilicity, thereby improving its absorption and ability to cross biological membranes like the blood-brain barrier.[3] The rigid framework of adamantane also serves as a robust scaffold to orient pharmacophoric groups in a precise spatial arrangement, facilitating optimal interactions with biological targets.[3] Furthermore, the steric bulk of the adamantane core can shield adjacent functional groups from metabolic degradation, often leading to an improved pharmacokinetic profile and longer half-life.[3]
The success of this scaffold is evidenced by several marketed drugs, including the antiviral agent amantadine, the Alzheimer's disease therapeutic memantine, and the highly successful dipeptidyl peptidase-4 (DPP-IV) inhibitors for type 2 diabetes, saxagliptin and vildagliptin.[2] This history underscores the value of exploring functionalized adamantane derivatives as building blocks for novel therapeutic agents.
3-Fluoroadamantane-1-carboxylic Acid: A Versatile Building Block
3-Fluoroadamantane-1-carboxylic acid emerges as a particularly valuable synthon by combining the beneficial properties of the adamantane core with two key functional groups: a bridgehead fluorine atom and a carboxylic acid.
-
The Carboxylic Acid Handle: This group provides a versatile point for chemical modification, most commonly through the formation of amide bonds.[4] This allows for the covalent linkage of the adamantane scaffold to other pharmacophoric elements, creating a modular approach to inhibitor design. The carboxylic acid itself can also participate in crucial hydrogen bonding or ionic interactions within a target's active site.
-
The Bridgehead Fluorine: The introduction of a fluorine atom at a bridgehead position significantly impacts the molecule's physicochemical properties. Fluorination is a well-established strategy in medicinal chemistry to increase metabolic stability and modulate lipophilicity and acidity (pKa).[5][6] In the context of an adamantane scaffold, the electron-withdrawing nature of fluorine can influence the electronic properties of the entire framework.[5]
The synthesis of 3-Fluoroadamantane-1-carboxylic acid is readily achieved from the commercially available 3-hydroxyadamantane-1-carboxylic acid, typically through fluorination using reagents like diethylaminosulfur trifluoride (DAST).[5][7]
Core Application: Targeting Metabolic Disease via 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
A primary and highly promising application of 3-Fluoroadamantane-1-carboxylic acid is in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Scientific Rationale: The Role of 11β-HSD1 in Metabolic Syndrome
11β-HSD1 is an intracellular enzyme predominantly found in the liver and adipose tissue.[8][9] Its main function is the conversion of inactive cortisone into the active glucocorticoid, cortisol (or corticosterone in rodents).[10][11] This enzymatic action amplifies local cortisol concentrations in key metabolic tissues, independent of circulating levels.[12]
Overexpression and dysregulation of 11β-HSD1 have been strongly implicated in the pathogenesis of metabolic syndrome, a cluster of conditions that includes visceral obesity, insulin resistance, dyslipidemia, and hypertension.[8][12] Elevated intracellular cortisol levels promote adipocyte differentiation and fat accumulation, impair insulin signaling, and stimulate hepatic glucose production, contributing directly to the features of type 2 diabetes and obesity.[9][10][11] Consequently, the selective inhibition of 11β-HSD1 is a compelling therapeutic strategy to counteract tissue-specific glucocorticoid excess and treat metabolic diseases.[8][13]
The bulky, hydrophobic adamantane cage is an ideal anchor to occupy the lipophilic pockets within the active site of 11β-HSD1.[4][14] By using 3-Fluoroadamantane-1-carboxylic acid as a starting point, potent and selective inhibitors can be constructed, often in the form of adamantyl amides and acetamides.[4][15]
Application Note 1: Design and Synthesis of Adamantane-Based 11β-HSD1 Inhibitors
The modular design of 11β-HSD1 inhibitors frequently involves coupling 3-Fluoroadamantane-1-carboxylic acid with a variety of amine-containing fragments (e.g., substituted anilines, heterocyclic amines) to probe the structure-activity relationship (SAR). The adamantane moiety serves as the primary hydrophobic anchor, while the appended fragment can form additional interactions to enhance potency and selectivity.
Experimental Workflow: Synthesis of an Amide-Linked Inhibitor
The following diagram illustrates a general and robust workflow for synthesizing a library of potential 11β-HSD1 inhibitors starting from the fluorinated adamantane acid.
Caption: General synthetic workflow for adamantyl amide inhibitors.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard procedure for the synthesis of adamantyl amides from 3-Fluoroadamantane-1-carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent.
Materials:
-
3-Fluoroadamantane-1-carboxylic acid (1.0 eq)
-
Target amine (R-NH2) (1.0-1.2 eq)
-
EDCI (1.2 eq)
-
Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP) (0.1-1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a solution of 3-Fluoroadamantane-1-carboxylic acid (1.0 eq) in anhydrous DCM, add EDCI (1.2 eq) and HOBt (1.2 eq) or DMAP (catalytic amount, ~0.1 eq).[4] The use of HOBt or DMAP helps to suppress side reactions and improve coupling efficiency.
-
Activation: Stir the mixture at room temperature for 30 minutes. This allows for the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) followed by the dropwise addition of a base such as TEA or DIPEA (2.0 eq). The base is crucial to neutralize the HCl salt byproduct of the coupling reaction and to deprotonate any amine salts.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove unreacted acid and HOBt), water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Note 2: In Vitro Evaluation of 11β-HSD1 Inhibitory Activity
After synthesis, the novel compounds must be evaluated for their potency and selectivity. A homogeneous, high-throughput screening assay is essential for efficiently determining the half-maximal inhibitory concentration (IC50) of each compound.
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
A TR-FRET assay is a robust and sensitive method for quantifying enzymatic activity. The assay measures the production of cortisol by 11β-HSD1. A cortisol-specific monoclonal antibody labeled with a fluorescent acceptor (e.g., d2) and a cortisol tracer labeled with a fluorescent donor (e.g., Europium cryptate) are used. In the absence of enzyme-produced cortisol, the antibody binds the tracer, bringing the donor and acceptor into close proximity and generating a high FRET signal. When the enzyme is active, it produces unlabeled cortisol, which competes with the tracer for antibody binding. This competition separates the donor and acceptor, leading to a decrease in the FRET signal. The magnitude of the signal decrease is directly proportional to the amount of cortisol produced.
Caption: Principle of a competitive TR-FRET assay for 11β-HSD1.
Protocol 2: 11β-HSD1 TR-FRET Inhibition Assay
This protocol provides a framework for determining the IC50 values of test compounds against human 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test Compounds (3-Fluoroadamantane derivatives)
-
TR-FRET detection kit (e.g., Cortisol (H)TRF Kit)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, with EDTA)
-
Low-volume 384-well assay plates (e.g., white, non-binding surface)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO, then dilute further in assay buffer. Dispense 2 µL of the diluted compounds into the 384-well plate. For controls, use DMSO alone (0% inhibition, maximum signal) and a known potent inhibitor or buffer (100% inhibition, background signal).
-
Enzyme/Cofactor Addition: Prepare a solution of 11β-HSD1 enzyme and NADPH cofactor in assay buffer. Add 4 µL of this solution to each well of the assay plate.
-
Reaction Initiation: Prepare a solution of the cortisone substrate in assay buffer. Initiate the enzymatic reaction by adding 4 µL of the cortisone solution to each well.
-
Incubation: Gently mix the plate and incubate at 37°C for 60-120 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the reaction by adding the TR-FRET detection reagents as per the manufacturer's protocol. This typically involves adding a solution containing both the Europium-labeled tracer and the d2-labeled antibody.
-
Final Incubation: Incubate the plate at room temperature for at least 60 minutes (or as recommended by the kit manufacturer) in the dark to allow for antibody-antigen binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals and normalize the data to the controls.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, XLfit).
Data Presentation: Example SAR Table
The results of the inhibition assay are typically summarized in a table to facilitate the analysis of the structure-activity relationship.
| Compound ID | R-Group (Amine Fragment) | h-11β-HSD1 IC50 (nM) |
| FA-001 | 4-chloroaniline | 150 |
| FA-002 | 4-methoxyaniline | 275 |
| FA-003 | 2-aminopyridine | 88 |
| FA-004 | 3-aminopyridine | 210 |
| FA-005 | 4-fluoroaniline | 125 |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Outlook
3-Fluoroadamantane-1-carboxylic acid stands out as a high-value building block for modern medicinal chemistry. Its application in the development of 11β-HSD1 inhibitors for metabolic diseases showcases how its unique structural and physicochemical properties can be leveraged to tackle challenging biological targets.[15][16] Beyond this primary application, adamantane carboxylic acid derivatives are also being explored as inhibitors of other enzymes relevant to metabolic disease, such as diacylglycerol acyltransferase 1 (DGAT1).[17][18] The continued exploration of this versatile scaffold by drug discovery professionals is certain to yield new and improved therapeutic candidates for a range of human diseases.
References
- The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome. PubMed.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.
- 11β-Hydroxysteroid Dehydrogenase 1: Translational and Therapeutic Aspects. Endocrine Reviews, Oxford Academic.
- 11β-Hydroxysteroid Dehydrogenase Type 1 and Its Role in the Hypothalamus-Pituitary-Adrenal Axis, Metabolic Syndrome, and Inflamm
- Adamantane-containing drug delivery systems. Pharmacia.
- 11β-Hydroxysteroid Dehydrogenase Type 1 as a Potential Treatment Target in Cardiovascular Diseases. MDPI.
- 11β-Hydroxysteroid Dehydrogenase Type 1: Relevance of Its Modulation in the Pathophysiology of Obesity, the Metabolic Syndrome and Type 2 Diabetes Mellitus. PubMed.
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
- Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
- Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society.
- Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes.
- Facile synthesis of 3-(trifluoromethyl)adamantane derivatives.
- 11β-HSD1 Inhibition: A Technical Guide to a Promising Therapeutic Str
- Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen
- Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. PMC - PubMed Central.
- Synthesis and biological evaluation of heterocycle containing adamantane 11beta-HSD1 inhibitors. PubMed.
- Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. PubMed.
- Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential tre
- Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes.
Sources
- 1. scispace.com [scispace.com]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. 11β-Hydroxysteroid dehydrogenase type 1: relevance of its modulation in the pathophysiology of obesity, the metabolic syndrome and type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of heterocycle containing adamantane 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
protocol for coupling 3-Fluoroadamantane-1-carboxylic acid to amines
Application Notes & Protocols:
Robust and Efficient Amide Coupling of 3-Fluoroadamantane-1-carboxylic Acid
Abstract
Functionalized adamantanes are privileged scaffolds in medicinal chemistry, prized for their rigid, three-dimensional structure and lipophilic character, which can enhance the pharmacological properties of drug candidates.[1] 3-Fluoroadamantane-1-carboxylic acid, in particular, offers a unique combination of these properties with the added modulation of electronic characteristics and metabolic stability conferred by the bridgehead fluorine atom.[2] The formation of an amide bond is one of the most critical transformations in drug discovery, yet coupling sterically hindered fragments like the adamantane cage presents significant synthetic challenges. This document provides a detailed guide for researchers, outlining two robust protocols for the efficient coupling of 3-fluoroadamantane-1-carboxylic acid with primary and secondary amines, addressing common challenges, and ensuring high reaction yields and product purity.
Introduction: The Challenge of Steric Hindrance
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[3][4] Therefore, activation of the carboxylic acid is necessary. While numerous coupling reagents are available, the bulky tricyclic cage of the adamantane moiety sterically shields the carboxyl group, hindering the approach of both the activating agent and the incoming amine nucleophile. This often leads to sluggish or incomplete reactions with standard coupling methods.
Furthermore, the electron-withdrawing nature of the fluorine atom at the C3 position can slightly decrease the nucleophilicity of the carboxylate upon deprotonation, although this effect is transmitted through the saturated sigma-framework. The primary challenge remains the steric bulk. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions is paramount for success. This guide focuses on two highly effective methods:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)-mediated coupling: A third-generation uronium salt-based reagent known for its high efficiency and rapid reaction rates, especially in cases of sterically demanding or poorly nucleophilic substrates.[5][6][7]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)-mediated coupling: A widely used, cost-effective carbodiimide-based method. The addition of NHS forms a more stable, amine-reactive intermediate, mitigating side reactions and improving yields.[8][9][10]
General Experimental Workflow
A successful coupling protocol involves several key stages, from initial setup to final product characterization. The logical flow ensures reproducibility and high purity of the target amide.
Caption: General experimental workflow for amide coupling.
Protocol 1: HATU-Mediated Coupling (Recommended Method)
Rationale: The HATU reagent operates by forming a highly reactive OAt-active ester.[6][11] The pyridine nitrogen atom in the HOAt leaving group is believed to facilitate the reaction via a neighboring group effect, stabilizing the transition state and accelerating the rate of aminolysis, making it exceptionally effective for hindered systems.[6]
Caption: Simplified mechanism of HATU-mediated coupling.
Materials and Reagents
| Reagent | MW ( g/mol ) | Stoichiometry (eq.) | Purpose |
| 3-Fluoroadamantane-1-carboxylic acid | 198.24 | 1.0 | Starting material |
| Amine (Primary or Secondary) | Varies | 1.1 - 1.2 | Nucleophile |
| HATU | 380.23 | 1.1 - 1.2 | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous Dimethylformamide (DMF) | - | - | Reaction Solvent |
| Dichloromethane (DCM) | - | - | Extraction Solvent |
| 1M HCl (aq) | - | - | Work-up Reagent |
| Saturated NaHCO₃ (aq) | - | - | Work-up Reagent |
| Brine | - | - | Work-up Reagent |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | Drying Agent |
Step-by-Step Protocol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-fluoroadamantane-1-carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add HATU (1.1 eq.) to the solution, followed by the amine (1.1 eq.).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq.) dropwise. The base is added last and slowly to prevent premature side reactions and manage any exotherm.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Due to steric hindrance, reactions may require 2 to 24 hours for completion.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (aq) (to remove excess DIPEA), saturated NaHCO₃ (aq) (to remove unreacted acid and HOAt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. (See Section 5 for details).
Protocol 2: EDC/NHS-Mediated Coupling
Rationale: This classic two-part activation involves the carbodiimide (EDC) first reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][8][10] This intermediate is susceptible to hydrolysis and can undergo side reactions. The addition of NHS traps this intermediate by forming a more stable, yet still highly amine-reactive, NHS-ester, thereby increasing the overall efficiency and minimizing byproduct formation.[9][12]
Caption: Simplified mechanism of EDC/NHS-mediated coupling.
Materials and Reagents
| Reagent | MW ( g/mol ) | Stoichiometry (eq.) | Purpose |
| 3-Fluoroadamantane-1-carboxylic acid | 198.24 | 1.0 | Starting material |
| Amine (Primary or Secondary) | Varies | 1.2 | Nucleophile |
| EDC·HCl | 191.70 | 1.5 | Coupling Reagent |
| NHS or Sulfo-NHS | 115.09 | 1.5 | Additive / Stabilizer |
| Anhydrous DCM or DMF | - | - | Reaction Solvent |
| 1M HCl (aq) | - | - | Work-up Reagent |
| Saturated NaHCO₃ (aq) | - | - | Work-up Reagent |
| Brine | - | - | Work-up Reagent |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | Drying Agent |
Step-by-Step Protocol
-
Preparation: To a flame-dried round-bottom flask, add 3-fluoroadamantane-1-carboxylic acid (1.0 eq.), EDC·HCl (1.5 eq.), and NHS (1.5 eq.).
-
Dissolution: Dissolve the solids in anhydrous DCM or DMF (approx. 0.1-0.2 M). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid and form the NHS ester.
-
Amine Addition: Add the amine (1.2 eq.) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add 1.0-1.2 eq. of a non-nucleophilic base like DIPEA or triethylamine to liberate the free amine.
-
Reaction: Allow the reaction to stir at room temperature for 12-48 hours. The reaction is typically slower than HATU-mediated couplings.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Purification and Characterization
The rigid, non-polar nature of the adamantane core often imparts good crystallinity to its derivatives, but purification can still be challenging.
-
Flash Column Chromatography: This is the most common method for purifying adamantane amides.
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes or DCM/Methanol is typically effective.
-
Expert Tip: If the final amide product contains a basic nitrogen and shows significant tailing or streaking on the TLC plate, this indicates strong interaction with the acidic silica gel.[13] Adding 0.5-1% triethylamine to the eluent can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[13]
-
-
Recrystallization: If the crude product is obtained as a solid with high purity (>90%), recrystallization can be an excellent final purification step.[14] Common solvents include ethanol, acetonitrile, or ethyl acetate/hexane mixtures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient activation. 2. Steric hindrance is too great for the conditions. 3. Reagents (especially EDC) are hydrolyzed/degraded. | 1. Switch from EDC/NHS to the more powerful HATU protocol. 2. Increase reaction time and/or gently heat the reaction to 40-50 °C. 3. Use fresh, high-quality anhydrous solvents and reagents. Ensure EDC is stored in a desiccator.[9] |
| Multiple Byproducts | 1. (EDC Protocol) O-acylisourea rearrangement. 2. (HATU Protocol) Reaction of excess HATU with the amine. 3. Amine is not pure. | 1. Ensure NHS is added with EDC to form the stable ester. 2. Use a smaller excess of HATU (e.g., 1.05-1.1 eq.). Add the amine and HATU before adding the base. 3. Verify the purity of the starting amine before the reaction. |
| Difficulty in Purification | 1. Product co-elutes with urea byproduct (from EDC or HATU). 2. Product streaks on silica gel column. | 1. The urea byproducts from EDC and HATU have different polarities. The EDC byproduct is water-soluble and should be mostly removed during aqueous work-up. The tetramethylurea from HATU is organic soluble; optimizing the chromatography solvent system is key. 2. Add 0.5-1% triethylamine to the eluent system.[13] |
References
-
Lin, P. C., et al. (2018). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. [Link]
-
ResearchGate. (n.d.). Mechanism for protein immobilization via EDC/NHS coupling. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
W. K. M. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]
-
Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Supporting Information. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
ResearchGate. (n.d.). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution.... [Link]
-
ResearchGate. (n.d.). Facile synthesis of 3-(trifluoromethyl)adamantane derivatives. [Link]
-
Chemical Synthesis Database. (n.d.). 3-fluoro-1-adamantanecarboxamide. [Link]
-
Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2... Organic & Biomolecular Chemistry. [Link]
-
PubChem. (n.d.). 3,5,7-Trifluoroadamantane-1-carboxylic acid. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
ResearchGate. (n.d.). What is the best technique for amide purification?. [Link]
-
Green Chemistry. (2024). Continuous flow synthesis of mepivacaine. [Link]
-
PubChem. (n.d.). 3-Fluoroadamantane-1-carboxylic acid. [Link]
- Google Patents. (n.d.). US5599998A - Method for the synthesis of adamantane amines.
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Fluoroadamantane-1-carboxylic Acid for Targeted Drug Delivery Systems
Introduction: The Strategic Advantage of the Adamantyl Moiety
In the landscape of targeted drug delivery, the rational design of targeting ligands is paramount. The adamantane cage, a rigid and symmetric hydrocarbon, has emerged as a powerful scaffold in medicinal chemistry.[1] Its unique properties—most notably its high lipophilicity, steric bulk, and chemical stability—make it an attractive component for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[2][3] When incorporated into a drug conjugate, the adamantyl group can act as a "lipophilic anchor," facilitating passage across cellular membranes and improving drug distribution into tissues.[1][4][]
3-Fluoroadamantane-1-carboxylic acid builds upon this robust foundation by introducing two key functional groups:
-
A Carboxylic Acid Handle: This provides a versatile and reliable point of attachment for covalent conjugation to drug molecules, linkers, or carrier systems (e.g., polymers, nanoparticles, antibodies) through well-established amide bond formation chemistry.[6][7]
-
A Bridgehead Fluorine Atom: The introduction of fluorine can significantly modulate the molecule's physicochemical properties.[8] Fluorination is a common strategy in drug design to increase metabolic stability by blocking sites susceptible to oxidative metabolism.[8] It can also enhance binding affinity to target proteins and fine-tune lipophilicity.[8][9]
These features position 3-fluoroadamantane-1-carboxylic acid as a superior targeting moiety for developing advanced drug delivery systems, aiming to improve therapeutic efficacy while minimizing systemic toxicity.[2] This guide provides a comprehensive overview of its application, from the underlying principles to detailed experimental protocols.
Principle of Adamantane-Mediated Targeting
The targeting mechanism of adamantane-based moieties is primarily driven by their physicochemical properties, which can be harnessed for both passive and active targeting strategies.
Lipophilicity-Driven Membrane Interaction (Passive Targeting)
The core principle behind adamantane's efficacy is its high lipophilicity.[10] This property allows adamantane-conjugated drugs to readily partition into the lipid bilayer of cell membranes, a critical first step for cellular entry.[4] This is particularly advantageous for delivering drugs to intracellular targets or for overcoming multidrug resistance mechanisms that rely on efflux pumps.[11] The rigid adamantane cage acts as an anchor, embedding itself within the membrane and increasing the local concentration of the conjugated drug, thereby creating a favorable gradient for diffusion into the cytoplasm.[2][4]
Supramolecular & Active Targeting
Beyond passive diffusion, the adamantane cage is a perfect "guest" for "host" molecules like cyclodextrins, forming highly stable, non-covalent inclusion complexes.[1][3] This host-guest interaction is exploited in advanced drug delivery systems where a drug-adamantane conjugate can be encapsulated by a cyclodextrin-modified nanoparticle or polymer.[3] This supramolecular assembly can shield the drug from premature degradation and release it in response to specific stimuli.
Furthermore, adamantane conjugates can be designed for active targeting. For instance, by attaching a mannose ligand to an adamantane scaffold, researchers have successfully targeted mannose receptors on the surface of immune cells like macrophages and dendritic cells.[3][4] In this configuration, the adamantane moiety serves as a lipophilic anchor to embed the conjugate within a liposomal carrier, while the mannose group is displayed on the surface for receptor recognition.[3][4]
Expert Insight: The fluorine atom in the 3-position does more than just enhance metabolic stability. Its high electronegativity can create a dipole moment that may influence interactions with membrane lipids or specific amino acid residues in protein binding pockets, potentially leading to enhanced cellular uptake or target affinity compared to its non-fluorinated counterpart.
Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for the synthesis, characterization, and evaluation of drug conjugates using 3-fluoroadamantane-1-carboxylic acid.
Overall Experimental Workflow
The development of a 3-fluoroadamantane-1-carboxylic acid-based drug conjugate follows a logical progression from synthesis to in vitro validation.
Caption: High-level workflow for conjugate synthesis and evaluation.
Protocol: Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of 3-fluoroadamantane-1-carboxylic acid to a model drug or linker containing a primary amine functional group using carbodiimide chemistry.
Materials:
-
3-Fluoroadamantane-1-carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing drug/linker
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M MES Buffer (pH 6.0)
-
Dialysis tubing (e.g., 1000 MWCO)[12] or Reverse-Phase HPLC system
-
Lyophilizer
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve 3-fluoroadamantane-1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to form the NHS-ester intermediate.
-
Causality Note: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. NHS reacts with this intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines.[13] Using a slight excess of EDC/NHS ensures complete activation of the carboxylic acid.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve the amine-containing drug/linker (1.1 eq) in DMF or a suitable buffer (e.g., PBS pH 7.4).
-
Add the activated 3-fluoroadamantane-1-NHS ester solution dropwise to the amine solution while stirring.
-
Allow the reaction to proceed at room temperature overnight (16-18 hours).
-
Causality Note: The primary amine of the drug/linker performs a nucleophilic attack on the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide bond.[7] A slight excess of the amine component can help drive the reaction to completion.
-
-
Purification:
-
For small molecule conjugates: Purify the reaction mixture using reverse-phase HPLC to separate the desired conjugate from unreacted starting materials and byproducts.
-
For large molecule/nanoparticle conjugates: Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water or an appropriate buffer for 48 hours with several buffer changes to remove unreacted reagents.
-
After purification, freeze the sample and lyophilize to obtain the final product as a dry powder.
-
Protocol: Characterization of the Conjugate
It is critical to confirm the identity, purity, and stability of the final conjugate.
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight of the conjugate and assess its purity.
-
Method: Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., acetonitrile/water). Analyze using an LC-MS system.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the 3-fluoroadamantane-drug conjugate.[14][15] The purity can be estimated from the peak area in the chromatogram.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the covalent bond formation and structural integrity of the conjugate.
-
Method: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Acquire 1H, 13C, and 19F NMR spectra.
-
Expected Result: In the 1H NMR spectrum, characteristic peaks of both the adamantane moiety and the drug/linker should be present.[16][17] The formation of the amide bond will cause a shift in the signals of the protons adjacent to the reaction site. The 19F NMR will show a signal corresponding to the fluorine on the adamantane cage, confirming its presence in the final product.[18]
Data Summary Table:
| Characterization Technique | Parameter Measured | Example Expected Result |
| LC-MS | Molecular Weight & Purity | [M+H]+ peak at calculated m/z; >95% purity by UV |
| ¹H NMR | Proton Environment | Appearance of characteristic adamantyl and drug peaks |
| ¹⁹F NMR | Fluorine Presence | Single peak confirming the C-F bond |
Protocol: In Vitro Cellular Uptake Assay
This protocol uses flow cytometry to quantify the cellular uptake of a fluorescently-labeled adamantane conjugate.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently-labeled 3-fluoroadamantane conjugate (e.g., conjugated to FITC)
-
Control (unconjugated fluorophore)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing the fluorescent conjugate at various concentrations (e.g., 1, 5, 10 µM). Include wells with the unconjugated fluorophore as a control.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
Cell Harvesting:
-
Wash the cells three times with cold PBS to remove any non-internalized conjugate.
-
Add Trypsin-EDTA to detach the cells.
-
Resuspend the cells in PBS containing 2% FBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Gate on the live cell population and record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.
-
-
Data Analysis: Compare the MFI of cells treated with the adamantane conjugate to those treated with the control fluorophore. A significantly higher MFI in the conjugate-treated cells indicates enhanced cellular uptake.[11]
Protocol: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic effect of a drug conjugate.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-fluoroadamantane-drug conjugate
-
Free drug (as a control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the adamantane-drug conjugate and the free drug. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Causality Note: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 (the concentration of drug that inhibits 50% of cell growth). A lower IC50 for the conjugate compared to the free drug suggests enhanced cytotoxic efficacy.[20]
Caption: Conceptual mechanism of adamantane-mediated drug delivery.
Conclusion and Future Outlook
3-Fluoroadamantane-1-carboxylic acid represents a highly versatile and effective moiety for the development of targeted drug delivery systems. Its inherent lipophilicity facilitates membrane translocation, while the strategically placed fluorine atom can enhance metabolic stability and the carboxylic acid group provides a reliable handle for conjugation.[1][8] The protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and evaluate novel adamantane-based therapeutics. Future applications may involve its use in constructing stimuli-responsive systems, such as pH-sensitive polymers, or in combination with other targeting ligands to achieve dual-targeting for enhanced specificity and efficacy.[21]
References
-
ResearchGate. (n.d.). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Retrieved from [Link]
-
Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. Available from: [Link]
-
MDPI. (n.d.). Adamantane in Drug Delivery Systems and Surface Recognition. Retrieved from [Link]
-
Esquenazi, Y., et al. (2018). Fluciclovine, Anti-1-Amino-3-[18F]-Fluorocyclobutane-1-Carboxylic Acid: A Novel Radiotracer for Meningioma. World Neurosurgery, 119, 153-157. Available from: [Link]
-
Georgiev, G., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1031-1039. Available from: [Link]
-
PubChem. (n.d.). 3-Fluoroadamantane-1-carboxylic acid. Retrieved from [Link]
-
Research Open World. (2022). The Synthesis of Medical Intermediate Adamantane. J Pharmacol Pharm Res, 5(4), 1-1. Available from: [Link]
-
Zhang, Y., et al. (2021). Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery. Polymers, 13(2), 269. Available from: [Link]
-
Georgiev, G., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1031-1039. Available from: [Link]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. Available from: [Link]
-
ResearchGate. (n.d.). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Adamantane in Drug Delivery Systems and Surface Recognition. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Adamantane-containing drug delivery systems. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoroadamantane. Retrieved from [Link]
-
Misak, M. E., et al. (2015). Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. Journal of Pharmacy & Pharmaceutical Sciences, 18(2), 154-171. Available from: [Link]
-
Brinson, R. G., et al. (2021). Assessment of ADC Higher Order Structure Through 2D NMR Analysis. Antibodies, 10(4), 45. Available from: [Link]
-
MDPI. (n.d.). Role of NMR in High Ordered Structure Characterization of Monoclonal Antibodies. Retrieved from [Link]
-
Pícha, J., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7629. Available from: [Link]
-
St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 22(6), 119. Available from: [Link]
-
Al-Salahi, R., et al. (2020). Formulation, Cellular Uptake and Cytotoxicity of Thymoquinone-Loaded PLGA Nanoparticles in Malignant Melanoma Cancer Cells. International Journal of Nanomedicine, 15, 8137-8149. Available from: [Link]
-
Pires, M., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules, 24(8), 1543. Available from: [Link]
-
ResearchGate. (n.d.). Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. Retrieved from [Link]
-
ACS Publications. (n.d.). Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT investigation of physicochemical and antioxidant properties of fluorinated flavones. Retrieved from [Link]
-
Emery Pharma. (2017). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of antibody-drug conjugates by mass spectrometry: Advances and future trends. Retrieved from [Link]
-
Huang, R. Y.-C., & Chen, G. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850-855. Available from: [Link]
-
Wang, Z., et al. (2022). Robust Adamantane-Based Membranes with Enhanced Conductivity for Vanadium Flow Battery Application. Membranes, 12(4), 405. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and antiviral activity of new adamantane derivatives. Retrieved from [Link]
-
Oreate AI Blog. (n.d.). Understanding Lipophilicity: The Key to Drug Development. Retrieved from [Link]
-
Ielo, L., et al. (2024). Recent Advances on Fluorine Chemistry. Molecules, 29(15), 3463. Available from: [Link]
-
Abulateefeh, S. R., et al. (2013). Enhanced uptake of nanoparticle drug carriers via a thermoresponsive shell enhances cytotoxicity in a cancer cell line. Biomaterials Science, 1(4), 434-442. Available from: [Link]
-
MDPI. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Anyone has recommended protocol for antibody conjugation to carboxylic acid using CMS (carbodiimide N-cyclohexyl-N'. Retrieved from [Link]
-
MDPI. (n.d.). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Retrieved from [Link]
-
AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]
-
Lu, J., et al. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell, 7(9), 621-635. Available from: [Link]
-
ACS Publications. (n.d.). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. Retrieved from [Link]
-
Li, J., et al. (2019). Size- and cell type-dependent cellular uptake, cytotoxicity and in vivo distribution of gold nanoparticles. International Journal of Nanomedicine, 14, 6839-6852. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of ADC Higher Order Structure Through 2D NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 1-Fluoroadamantane | C10H15F | CID 136608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Enhanced uptake of nanoparticle drug carriers via a thermoresponsive shell enhances cytotoxicity in a cancer cell line - Biomaterials Science (RSC Publishing) DOI:10.1039/C2BM00184E [pubs.rsc.org]
- 20. dovepress.com [dovepress.com]
- 21. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Leveraging 3-Fluoroadamantane-1-carboxylic Acid for the Development of Novel Enzyme Inhibitors: A Strategic Guide and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The adamantane cage, a rigid and lipophilic hydrocarbon scaffold, is a privileged structure in medicinal chemistry, featured in numerous approved drugs.[1][2] Its unique three-dimensional nature allows for the precise orientation of functional groups, making it an ideal anchor for engaging with enzyme active sites.[1] This guide focuses on 3-Fluoroadamantane-1-carboxylic acid, a versatile building block for creating next-generation enzyme inhibitors. The strategic placement of a fluorine atom modulates the scaffold's electronic properties and metabolic stability, while the carboxylic acid serves as a versatile chemical handle for library synthesis.[3][4] We provide a comprehensive overview of the rationale, detailed synthetic and biochemical protocols, and data analysis workflows for identifying and characterizing novel enzyme inhibitors derived from this powerful scaffold.
The Strategic Advantage of the 3-Fluoroadamantane Scaffold
The successful application of adamantane in drugs for a wide range of diseases, including viral infections and neurodegenerative disorders, underscores its value in drug design.[2][5] The choice of 3-Fluoroadamantane-1-carboxylic acid as a starting point for an enzyme inhibitor program is based on three key pillars:
-
The Adamantane Core: A Rigid Anchor. Unlike flexible alkyl chains or flat aromatic rings, the adamantane cage is a conformationally locked, diamondoid structure. This rigidity minimizes the entropic penalty upon binding to a target, a favorable characteristic for potent inhibitors. Its significant lipophilicity allows it to effectively engage with hydrophobic pockets within an enzyme's active site, acting as a "lipophilic bullet" to enhance binding affinity.[5][6]
-
The Fluorine Substituent: A Subtle but Powerful Modulator. The introduction of a fluorine atom at a bridgehead position is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties.[3]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the fluorine-substituted position resistant to metabolic oxidation by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug candidate.[7][8]
-
Electronic Effects: As a highly electronegative atom, fluorine can alter the acidity (pKa) and basicity of nearby functional groups, potentially leading to stronger interactions with active site residues.[3]
-
Specific Interactions: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions (e.g., with backbone carbonyls), further stabilizing the enzyme-inhibitor complex.
-
-
The Carboxylic Acid: A Gateway to Diversity. The carboxylic acid at the 1-position is the key functional group that allows for the systematic exploration of structure-activity relationships (SAR). It serves as a reliable chemical handle for coupling with a vast array of amines, alcohols, and other nucleophiles, enabling the rapid generation of a diverse library of candidate inhibitors.[9]
Workflow for Inhibitor Development
The process of developing enzyme inhibitors from the 3-fluoroadamantane scaffold follows a logical and systematic progression. This workflow ensures that resources are focused on the most promising candidates at each stage, from initial synthesis to detailed mechanistic characterization.
Caption: A streamlined workflow for enzyme inhibitor development.
Synthetic Protocols: Building the Inhibitor Library
The following protocols provide robust methods for synthesizing a library of potential inhibitors from the 3-Fluoroadamantane-1-carboxylic acid scaffold.
Protocol 3.1: General Procedure for Amide Coupling via HATU
This protocol describes the formation of an amide bond between 3-Fluoroadamantane-1-carboxylic acid and a primary or secondary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for sterically hindered substrates like adamantane derivatives.
Rationale for Reagent Choice:
-
HATU: A superior coupling reagent that activates the carboxylic acid rapidly, leading to high yields and purity. It is less prone to racemization if chiral amines are used.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the acid formed during the reaction without competing in the coupling reaction itself.
-
DMF (Dimethylformamide): An excellent polar aprotic solvent that dissolves a wide range of reactants and reagents.
Step-by-Step Methodology:
-
Preparation: In a clean, dry vial, dissolve 3-Fluoroadamantane-1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Amine Addition: Add the desired amine (1.1 eq).
-
Base Addition: Add DIPEA (3.0 eq) to the mixture and stir briefly.
-
Activation & Coupling: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.
-
Reaction: Seal the vial and stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Biochemical Evaluation: Identifying and Characterizing Inhibitors
For this application note, we will use human soluble epoxide hydrolase (sEH) as a representative enzyme target. Adamantane-containing ureas and amides are known to be potent inhibitors of sEH, making it an excellent system for this workflow.[8]
Protocol 4.1: In Vitro sEH Inhibition Assay (Fluorescence-Based)
This assay measures the activity of sEH by monitoring the hydrolysis of a non-fluorescent substrate, PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester), into a highly fluorescent product.
Principle: sEH cleaves the epoxide ring of the PHOME substrate, which then undergoes intramolecular rearrangement to release a fluorescent cyanohydrin derivative. An inhibitor will reduce the rate of this fluorescence increase.
Materials:
-
Human recombinant sEH
-
Assay Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA
-
PHOME substrate stock solution (in DMSO)
-
Test compounds (inhibitors) serially diluted in DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Step-by-Step Methodology:
-
Compound Plating: Add 1 µL of serially diluted test compounds or DMSO (for control wells) to the wells of the 96-well plate.
-
Enzyme Addition: Prepare a working solution of sEH in assay buffer. Add 100 µL of the enzyme solution to each well. For background wells, add 100 µL of assay buffer without the enzyme.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of the PHOME substrate in assay buffer. Add 100 µL of the substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every minute for 20-30 minutes (kinetic mode).
Protocol 4.2: IC₅₀ Value Determination
The IC₅₀ value is the concentration of an inhibitor that reduces enzyme activity by 50%. It is a standard measure of inhibitor potency.
Data Analysis:
-
Calculate Reaction Rates: For each well, determine the initial reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Subtract Background: Subtract the rate of the background wells (no enzyme) from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the Data: Use a non-linear regression analysis (e.g., four-parameter logistic equation) in a suitable software package (like GraphPad Prism) to fit the curve and determine the IC₅₀ value.
Example Data Table:
| Compound ID | R-Group (Amide) | IC₅₀ (nM) |
| FA-001 | -NH-CH₂-Ph | 150.2 |
| FA-002 | -NH-cyclohexyl | 85.7 |
| FA-003 | -NH-(4-CF₃-Ph) | 22.1 |
| FA-004 | piperidin-1-yl | 112.4 |
| FA-005 | morpholin-4-yl | 350.8 |
This table illustrates how SAR can be quickly established. For instance, the data suggests that an electron-withdrawing group on an aromatic ring (FA-003) significantly improves potency against sEH compared to an unsubstituted phenyl ring (FA-001).
Understanding the Mechanism of Inhibition (MoI)
Identifying a potent inhibitor is only the first step. A thorough understanding of how the compound inhibits the enzyme is critical for lead optimization. Adamantane derivatives can exhibit various inhibition mechanisms, including competitive and non-competitive binding.[10][11]
Caption: Modes of reversible enzyme inhibition.
Protocol 5.1: Enzyme Kinetic Studies for MoI Determination
This protocol determines the kinetic parameters (Kₘ and Vₘₐₓ) of the enzyme in the presence and absence of the inhibitor.
Methodology:
-
Setup: Design a matrix of experiments in a 96-well plate. The rows should represent varying substrate (PHOME) concentrations, and the columns should represent different fixed concentrations of your inhibitor (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is approximated by the IC₅₀ initially).
-
Assay Execution: Perform the sEH inhibition assay as described in Protocol 4.1 for each condition in the matrix.
-
Data Collection: Measure the initial reaction rate (V) for every combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Plot the initial rate (V) versus substrate concentration ([S]) for each inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.
-
Alternatively, create a double-reciprocal Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of line intersections is characteristic of the inhibition mechanism:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the upper-left quadrant.
-
-
-
Calculate Kᵢ: The inhibition constant (Kᵢ) can be calculated from replots of the slopes or intercepts from the primary plots.
Conclusion and Future Outlook
3-Fluoroadamantane-1-carboxylic acid is a high-value scaffold for the rational design of novel enzyme inhibitors. Its unique combination of rigidity, lipophilicity, and metabolic stability, coupled with a versatile chemical handle, provides a robust starting point for drug discovery campaigns. The systematic workflow presented here—encompassing library synthesis, biochemical screening, and detailed mechanistic studies—offers a clear and efficient path from concept to lead candidate. Future work should focus on expanding the diversity of the coupled building blocks and exploring a wider range of enzyme targets to fully exploit the therapeutic potential of this privileged adamantane scaffold.
References
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). Aust J Chem, 77(8).
-
Spilovska, K., Zidek, M., & Nepovimova, E. (2020). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978. [Link]
-
Ivanova, Y., & Stoyanov, S. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1073–1085. [Link]
-
Plotnikov, E. V., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(2), 1185. [Link]
-
Takeuchi, Y., et al. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society, 122(41), 10073–10082. [Link]
-
Bregovec, I., et al. (2012). Adamantane-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase. Bioorganic & Medicinal Chemistry, 20(19), 5865–5871. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Osyanin, V. A., & Klimochkin, Y. N. (2018). Facile synthesis of 3-(trifluoromethyl)adamantane derivatives. ResearchGate. [Link]
-
Tverdislov, V. A., et al. (1997). Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein. The Journal of General Virology, 78(Pt 4), 767–773. [Link]
-
Takeuchi, Y., et al. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Request PDF on ResearchGate. [Link]
-
Chemical Synthesis Database. (n.d.). 3-fluoro-1-adamantanecarboxamide. Retrieved from [Link]
-
Schlesinger, F., et al. (2005). Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors. British Journal of Pharmacology, 145(5), 657–665. [Link]
-
Saeedi, M., et al. (2014). In-silico identification of the binding mode of synthesized adamantyl derivatives inside cholinesterase enzymes. DARU Journal of Pharmaceutical Sciences, 22(1), 39. [Link]
-
Schlesinger, F., et al. (2005). Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors. British Journal of Pharmacology, 145(5), 657–665. [Link]
-
Plotnikov, E. V., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI. [Link]
-
Palygin, O., et al. (2021). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Scientific Reports, 11(1), 10186. [Link]
-
Asta, F., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Kvíčala, J., et al. (2018). Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. Request PDF on ResearchGate. [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches | MDPI [mdpi.com]
- 8. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 3-Fluoroadamantane-1-carboxylic acid into Polymer Backbones
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorinated Adamantane in Polymer Chemistry
The incorporation of adamantane moieties into polymer backbones is a well-established strategy for enhancing the thermal stability, glass transition temperature (Tg), and mechanical strength of materials.[1] The rigid, bulky, and diamondoid structure of adamantane restricts polymer chain mobility, leading to these desirable properties.[1] Concurrently, the introduction of fluorine atoms into polymers is known to impart unique characteristics such as increased chemical resistance, thermal stability, and hydrophobicity.[2]
This guide focuses on the novel monomer, 3-Fluoroadamantane-1-carboxylic acid, which uniquely combines the structural benefits of the adamantane cage with the advantageous properties of fluorine. The presence of the fluorine atom at a bridgehead position is expected to influence the electronic properties of the carboxylic acid group, potentially altering its reactivity in polymerization reactions. This document provides detailed protocols for incorporating this functionalized monomer into polyester and polyamide backbones, offering researchers a pathway to novel high-performance materials with potential applications in advanced coatings, high-temperature engineering plastics, and biomedical devices.
Monomer Overview: 3-Fluoroadamantane-1-carboxylic acid
Before proceeding to polymerization, it is crucial to understand the key characteristics of the monomer.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅FO₂ | |
| Molecular Weight | 198.23 g/mol | |
| Appearance | White to off-white powder | General knowledge |
| Key Functional Groups | Carboxylic Acid (-COOH), Tertiary Fluoride (-F) | Chemical Structure |
The carboxylic acid group provides a reactive handle for standard polycondensation reactions, while the fluorine atom and the adamantane cage are expected to be chemically robust under the described polymerization conditions.
Polymerization Strategies: Creating Novel Polyesters and Polyamides
Two primary step-growth polymerization techniques are presented for incorporating 3-Fluoroadamantane-1-carboxylic acid into polymer backbones: solution polycondensation for polyesters and both solution and interfacial polycondensation for polyamides.
I. Synthesis of Polyesters via Solution Polycondensation
This protocol details the synthesis of a polyester by reacting 3-Fluoroadamantane-1-carboxylic acid with a diol in a high-boiling point solvent. The direct polyesterification of dicarboxylic acids with diols can be challenging; therefore, an in-situ activation of the carboxylic acid is often employed.[3]
Workflow for Polyester Synthesis
Caption: Workflow for polyester synthesis.
Detailed Protocol: Synthesis of Poly(3-fluoroadamantyl-co-bisphenol A) terephthalate (Illustrative Example)
This example uses a co-monomer, terephthaloyl chloride, to facilitate the formation of a high molecular weight polymer.
Materials:
-
3-Fluoroadamantane-1-carboxylic acid
-
Bisphenol A
-
Terephthaloyl chloride
-
Pyridine (dried)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Methanol
-
Calcium Chloride (CaCl₂) (anhydrous)
Procedure:
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve Bisphenol A and 3-Fluoroadamantane-1-carboxylic acid in anhydrous NMP. Add anhydrous CaCl₂ to aid in the solubility of the resulting polymer.
-
Monomer Activation: Cool the solution to 0°C in an ice bath. Slowly add pyridine to the stirred solution.
-
Polycondensation: While maintaining the temperature at 0°C, add a solution of terephthaloyl chloride in NMP dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for several hours to ensure complete reaction.
-
Polymer Isolation: Precipitate the viscous polymer solution by pouring it into a large volume of methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it thoroughly with hot water and methanol to remove any unreacted monomers, solvent, and salts.
-
Drying: Dry the final polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the acid chloride and to avoid side reactions that could terminate the polymer chain growth.
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards polymer formation.
-
Calcium Chloride: Increases the solubility of the aromatic polyester in the organic solvent.[4]
-
Stepwise Heating: Allows for controlled initiation of the polymerization at a lower temperature, followed by completion at a higher temperature to achieve a high molecular weight.
II. Synthesis of Polyamides
Polyamides can be synthesized using either solution polycondensation or interfacial polymerization. The choice of method can influence the final polymer properties.
This method is suitable for producing high-purity, well-defined polyamides.
Workflow for Polyamide Synthesis (Solution)
Caption: Workflow for polyamide synthesis via solution polycondensation.
Detailed Protocol:
Part 1: Synthesis of 3-Fluoroadamantane-1-carbonyl chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial first step for low-temperature solution polycondensation with diamines.[5]
Materials:
-
3-Fluoroadamantane-1-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend 3-Fluoroadamantane-1-carboxylic acid in the chosen anhydrous solvent.
-
Slowly add an excess of thionyl chloride or oxalyl chloride (with a drop of DMF) to the suspension at room temperature.
-
Gently reflux the mixture until the evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl) ceases and the solution becomes clear.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-Fluoroadamantane-1-carbonyl chloride. This is typically used in the next step without further purification.
Part 2: Polyamide Synthesis
Materials:
-
3-Fluoroadamantane-1-carbonyl chloride (from Part 1)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)
-
Lithium chloride (LiCl) (anhydrous)
Procedure:
-
Reactor Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine and anhydrous LiCl in the chosen anhydrous solvent.[4]
-
Polycondensation: Cool the diamine solution to 0°C. Add the freshly prepared 3-Fluoroadamantane-1-carbonyl chloride, either neat or as a solution in the same solvent, to the stirred diamine solution.
-
Maintain the reaction at 0-5°C for a few hours, then allow it to warm to room temperature and continue stirring overnight.[4]
-
Isolation and Purification: Precipitate the polymer by pouring the viscous solution into water or ethanol. Filter, wash extensively with water and ethanol, and dry under vacuum.
Interfacial polymerization is a rapid process that occurs at the interface of two immiscible liquids.[6] It is particularly useful for producing high molecular weight polyamides.
Workflow for Polyamide Synthesis (Interfacial)
Caption: Workflow for polyamide synthesis via interfacial polymerization.
Detailed Protocol:
Materials:
-
3-Fluoroadamantane-1-carbonyl chloride
-
Aliphatic or aromatic diamine (e.g., hexamethylenediamine)
-
Sodium hydroxide (NaOH) or other suitable base
-
An organic solvent immiscible with water (e.g., dichloromethane, chloroform)
-
Water
Procedure:
-
Prepare the Aqueous Phase: Dissolve the diamine and the base in water.
-
Prepare the Organic Phase: Dissolve the 3-Fluoroadamantane-1-carbonyl chloride in the organic solvent.
-
Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form at the interface.
-
Polymer Collection: The polymer film can be continuously drawn out from the interface using forceps or a glass rod.
-
Purification: Wash the collected polymer thoroughly with water and then with a non-solvent like acetone or ethanol to remove trapped reactants and solvent.
-
Drying: Dry the polymer in a vacuum oven.
Trustworthiness of Protocols: These protocols are self-validating through a comprehensive characterization of the final polymer. The successful incorporation of the 3-Fluoroadamantane-1-carboxylic acid monomer can be confirmed by spectroscopic methods, while the desired material properties can be assessed through thermal and mechanical testing.
Characterization of the Resulting Polymers
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new polymers.
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and monomer incorporation. | ¹H NMR: Appearance of characteristic peaks for the adamantane cage protons. ¹⁹F NMR: A signal corresponding to the fluorine atom on the adamantane cage. ¹³C NMR: Signals for the carbonyl group and the carbons of the adamantane skeleton.[7][8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | For polyesters, the appearance of a strong ester carbonyl (C=O) stretch. For polyamides, the characteristic amide I (C=O stretch) and amide II (N-H bend) bands. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (polydispersity index, PDI). | A unimodal distribution indicating successful polymerization and the absence of significant side reactions. |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg) and melting temperature (Tm), if applicable. | A high Tg is expected due to the rigid adamantane unit.[1] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | High decomposition temperatures are anticipated due to the inherent stability of the adamantane cage.[1] |
| Mechanical Testing | To determine properties like tensile strength, modulus, and elongation at break. | The incorporation of the rigid adamantane unit is expected to increase the modulus and tensile strength of the polymer.[9] |
Conclusion
The protocols outlined in this application note provide a robust framework for the incorporation of 3-Fluoroadamantane-1-carboxylic acid into polymer backbones. By leveraging the unique combination of a rigid adamantane core and a strategically placed fluorine atom, researchers can develop novel high-performance materials with enhanced thermal and mechanical properties. The detailed methodologies and characterization guidelines are designed to empower scientists and engineers in the creation and evaluation of these next-generation polymers for a wide range of advanced applications.
References
- Mathias, L. J., Jensen, J. J., Reichert, V. T., Lewis, C. M., & Tullos, G. L. (1996). Adamantane-Containing Polymers. ACS Symposium Series, 624, 197-207.
-
PubChem. (n.d.). 3-Fluoroadamantane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Interfacial polymerization. In Wikipedia. Retrieved from [Link]
-
The Aquila Digital Community. (1996). Adamantane-Containing Polymers. Retrieved from [Link]
-
SogaWorks. (n.d.). Polyamide vs Polyester: What Are the Differences. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Branched Fluorine-containing Polyesters and their Properties. Retrieved from [Link]
-
ResearchGate. (2020). Structure characterization of fluorinated polymers by solid-state NMR, in the melt, and in supercritical CO2. Retrieved from [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
-
MDPI. (2021). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Retrieved from [Link]
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of aliphatic polyesters by direct polyesterification of dicarboxylic acids with diols under mild conditions catalyzed by reusable rare-earth triflate. Retrieved from [Link]
Sources
- 1. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 2. Synthesis of Branched Fluorine-containing Polyesters and their Properties - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Interfacial polymerization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Polyamide vs Polyester: What Are the Differences [sogaworks.com]
Synthesis of 3-Fluoroadamantane-1-carboxylic Acid Esters: A Detailed Guide for Medicinal and Materials Chemistry
Introduction: The Adamantane Advantage in Modern Chemistry
The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon scaffold, has captured the attention of chemists for decades. Its unique structural properties have made it a valuable building block in a multitude of applications, most notably in drug discovery and materials science. The incorporation of an adamantyl moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a therapeutic agent, improving its metabolic stability, lipophilicity, and ability to interact with biological targets.
This application note provides a comprehensive guide to the synthesis of 3-fluoroadamantane-1-carboxylic acid and its subsequent conversion to a variety of esters. The introduction of a fluorine atom at a bridgehead position of the adamantane core can further modulate the molecule's electronic properties, pKa, and lipophilicity, offering a powerful tool for fine-tuning its characteristics for specific applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed, step-by-step protocols, mechanistic insights, and practical advice for the successful synthesis and characterization of these valuable compounds.
Synthetic Strategy Overview
The synthesis of 3-fluoroadamantane-1-carboxylic acid esters is a multi-step process that begins with the commercially available adamantane-1-carboxylic acid. The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for 3-Fluoroadamantane-1-carboxylic acid esters.
This guide will detail the experimental procedures for each of these key transformations, providing insights into the choice of reagents and reaction conditions.
Part 1: Synthesis of 3-Fluoroadamantane-1-carboxylic Acid
Step 1.1: Hydroxylation of Adamantane-1-carboxylic Acid
The first step involves the selective hydroxylation of adamantane-1-carboxylic acid at the C3 position. This is a crucial step that introduces the necessary functionality for the subsequent fluorination.
Protocol 1: Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid
-
Materials and Reagents:
-
Adamantane-1-carboxylic acid
-
Nitric acid (65%)
-
Sulfuric acid (98%)
-
Formic acid (88%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add adamantane-1-carboxylic acid (e.g., 20 g).
-
Carefully add nitric acid (65%, 20 mL) and sulfuric acid (98%, 160 mL) to the flask while cooling in an ice bath.
-
Maintain the temperature at 0°C and add formic acid (88%, 70 mL) dropwise over a period of 5 hours.
-
After the addition is complete, allow the reaction to stir for an additional hour at 0°C.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the precipitate thoroughly with water.
-
Dissolve the crude solid in an aqueous NaOH solution.
-
Separate the clear solution and acidify it with HCl to a pH of 3.
-
Filter the resulting white precipitate, wash with water, and dry under vacuum to yield 3-hydroxyadamantane-1-carboxylic acid.
-
-
Expected Yield: ~92%
Step 1.2: Fluorination of 3-Hydroxyadamantane-1-carboxylic Acid
The hydroxyl group at the C3 position is then replaced with a fluorine atom using a deoxyfluorination agent. Diethylaminosulfur trifluoride (DAST) is a commonly used and effective reagent for this transformation.
Reaction Mechanism: DAST Fluorination
The fluorination with DAST proceeds through a nucleophilic substitution mechanism. The hydroxyl group of the alcohol attacks the sulfur atom of DAST, leading to the formation of an intermediate alkoxyaminosulfur difluoride and the elimination of hydrogen fluoride. Subsequent nucleophilic attack by the fluoride ion on the carbocationic center of the adamantane cage results in the formation of the C-F bond.
Caption: Simplified mechanism of DAST-mediated fluorination.
Protocol 2: Synthesis of 3-Fluoroadamantane-1-carboxylic Acid
-
Materials and Reagents:
-
3-Hydroxyadamantane-1-carboxylic acid
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
-
Procedure:
-
Dissolve 3-hydroxyadamantane-1-carboxylic acid in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DAST (typically 1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous NaHCO₃ solution (Caution: gas evolution).
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure 3-fluoroadamantane-1-carboxylic acid.
-
-
Expected Yield: 70-85%
Part 2: Esterification of 3-Fluoroadamantane-1-carboxylic Acid
The final step is the conversion of the carboxylic acid to its corresponding ester. The Fischer esterification is a classic and reliable method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[1]
Reaction Mechanism: Fischer Esterification
The Fischer esterification is an equilibrium reaction.[2][3] The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.[4] To drive the equilibrium towards the product side, an excess of the alcohol is typically used, or water is removed from the reaction mixture.[3][5]
Caption: Simplified mechanism of Fischer Esterification.
Protocol 3: General Procedure for the Synthesis of 3-Fluoroadamantane-1-carboxylic Acid Esters
-
Materials and Reagents:
-
3-Fluoroadamantane-1-carboxylic acid
-
Alcohol (e.g., methanol, ethanol, propanol, etc.)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-fluoroadamantane-1-carboxylic acid in an excess of the desired alcohol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude ester can be further purified by silica gel column chromatography if necessary.
-
Table 1: Examples of 3-Fluoroadamantane-1-carboxylic Acid Esters
| Ester Derivative | Alcohol Used | Typical Yield | Expected ¹H NMR signals (ppm, CDCl₃) |
| Methyl Ester | Methanol | 85-95% | ~3.6 (s, 3H, -OCH₃), adamantyl protons |
| Ethyl Ester | Ethanol | 80-90% | ~4.1 (q, 2H, -OCH₂CH₃), ~1.2 (t, 3H, -OCH₂CH₃), adamantyl protons |
| Isopropyl Ester | Isopropanol | 75-85% | ~5.0 (sept, 1H, -OCH(CH₃)₂), ~1.2 (d, 6H, -OCH(CH₃)₂), adamantyl protons |
Note: The exact chemical shifts for the adamantyl protons will vary slightly depending on the ester group.
Characterization of Products
The successful synthesis of the target compounds should be confirmed by a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the ester alkyl group and the protons of the adamantane cage.
-
¹³C NMR: Will show a signal for the carbonyl carbon of the ester at around 175 ppm, as well as signals for the carbons of the adamantane skeleton. The carbon bearing the fluorine atom will appear as a doublet due to C-F coupling.
-
¹⁹F NMR: Will show a singlet or a multiplet corresponding to the fluorine atom on the adamantane core.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group.
-
The C-F bond will show an absorption in the region of 1000-1100 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the ester should be observed. Fragmentation patterns can also provide structural information.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in hydroxylation | Incomplete reaction | Ensure dropwise addition of formic acid and maintain low temperature. |
| Incomplete fluorination | Insufficient DAST or reaction time | Use a slight excess of DAST and monitor the reaction by TLC until completion. |
| Low yield in esterification | Equilibrium not shifted towards products | Use a larger excess of the alcohol or remove water using a Dean-Stark trap. |
| Formation of byproducts | Side reactions due to strong acid | Use a milder acid catalyst like p-toluenesulfonic acid. |
Conclusion
This application note provides a detailed and practical guide for the synthesis of 3-fluoroadamantane-1-carboxylic acid and its esters. The protocols and mechanistic insights provided herein are designed to enable researchers in medicinal chemistry, drug development, and materials science to efficiently produce these valuable compounds. The unique properties imparted by the fluorinated adamantane scaffold make these molecules attractive candidates for a wide range of applications, and the methods described here offer a solid foundation for their exploration and development.
References
- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28, 3252–3258.
- Otera, J. Esterification. Chem. Rev.1993, 93 (4), 1449–1470.
- Singh, R. P.; Shreeve, J. M. Recent Highlights in the Application of Diethylaminosulfur Trifluoride (DAST) and Related Reagents in Organic Synthesis. Synthesis2002, 2002 (17), 2561–2578.
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Fischer Esterification: Mechanism & Examples. NROChemistry. [Link]
-
Fischer Esterification. LibreTexts Chemistry. [Link]
-
Facile synthesis of 3-(trifluoromethyl)adamantane derivatives. ResearchGate. [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. [Link]
-
Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. Chemical Research in Chinese Universities. [Link]
-
Ethyladamantane-1-carboxylate. NIST WebBook. [Link]
-
Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. ResearchGate. [Link]
-
1-adamantanecarboxylic acid. Organic Syntheses Procedure. [Link]
-
Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]
-
Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PubMed Central. [Link]
-
Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. PubMed Central. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Synthesis of (3-Hydroxyadamantan-1-yl)methanols. ResearchGate. [Link]
Sources
- 1. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. cerritos.edu [cerritos.edu]
The Adamantane Scaffold in Antiviral Discovery: Application Notes for 3-Fluoroadamantane-1-carboxylic Acid
Authored by a Senior Application Scientist
Introduction: The Enduring Legacy and Future Potential of Adamantane Antivirals
The adamantane scaffold, a rigid, lipophilic tricyclic alkane, has long been a cornerstone in the development of antiviral therapeutics.[1][2][3] Its unique three-dimensional structure provides an excellent platform for designing molecules that can interact with viral targets and penetrate cellular membranes.[3] The first-generation adamantane antivirals, amantadine and rimantadine, were notable for their activity against influenza A virus by targeting the M2 proton channel, a critical component for viral uncoating.[1][3][4][5][6][7] However, the emergence of widespread resistance has diminished their clinical utility and underscored the urgent need for novel adamantane derivatives with improved efficacy and a broader spectrum of activity.[5][7][8][9]
This document provides detailed application notes and protocols for leveraging 3-Fluoroadamantane-1-carboxylic acid in the development of next-generation antiviral agents. While direct antiviral applications of this specific molecule are not extensively reported, its structure presents a versatile starting point for chemical modifications aimed at targeting a range of viruses, including influenza viruses and coronaviruses. The introduction of a fluorine atom can significantly alter the compound's electronic properties and metabolic stability, potentially leading to enhanced potency and a more favorable pharmacokinetic profile. The carboxylic acid group offers a convenient handle for further derivatization.
These notes are intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical methodologies for synthesizing and evaluating novel antiviral candidates based on the 3-Fluoroadamantane-1-carboxylic acid scaffold.
Physicochemical Properties and Rationale for Use
The unique properties of 3-Fluoroadamantane-1-carboxylic acid make it an attractive starting material for antiviral drug discovery.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C11H15FO2[10] | Provides the basic atomic composition. |
| Molecular Weight | 198.23 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| Structure | Adamantane cage with a fluorine at the 3-position and a carboxylic acid at the 1-position. | The rigid adamantane core provides a lipophilic anchor. The fluorine atom can enhance binding affinity and metabolic stability. The carboxylic acid allows for diverse chemical modifications. |
| Lipophilicity (Predicted) | LogP ≈ 2.5-3.0 | The lipophilic nature of the adamantane cage can facilitate membrane interaction and penetration.[11] |
Proposed Antiviral Mechanisms of Action
Based on the known mechanisms of other adamantane derivatives, compounds derived from 3-Fluoroadamantane-1-carboxylic acid are hypothesized to exert their antiviral effects through several potential pathways:
-
Inhibition of Viral Ion Channels: The primary mechanism for amantadine and rimantadine against influenza A is the blockade of the M2 proton channel, which is essential for viral uncoating and replication.[4][6][7][12] Derivatives of 3-Fluoroadamantane-1-carboxylic acid could be designed to target the M2 channel, including resistant strains. For coronaviruses, the envelope (E) protein, which can function as an ion channel (viroporin), presents a potential target.[13][14][15] Amantadine has been shown to block the ion channel activity of the SARS-CoV-2 E protein.[14]
-
Disruption of Viral Entry and Replication: Adamantane derivatives may also interfere with other stages of the viral life cycle. For instance, some analogs have been shown to inhibit the cellular entry of influenza A virus.[16] Furthermore, amantadine may impair viral entry and replication of SARS-CoV-2 by increasing the pH of endosomes, thereby inhibiting the action of host cell proteases like Cathepsin L.[13]
-
Modulation of Host Cell Pathways: Some adamantane derivatives can modulate specific signaling pathways within the host cell that are crucial for viral replication.[11]
Experimental Protocols
The following protocols provide a framework for the synthesis of antiviral derivatives from 3-Fluoroadamantane-1-carboxylic acid and their subsequent biological evaluation.
Protocol 1: Synthesis of Amide Derivatives of 3-Fluoroadamantane-1-carboxylic Acid
This protocol describes a general method for coupling 3-Fluoroadamantane-1-carboxylic acid with various amines to generate a library of amide derivatives.
Rationale: The carboxylic acid moiety is readily converted to an amide, allowing for the introduction of diverse chemical functionalities that can modulate the compound's antiviral activity, solubility, and pharmacokinetic properties.
Materials:
-
3-Fluoroadamantane-1-carboxylic acid
-
A selection of primary and secondary amines
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HATU, HBTU)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve 3-Fluoroadamantane-1-carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by NMR and Mass Spectrometry.
Caption: Workflow for the synthesis of amide derivatives.
Protocol 2: In Vitro Antiviral Efficacy Testing - Plaque Reduction Assay
This assay is a standard method to quantify the ability of a compound to inhibit the cytopathic effects of a virus.[8]
Rationale: The formation of plaques (localized areas of cell death) by lytic viruses can be visualized and counted. A reduction in the number or size of plaques in the presence of a compound indicates antiviral activity.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) in 6-well plates.
-
Virus stock with a known titer (plaque-forming units/mL).
-
Synthesized 3-Fluoroadamantane-1-carboxylic acid derivatives at various concentrations.
-
Serum-free cell culture medium.
-
Overlay medium (e.g., 2X MEM containing agar or methylcellulose).
-
Crystal violet staining solution.
Procedure:
-
Seed 6-well plates with host cells and grow to confluency.
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of the test compounds.
-
Incubate the plates at the optimal temperature for virus replication (e.g., 37°C for influenza) for 2-3 days until plaques are visible.
-
Fix the cells with 10% formaldehyde.
-
Stain the cells with crystal violet solution and wash with water.
-
Count the number of plaques in each well.
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Caption: Experimental workflow for the plaque reduction assay.[11]
Protocol 3: Cytotoxicity Assessment - MTT Assay
It is crucial to determine if the antiviral activity observed is not due to general toxicity to the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11]
Rationale: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Host cells in a 96-well plate.
-
Synthesized 3-Fluoroadamantane-1-carboxylic acid derivatives at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for the same duration as the antiviral assay.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Caption: Workflow of the MTT cytotoxicity assay.[11]
Data Interpretation and Next Steps
The therapeutic potential of a compound is often expressed as the Selectivity Index (SI), which is the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates a more promising therapeutic window, as the compound is effective against the virus at concentrations that are not toxic to the host cells.
Promising candidates with high SI values should be further evaluated in more complex models, such as primary cell cultures, organoids, and eventually in vivo animal models of viral infection. Further studies should also aim to elucidate the precise mechanism of action of the most potent compounds.
Conclusion
3-Fluoroadamantane-1-carboxylic acid represents a promising and versatile scaffold for the development of novel antiviral agents. Its unique structural and electronic properties, combined with the extensive knowledge of adamantane pharmacology, provide a solid foundation for a rational drug design approach. The protocols outlined in this document offer a starting point for the synthesis and evaluation of new derivatives with the potential to address the ongoing challenge of viral diseases and drug resistance.
References
-
Al-Kuraishy, H. M., Al-Gareeb, A. I., Lungnier, C., & De Waard, M. (2020). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Frontiers in Immunology, 11, 1834. [Link]
-
Medical Pharmacology. (n.d.). Amantadine and Rimantadine. In Antiviral Drugs. [Link]
-
Cieślik, W., Bąk, A., Hołda, E., Wnorowska, U., Siwek, A., & Nowak, G. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2056. [Link]
-
Hordyjewska, A., & Biernasiuk, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3687. [Link]
-
El-Sayed, M. A. A., El-Gamal, M. I., Al-Karmalawy, A. A., Abdel-Maksoud, M. S., & El-Din, M. G. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. Scientific Reports, 11(1), 1-13. [Link]
-
Wang, Y., Le, S. M., & Sharmin, S. (2025). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Antiviral Research, 233, 105598. [Link]
-
Wikipedia. (2024, January 10). Amantadine. In Wikipedia. [Link]
-
Kesharwani, R. K., & Mishra, A. K. (2018). Viral M2 ion channel protein: a promising target for anti-influenza drug discovery. Journal of Biomolecular Structure and Dynamics, 36(11), 2841-2851. [Link]
-
Smither, S. J., Lear-Rooney, C. M., & Biggins, P. M. (2021). Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro. Viruses, 13(10), 2043. [Link]
-
Wu, Y., & Wang, J. (2020). Put a cork in it: Plugging the M2 viral ion channel to sink influenza. Biochemical Pharmacology, 175, 113880. [Link]
-
Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2021). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie, 354(3), e2000256. [Link]
-
Lastauskiene, E., Zvirbliene, A., & Rask-Andersen, M. (2021). Amantadine inhibits known and novel ion channels encoded by SARS-CoV-2 in vitro. Scientific Reports, 11(1), 1-11. [Link]
-
Mathur, A., Beare, A. S., & Reed, S. E. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy, 4(5), 596-600. [Link]
-
Zoidis, G., Tsotinis, A., & Kolocouris, N. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3989. [Link]
-
Schreiner, P. R. (2012). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Future Medicinal Chemistry, 4(13), 1629-1640. [Link]
-
Mandala, V. S., McKay, M. J., & Shcherbakov, A. A. (2020). Structure and Drug Binding of the SARS-CoV-2 Envelope Protein in Phospholipid Bilayers. Nature Structural & Molecular Biology, 27(12), 1202-1208. [Link]
-
De Clercq, E., & Kolaczkowski, M. (1994). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 37(18), 2943-2947. [Link]
-
De Clercq, E., & Kolaczkowski, M. (1993). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry, 36(18), 2637-2642. [Link]
-
de Almeida Marques, D. P., de Oliveira, D. B., & de Souza, L. C. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Virus Research, 340, 199291. [Link]
-
Prous Science. (2024). Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity. Prous Science. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoroadamantane-1-carboxylic acid. In PubChem. [Link]
-
De Clercq, E., & Kolaczkowski, M. (1994). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 37(18), 2943-2947. [Link]
-
de Almeida Marques, D. P., de Oliveira, D. B., & de Souza, L. C. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. ScienceOpen. [Link]
-
Dong, J., & Li, D. (2025). Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus. Bioorganic Chemistry, 159, 109124. [Link]
-
de Almeida Marques, D. P., de Oliveira, D. B., & de Souza, L. C. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. ResearchGate. [Link]
-
Basarić, N., Sohora, M., Cindro, N., Mlinarić-Majerski, K., De Clercq, E., & Balzarini, J. (2014). Antiproliferative and antiviral activity of three libraries of adamantane derivatives. Archiv der Pharmazie, 347(5), 334-340. [Link]
-
Dallocchio, F., Dessì, A., & Solinas, V. (1986). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Il Farmaco; edizione scientifica, 41(11), 883-887. [Link]
-
Simonsen, L., Viboud, C., & Grenfell, B. T. (2007). The origin and global emergence of adamantane resistant A/H3N2 influenza viruses. PLoS Pathogens, 3(9), e132. [Link]
-
Chirumbolo, S., & Bjørklund, G. (2020). Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II. Journal of Biological Regulators and Homeostatic Agents, 34(3), 775-787. [Link]
-
De Clercq, E., & Kolaczkowski, M. (1994). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 37(18), 2943-2947. [Link]
-
Wang, M., & Liu, H. (2019). Evolution and Biological Evaluation of Matrinic Derivatives with Amantadine Fragments As New Anti-Influenza Virus Agents. Molecules, 24(5), 953. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amantadine - Wikipedia [en.wikipedia.org]
- 7. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The origin and global emergence of adamantane resistant A/H3N2 influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Fluoroadamantane-1-carboxylic acid | C11H15FO2 | CID 13431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Viral M2 ion channel protein: a promising target for anti-influenza drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amantadine inhibits known and novel ion channels encoded by SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure and Drug Binding of the SARS-CoV-2 Envelope Protein in Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Fluoroadamantane-1-carboxylic acid
Welcome to the technical support center for 3-Fluoroadamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this unique adamantane derivative. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of 3-Fluoroadamantane-1-carboxylic acid.
Q1: What are the most common impurities I should expect in my crude 3-Fluoroadamantane-1-carboxylic acid?
A1: The impurities in your crude product are highly dependent on the synthetic route employed. A common pathway to 3-Fluoroadamantane-1-carboxylic acid involves the fluorination of 3-hydroxyadamantane-1-carboxylic acid.[1][2] Therefore, the most probable impurities include:
-
Unreacted Starting Material: 3-hydroxyadamantane-1-carboxylic acid.
-
Over-fluorinated Byproducts: Di- or tri-fluorinated adamantane species, depending on the reaction conditions.[3]
-
Decomposition Products: Depending on the fluorinating agent and reaction temperature, some degradation of the adamantane cage can occur.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as residual fluorinating agents or their byproducts.
Q2: What is the best general approach for purifying crude 3-Fluoroadamantane-1-carboxylic acid?
A2: A multi-step approach is often necessary to achieve high purity. The general workflow we recommend is:
-
Aqueous Workup/Acid-Base Extraction: To remove inorganic salts and highly polar or basic/acidic impurities.
-
Recrystallization: This is a powerful technique for removing closely related impurities.
-
Chromatography: If high levels of purity are required and recrystallization is insufficient, column chromatography or preparative HPLC can be employed.[4][5]
Q3: What solvents are recommended for the recrystallization of 3-Fluoroadamantane-1-carboxylic acid?
A3: The bulky, lipophilic adamantane cage combined with the polar carboxylic acid and fluorine substituent gives this molecule unique solubility characteristics.[5] A good starting point for solvent screening includes:
-
Polar Protic Solvents: Ethanol or methanol can be effective, as the carboxylic acid group allows for hydrogen bonding.[6]
-
Polar Aprotic Solvents: Acetone or ethyl acetate may also be suitable.[6]
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble when cold) can be very effective. For instance, a mixture of methanol and water, or ethyl acetate and hexane.[6]
Small-scale solubility tests are always recommended to determine the optimal solvent or solvent system for your specific crude material.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of 3-Fluoroadamantane-1-carboxylic acid.
Problem 1: My recrystallized product is still contaminated with the starting material, 3-hydroxyadamantane-1-carboxylic acid.
Cause: The polarity and structural similarity of 3-hydroxyadamantane-1-carboxylic acid and 3-Fluoroadamantane-1-carboxylic acid can make separation by recrystallization alone challenging. The hydroxyl group of the starting material and the fluoro group of the product can lead to co-crystallization.
Solution:
Step-by-Step Protocol for Purification:
-
Initial Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acids will be deprotonated and move to the aqueous layer.
-
Wash the organic layer with water to remove any residual base.
-
Acidify the combined aqueous layers with a strong acid (e.g., 1M HCl) to a pH of around 2-3, causing the carboxylic acids to precipitate.
-
Filter the precipitate, wash with cold water, and dry thoroughly.
-
-
Optimized Recrystallization:
-
Perform a careful solvent screen to find a system where the solubility difference between the desired product and the impurity is maximized.
-
Consider a mixed solvent system. For example, dissolve the solid in a minimal amount of hot methanol and slowly add water until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
-
Chromatographic Polishing (if necessary):
-
If the impurity persists, column chromatography on silica gel is a viable option.
-
A typical eluent system would be a gradient of ethyl acetate in hexane, with a small amount of acetic or formic acid to improve peak shape and prevent tailing of the carboxylic acid.
-
Problem 2: The isolated product is an oil or a waxy solid and won't crystallize.
Cause: This issue often points to the presence of significant impurities that are disrupting the crystal lattice formation. It could also be due to residual solvent.
Solution:
Workflow for Inducing Crystallization:
Caption: Decision workflow for an oily or waxy product.
Detailed Steps:
-
Thorough Drying: Ensure all solvent from the previous step is removed by drying under high vacuum, possibly with gentle heating.
-
Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (like hexane or pentane) to the oil. Stir or sonicate the mixture. This can sometimes "shock" the compound into crystallizing while washing away more soluble impurities.
-
Acid-Base Extraction: This is a crucial step to remove any neutral impurities that might be acting as "grease" and preventing crystallization. Follow the protocol outlined in Problem 1.
-
Re-evaluate Recrystallization Solvents: If the product is now a solid but still impure, a different recrystallization solvent system may be needed.
-
Preparative HPLC: For very challenging purifications, reversed-phase preparative HPLC is an excellent option. The hydrophobic adamantyl group provides good retention on a C18 column.[5]
Problem 3: My final product shows broad peaks in the 1H NMR spectrum.
Cause: Broad NMR peaks can be caused by several factors:
-
Residual Paramagnetic Impurities: Trace amounts of metals can cause significant line broadening.
-
Sample Aggregation: Carboxylic acids can form hydrogen-bonded dimers or larger aggregates in solution, leading to broader peaks.
-
Low Solubility: If the sample is not fully dissolved in the NMR solvent, the peaks will be broad.
-
Presence of Multiple Conformers: While less likely for the rigid adamantane core, this can sometimes be a factor.
Solution:
Troubleshooting NMR Sample Preparation:
| Potential Cause | Recommended Action | Rationale |
| Paramagnetic Impurities | Filter the NMR sample through a small plug of celite or silica gel directly into the NMR tube. | This can remove fine particulate matter and some metal contaminants. |
| Aggregation | Add a few drops of deuterated methanol (MeOD-d4) to your CDCl3 or DMSO-d6 sample. | The deuterium exchange with the acidic proton will break up hydrogen bonding networks, often resulting in sharper peaks. |
| Low Solubility | Gently warm the NMR tube to ensure complete dissolution. Use a more solubilizing NMR solvent if necessary. | Ensure a homogeneous solution for accurate NMR analysis. |
| pH Effects | If the sample is in a protic solvent, the pH can affect the exchange rate of the carboxylic acid proton. | Adding a drop of deuterated acid or base can sometimes sharpen exchangeable protons. |
Problem 4: How can I confirm the purity of my final product?
Cause: Relying on a single analytical technique may not give a complete picture of the purity.
Solution:
Recommended Analytical Techniques for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most reliable methods for assessing purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase (often with 0.1% formic acid or TFA) is a good starting point.[5] The goal is a single, sharp peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Look for the absence of impurity peaks. The integration of the signals should correspond to the expected number of protons.
-
19F NMR: This is a very sensitive technique for fluorinated compounds. A single peak is expected for 3-Fluoroadamantane-1-carboxylic acid. The presence of other peaks indicates fluorinated impurities.
-
13C NMR: This can help to identify isomeric impurities.
-
-
Melting Point: A sharp melting point range (typically within 1-2 °C) is a good indicator of high purity for crystalline solids.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Purity Confirmation Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-金刚烷甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing 3-Fluoroadamantane-1-carboxylic Acid Synthesis
Welcome to the dedicated technical support guide for the synthesis of 3-Fluoroadamantane-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated adamantane derivative. The unique structural rigidity and lipophilicity of the adamantane cage, combined with the electronic effects of fluorine, make this compound a compelling building block in drug discovery.
However, its synthesis is a multi-step process fraught with challenges that can significantly impact yield and purity. This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, offering logical, field-tested solutions to common problems encountered during its preparation.
Overall Synthetic Workflow
The most reliable and common pathway to 3-Fluoroadamantane-1-carboxylic acid is a three-step sequence starting from 1-adamantanecarboxylic acid. Direct fluorination of the adamantane cage at the C-3 position while preserving the C-1 carboxyl group is synthetically challenging and often leads to low selectivity. The accepted route involves a bridgehead oxidation followed by a deoxyfluorination reaction.
Caption: General three-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: Why not directly fluorinate 1-adamantanecarboxylic acid to get the final product?
A1: Direct C-H fluorination of saturated systems like adamantane is notoriously difficult to control.[1] The tertiary C-H bonds of the adamantane cage are reactive, but achieving regioselectivity at the C-3 position while leaving the C-5 and C-7 positions untouched is a significant challenge.[1][2] Powerful and often hazardous fluorinating agents like F₂ gas would be required, which could lead to a mixture of mono-, di-, and polyfluorinated products, and potentially decompose the carboxylic acid group.[1] The stepwise oxidation-fluorination route provides absolute regiochemical control, ensuring the fluorine is introduced exclusively at the desired C-3 position.[3]
Q2: What are the primary safety concerns with this synthesis?
A2: The main hazards lie in two areas:
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Strong Acids (Step 2): The hydroxylation step uses large volumes of concentrated sulfuric and nitric acids.[4] These are highly corrosive and the reaction can be exothermic. Work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, and face shield). The quench step, pouring the acid mixture onto ice, must be done slowly and carefully to manage the heat generated.
-
Fluorinating Agents (Step 3): Deoxyfluorination reagents like Diethylaminosulfur trifluoride (DAST) are toxic, moisture-sensitive, and can decompose violently if heated above ~90°C. These reagents should only be handled by trained personnel in a well-ventilated fume hood, using anhydrous solvents and techniques.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: The most common impurities are unreacted starting material (3-hydroxyadamantane-1-carboxylic acid) and potential byproducts from the fluorination step. If the reaction temperature during fluorination is not well-controlled, elimination to form an unsaturated adamantane species can occur, although this is less common for tertiary alcohols. The primary challenge is often the similar polarity of the starting material and the product, making chromatographic separation difficult. Recrystallization or conversion to a methyl ester for purification followed by hydrolysis is a common strategy.[5]
Q4: Can I use an alternative fluorinating agent to DAST?
A4: Yes, several alternatives exist. Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is often considered a safer, more thermally stable alternative to DAST and performs similarly for this type of transformation. For other types of fluorination on adamantane systems, electrophilic fluorinating reagents like Selectfluor™ have been used, particularly in electrochemical methods, though these are more suited for direct C-H fluorination or fluorination of enolates rather than deoxyfluorination of alcohols.[6][7]
Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during the synthesis.
Step 2: Bridgehead Hydroxylation of 1-Adamantanecarboxylic Acid
Problem: Low or no yield of 3-Hydroxyadamantane-1-carboxylic acid.
-
Potential Cause 1: Incorrect Reaction Temperature.
-
Scientific Rationale: The oxidation of the tertiary C-H bond is highly sensitive to temperature. Using a nitric acid/sulfuric acid system, the reaction is typically conducted at 0°C.[4] If the temperature is too high, competing side reactions and decomposition can occur. If it's too low, the reaction rate may be impractically slow.
-
Solution:
-
Use an ice-salt bath to pre-cool the concentrated sulfuric acid before adding other reagents.
-
Add the 1-adamantanecarboxylic acid and nitric acid slowly, in portions, ensuring the internal temperature does not rise above 5°C.
-
Monitor the temperature continuously with a low-temperature thermometer.
-
-
-
Potential Cause 2: Insufficient Oxidizing Power.
-
Scientific Rationale: The combination of nitric acid and sulfuric acid generates the powerful nitronium ion (NO₂⁺) in situ, which is the likely oxidizing agent that initiates the reaction. An incorrect ratio of acids or using acids of lower concentration will result in incomplete conversion.
-
Solution:
-
Ensure you are using fresh, high-purity concentrated acids (98% H₂SO₄ and 65-70% HNO₃).
-
Adhere to optimized molar ratios. A reported optimal ratio is 1:2.6:20 for adamantane carboxylic acid:nitric acid:sulfuric acid.[4]
-
Ensure vigorous stirring to maintain a homogenous reaction mixture, as the starting material has limited solubility.
-
-
-
Potential Cause 3: Premature Quenching or Workup Issues.
-
Scientific Rationale: The reaction requires a specific amount of time to go to completion after all reagents are added. Quenching the reaction prematurely will result in a low yield.
-
Solution:
-
After the final addition of reagents, allow the mixture to stir at the controlled temperature (0-5°C) for the recommended time (typically 1-2 hours).
-
When quenching, pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This precipitates the product while diluting the acid and dissipating heat. Insufficient ice can lead to localized heating and potential product degradation.
-
-
Step 3: Deoxyfluorination of 3-Hydroxyadamantane-1-carboxylic Acid
Problem: Low yield of 3-Fluoroadamantane-1-carboxylic acid.
-
Potential Cause 1: Inactive Fluorinating Reagent.
-
Scientific Rationale: Deoxyfluorinating agents like DAST are extremely sensitive to moisture. Water will rapidly hydrolyze the reagent, rendering it inactive for the desired transformation.
-
Solution:
-
Use a freshly opened bottle of DAST or Deoxo-Fluor®.
-
Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents (e.g., dry dichloromethane or chloroform). Ensure all glassware is oven-dried before use.
-
-
-
Potential Cause 2: Sub-optimal Reaction Temperature.
-
Scientific Rationale: The conversion of a tertiary alcohol to a fluoride with DAST requires sufficient thermal energy to facilitate the formation of the intermediate fluorosulfite ester and subsequent Sₙ1-like departure of the leaving group. However, excessive heat can cause the reagent and product to decompose.
-
Solution:
-
Add the DAST solution dropwise to the alcohol at 0°C to control the initial exothermic reaction.
-
After the addition, allow the reaction to warm slowly to room temperature, and then gently heat to reflux (e.g., in refluxing chloroform) as needed.[3]
-
Monitor the reaction progress by TLC. Avoid prolonged heating once the starting material is consumed.
-
-
-
Potential Cause 3: Carboxylic Acid Interference.
-
Scientific Rationale: The free carboxylic acid can react with DAST to form an acyl fluoride. While this can sometimes be hydrolyzed back to the carboxylic acid during workup, it consumes the fluorinating reagent and can lead to side reactions.
-
Solution (Advanced):
-
Protect the carboxylic acid as a methyl or ethyl ester before the fluorination step.
-
Perform the DAST reaction on the ester.
-
After purification of the fluorinated ester, hydrolyze the ester back to the carboxylic acid using standard saponification conditions (e.g., LiOH or NaOH in MeOH/H₂O).[5] This three-step sequence (protect-fluorinate-deprotect) often provides a cleaner product and higher overall yield despite the extra steps.
-
-
Parameter Optimization Tables
Table 1: Key Parameters for Hydroxylation (Step 2)
| Parameter | Standard Condition | Optimized Range | Rationale & Notes |
| Temperature | 0°C | 0 - 5°C | Critical for selectivity and preventing decomposition. Exothermic reaction requires careful control.[4] |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 2.6 : 20 | 1 : 2.5-3.0 : 20-25 | Ensures sufficient generation of the active oxidant (NO₂⁺) and maintains the reaction medium.[4] |
| Reaction Time | 1 hour | 1 - 3 hours | Monitor by TLC or a test quench of a small aliquot to determine completion. |
| Quenching | Pour onto ice | Slow addition to >10x volume of ice | Manages the large exotherm from the dilution of concentrated sulfuric acid. |
Table 2: Key Parameters for Deoxyfluorination (Step 3)
| Parameter | Standard Condition | Optimized Range | Rationale & Notes |
| Fluorinating Agent | DAST | DAST or Deoxo-Fluor® | Deoxo-Fluor® offers improved thermal stability. Use 1.1-1.5 equivalents. |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM, Chloroform | Must be anhydrous to prevent reagent decomposition. |
| Temperature | 0°C to RT | 0°C (addition), then RT to 40°C | Tertiary alcohols require gentle heating. Monitor by TLC to avoid decomposition from overheating.[3] |
| Atmosphere | Inert (N₂ or Ar) | Strictly Inert | DAST and related reagents are highly moisture-sensitive. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid[4]
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 160 mL of concentrated sulfuric acid (98%).
-
Cool the flask in an ice-salt bath to 0°C.
-
With vigorous stirring, slowly add 20 g of 1-adamantanecarboxylic acid in portions, ensuring the temperature remains below 5°C.
-
Slowly add 20 mL of nitric acid (65%) dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 1 hour.
-
In a separate large beaker, prepare a slurry of ~800 g of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
A white precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the white solid under vacuum to yield 3-hydroxyadamantane-1-carboxylic acid. The typical yield is around 75-80%.
Protocol 2: Synthesis of 3-Fluoroadamantane-1-carboxylic Acid[3]
(Note: This protocol should be performed in a certified chemical fume hood by trained personnel.)
-
Dissolve 10 g of 3-hydroxyadamantane-1-carboxylic acid in 150 mL of anhydrous chloroform in an oven-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.2 equivalents of Diethylaminosulfur trifluoride (DAST) dropwise via a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 4 hours.
-
Gently heat the mixture to reflux (~60°C) and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture back to 0°C.
-
Very slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield 3-fluoroadamantane-1-carboxylic acid.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing yield issues.
References
-
Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1.
-
Guidechem. (n.d.). How to Synthesize 3-Hydroxy-1-Adamantane Carboxylic Acid?. Guidechem FAQ.
-
Fuchigami, T., et al. (2008). Selective Fluorination of Adamantanes by an Electrochemical Method. The Journal of Organic Chemistry, 73(11), 4186-4189.
-
Fuchigami, T., et al. (2008). Selective Fluorination of Adamantanes by an Electrochemical Method. American Chemical Society Publications.
-
Fuchigami, T., Atobe, M., & Inagi, S. (2014). Selective Electrochemical Fluorination. The Journal of Organic Chemistry.
-
Lin, S., et al. (2019). Electrochemical C(sp3)–H Fluorination. Science, 363(6430), 984-988.
-
Google Patents. (n.d.). RU2412930C1 - Method of producing 1-adamantane carboxylic acid.
-
Cockerill, G. S., et al. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society, 122(41), 10038-10049.
-
ResearchGate. (n.d.). Single factor test study of 3-hydroxy-1-adamantanecarboxylic acid.
-
Wikipedia. (n.d.). 1-Adamantanecarboxylic acid.
-
Google Patents. (n.d.). US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.
-
Organic Chemistry Portal. (n.d.). Selectfluor.
-
Sigma-Aldrich. (n.d.). Selectfluor™.
-
BenchChem. (n.d.). A Comparative Guide to Electrophilic Fluorinating Agents.
-
ResearchGate. (n.d.). Preparation of Fluoroadamantane Acids and Amines.
-
Wordpress. (n.d.). Specific Solvent Issues with Fluorination.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective fluorination of adamantanes by an electrochemical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
overcoming solubility issues of 3-Fluoroadamantane-1-carboxylic acid in organic solvents
Starting Data Collection
I've initiated comprehensive searches to explore 3-Fluoroadamantane-1-carboxylic acid's solubility. I'm focusing on its physicochemical properties and the typical organic solvents utilized in related applications. This initial data gathering is the foundation for subsequent steps.
Exploring Solubility Enhancement Strategies
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Developing Detailed Protocols
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Considering the Structure
Okay, I'm focusing on the structure of 3-Fluoroadamantane-1-carboxylic acid. I need to understand how the fluorine and carboxylic acid groups impact its interactions with organic solvents. This foundational analysis will guide the rest of the work.
Developing a Strategy
I've formulated a strategy! Now, I'm diving into the structural nuances of 3-Fluoroadamantane-1-carboxylic acid. The adamantane cage, with its nonpolar nature, is a major factor. The functional groups, carboxylic acid and fluorine, offer some insights into its lipophilicity. This analysis is laying the groundwork for a question-and-answer format for our guide.
Formulating a Q&A Guide
I've decided to structure the guide as a question-and-answer resource. Section 1 will address the fundamental solubility challenges, explaining the compound's structure and properties. Section 2 will offer initial troubleshooting steps, focusing on common techniques. I will then work on advanced solubility enhancement in Section 3, aiming for a logical flow. The bulky adamantane cage, hydrogen-bonding, and crystal lattice are central to the issues.
Designing the Technical Guide
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Defining Guide Content
I'm now determining the content of each section in the support guide. Section 1 will address solubility basics, linking the compound's structure to solubility challenges. Section 2 covers straightforward troubleshooting, like solvent selection and heating. Section 3 will delve into advanced methods like co-solvents and salt formation. I will also incorporate step-by-step experimental protocols. I will be sure to cite scientific literature.
Analyzing Solubility Challenges
I'm now analyzing the target compound's structure, focusing on its impact on solubility. The bulky, nonpolar adamantane cage is lipophilic, while the carboxylic acid group introduces polarity and potential for hydrogen bonding. These competing factors create a significant solubility challenge. My aim is to explain this in the upcoming technical guide, as I now explore solvent screening, and other enhancements.
Formulating the Q&A Guide
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stability of 3-Fluoroadamantane-1-carboxylic acid under acidic and basic conditions
Welcome to the technical support center for 3-Fluoroadamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving this compound. The unique structural features of 3-Fluoroadamantane-1-carboxylic acid—a rigid cage-like adamantane core, a stable bridgehead fluorine atom, and a reactive carboxylic acid group—present specific challenges and opportunities in its handling and application. This document provides a detailed exploration of its stability under both acidic and basic conditions, potential degradation pathways, and best practices for its use in experimental settings.
Core Concepts of Stability
The stability of 3-Fluoroadamantane-1-carboxylic acid is governed by three key structural motifs: the adamantane cage, the bridgehead carbon-fluorine bond, and the carboxylic acid functional group.
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The Adamantane Cage: The adamantane structure is a highly stable, strain-free tricyclic alkane.[1] Its rigid, diamondoid lattice is resistant to degradation under a wide range of chemical conditions, providing a robust scaffold for functionalization.[1]
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The Bridgehead C-F Bond: The carbon-fluorine bond is the strongest single bond in organic chemistry. When positioned at a bridgehead carbon of the adamantane cage, it exhibits exceptional stability. The tertiary nature of the carbon and the high electronegativity of fluorine contribute to this robustness. However, under certain extreme conditions, this bond can be induced to react.
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The Carboxylic Acid Group: The carboxylic acid is the primary site of reactivity in 3-Fluoroadamantane-1-carboxylic acid. It undergoes typical reactions of carboxylic acids, such as deprotonation in the presence of a base, esterification with alcohols, and conversion to other functional groups like acid chlorides or amides.
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise during the handling and use of 3-Fluoroadamantane-1-carboxylic acid in various chemical environments.
Stability and Handling in Acidic Conditions
The adamantane core is generally stable in acidic media, which is why many adamantane functionalizations are carried out in strong acids.[2][3] However, the presence of the fluorine and carboxylic acid moieties introduces specific considerations.
Q1: How stable is 3-Fluoroadamantane-1-carboxylic acid in strong acids like HCl or H2SO4 at elevated temperatures?
A1: 3-Fluoroadamantane-1-carboxylic acid is generally stable in strong acidic conditions at room temperature. The adamantane cage and the bridgehead C-F bond are highly resistant to degradation. However, prolonged exposure to strong acids at high temperatures can lead to side reactions. In the presence of a nucleophile, such as chloride from HCl, there is a possibility of forming the corresponding 3-chloroadamantane-1-carboxylic acid, although this is more commonly observed as a byproduct during the hydrolysis of related acetylamino derivatives.[4][5]
Q2: I am running a reaction with 3-Fluoroadamantane-1-carboxylic acid in sulfuric acid and observing an unexpected byproduct. What could it be?
A2: The formation of byproducts in strong acid can be attributed to several factors:
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Residual Water: If water is present in the reaction mixture, it can lead to the formation of 3-hydroxyadamantane-1-carboxylic acid, especially at higher temperatures.
-
Decarboxylation: While unlikely under mild conditions, heating adamantane carboxylic acids in strong acid, particularly in the presence of an oxidizing agent like MnO2, can lead to decarboxylation and subsequent hydroxylation.[6]
-
Reaction with Solvents or Reagents: If other nucleophilic species are present in the reaction mixture (e.g., alcohols), esterification of the carboxylic acid can occur.
Q3: Can decarboxylation of 3-Fluoroadamantane-1-carboxylic acid be induced by acid?
A3: Decarboxylation of adamantane-1-carboxylic acid and its derivatives is not typically observed under standard acidic conditions.[7] This reaction usually requires harsh conditions, such as high temperatures in the presence of a catalyst, or specific functional groups that are not present in this molecule.[6] For instance, decarboxylative chlorination has been reported but requires a silver catalyst.[8]
Q4: What are the best practices for conducting reactions with 3-Fluoroadamantane-1-carboxylic acid in an acidic medium?
A4: To ensure the stability and desired reactivity of 3-Fluoroadamantane-1-carboxylic acid in acidic conditions, the following practices are recommended:
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Temperature Control: Maintain the lowest possible temperature required for the reaction to proceed to minimize the risk of side reactions.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent unwanted hydrolysis reactions.
-
Inert Atmosphere: While not always necessary, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is sensitive to air.
-
Material Compatibility: Ensure that the reaction vessel and any other equipment are compatible with the strong acids being used.
Stability and Handling in Basic Conditions
In basic media, the primary reaction of 3-Fluoroadamantane-1-carboxylic acid is the deprotonation of the carboxylic acid to form the corresponding carboxylate salt. The stability of the adamantane cage and the C-F bond are the main considerations.
Q1: Is 3-Fluoroadamantane-1-carboxylic acid stable in aqueous bases like NaOH or KOH?
A1: Yes, 3-Fluoroadamantane-1-carboxylic acid is stable in common aqueous bases. The adamantane scaffold and the bridgehead C-F bond are resistant to degradation under these conditions. The carboxylic acid will be deprotonated to form the water-soluble carboxylate salt. This process is reversible upon acidification.
Q2: I am attempting to hydrolyze an ester of 3-Fluoroadamantane-1-carboxylic acid (saponification) and the reaction is proceeding very slowly. How can I improve the reaction rate?
A2: The slow rate of saponification can be due to the steric hindrance of the bulky adamantane group. To accelerate the reaction, consider the following:
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Increase Temperature: Refluxing the reaction mixture is a common practice for saponification of sterically hindered esters.[9][10]
-
Use a Co-solvent: The solubility of the ester may be limited in a purely aqueous base. Adding a co-solvent like methanol or ethanol can improve solubility and increase the reaction rate.[9]
-
Increase Base Concentration: Using a higher concentration of the base (e.g., 10 equivalents) can drive the reaction to completion more quickly.[10]
-
Choice of Base: While NaOH and KOH are most common, in some cases, using lithium hydroxide (LiOH) can be beneficial, especially if the substrate has other base-sensitive functional groups.[10]
Q3: Is there a risk of defluorination when treating 3-Fluoroadamantane-1-carboxylic acid with a strong base?
A3: The C-F bond at a bridgehead position is exceptionally stable and not prone to nucleophilic substitution by hydroxide under standard basic conditions. The rigid structure of the adamantane cage prevents the backside attack required for an SN2 reaction, and the formation of a bridgehead carbocation for an SN1 reaction is highly unfavorable. Therefore, the risk of defluorination is very low under typical basic conditions used for reactions like saponification.
Q4: Can decarboxylation occur under basic conditions?
A4: Decarboxylation of the carboxylate salt of 3-Fluoroadamantane-1-carboxylic acid does not occur under normal basic conditions. This reaction typically requires very high temperatures (pyrolysis) or the presence of specific activating groups in the molecule, which are absent here.[7]
Summary of Stability and Troubleshooting
| Condition | Potential Issues | Troubleshooting/Optimization |
| Strong Acid (e.g., H2SO4, HCl) | - Formation of 3-hydroxy or 3-chloro byproducts at high temperatures. - Esterification with alcohol solvents/reagents. | - Maintain low reaction temperatures. - Use anhydrous conditions. - Choose non-nucleophilic solvents. |
| Aqueous Base (e.g., NaOH, KOH) | - Slow saponification of esters. - Poor solubility of starting materials. | - Increase reaction temperature (reflux). - Use a co-solvent (e.g., methanol, ethanol). - Increase the concentration of the base. |
| General Handling | - Degradation under harsh oxidative conditions. | - Store in a cool, dry place away from strong oxidizing agents. - Use an inert atmosphere for sensitive reactions. |
Analytical Methods for Stability Assessment
To monitor the stability of 3-Fluoroadamantane-1-carboxylic acid during an experiment or in a formulation, a forced degradation study can be performed.[11] This involves subjecting the compound to a range of stress conditions and analyzing the resulting mixture for the parent compound and any degradation products.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for quantifying the parent compound and detecting non-volatile degradation products.[12] Adamantane derivatives often lack a strong chromophore, so detection may require derivatization or the use of a universal detector like a charged aerosol detector (CAD) or mass spectrometer (MS).[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS is a powerful tool. The carboxylic acid will likely require derivatization (e.g., silylation or esterification) to improve its volatility and chromatographic behavior.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about the parent compound and any degradation products that are formed in sufficient quantities to be detected.[15]
Forced Degradation Study Workflow
The following diagram outlines a typical workflow for a forced degradation study of 3-Fluoroadamantane-1-carboxylic acid.
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Based on the chemical nature of 3-Fluoroadamantane-1-carboxylic acid, the following diagram illustrates the most likely (though often minor) degradation pathways under forced conditions.
Caption: Potential degradation pathways under stress conditions.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection.
-
Sobczak, A., Muszalska, I., Rohowska, P., Inerowicz, T., Dotka, H., & Jelińska, A. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Drug Development and Industrial Pharmacy, 39(5), 657–661. [Link]
-
Kubiak-Ossowska, K., & Mulkiewicz, E. (2022). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Molecules, 27(20), 6982. [Link]
- Pradhan, D. P., & Mukthinuthalapati, M. A. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3).
- Matyushin, A. A., & Baimetov, A. M. (2010). Liquid chromatography of adamantane derivatives. Journal of Analytical Chemistry, 65(1), 74–79.
- Fokin, A. A., Shub, G. V., & Yurchenko, A. G. (1995). Facile synthesis of 3-(trifluoromethyl)adamantane derivatives. Russian Chemical Bulletin, 44(10), 2025–2027.
- Hussain, M., Raza, H., Yousuf, S., Al-Majid, A. M., & Barakat, A. (2022).
- Mary, Y. S., Sebastian, S., & Panicker, C. Y. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents.
- Yuan, H., Zhang, J., & Cao, S. (2021). A computational study on the mechanism of Ag (I)-catalyzed decarboxylative chlorination of adamantane-1-carboxylic acid. Journal of Physical Organic Chemistry, 34(5), e4181.
- Wouters, J., & O'Hagan, D. (2009). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of Organic Chemistry, 74(4), 1696–1707.
-
operachem. (2024). Saponification-Typical procedures. Retrieved from [Link]
- Sharma, M., & Kumar, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
- Wang, J., & Meanwell, N. A. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5803–5810.
- de Oliveira, A. R. M., & Singh, A. K. (2015). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Química Nova, 38(9), 1184–1190.
- New, A. P., Freitas dos Santos, L. M., Lo Biundo, G., & Spicq, A. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.
- Shokova, E. A., & Kovalev, V. V. (2005). Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4. Russian Journal of Organic Chemistry, 41(8), 1149–1152.
- Schleyer, P. v. R., & Nicholas, R. D. (1961). Bridgehead Adamantane Carbonium Ion Reactivities. Journal of the American Chemical Society, 83(12), 2700–2707.
- Dryzhakov, M., Richmond, E., Li, G., & Moran, J. (2016). Catalytic B (C6F5) 3· H2O-promoted defluorinative functionalization of tertiary aliphatic fluorides. Journal of Fluorine Chemistry, 191, 76–81.
- Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1.
-
Wikipedia. (2023). Adamantane. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. [Link]
- Prass, A., & Kalesse, M. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Chemistry, 5(4), 2824–2846.
- Burmistrov, V. V., Krayushkin, M. M., & Sevastyanova, I. G. (2018). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic & Medicinal Chemistry Letters, 28(2), 135–140.
- Burmistrov, V. V., Krayushkin, M. M., & Sevastyanova, I. G. (2018). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Request PDF.
-
Wikipedia. (2023). 1-Adamantanecarboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoroadamantane-1-carboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5,7-Trifluoroadamantane-1-carboxylic acid. PubChem. Retrieved from [Link]
- Wang, J., & Liu, J. (2013). A Novel Synthesis of 3-Amino-1-Adamantanemethanol.
-
MH Chem. (2020, July 19). Ester to carboxylic acid- Saponification mechanism and Rxn setup [Video]. YouTube. [Link]
- Geltz, T. D., & Berdzenishvili, N. O. (2017). Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. Bulletin of the Georgian National Academy of Sciences, 11(3), 89–94.
-
BCH 3023. (2021, October 10). Saponification of Esters [Video]. YouTube. [Link]
- Rozen, S., & Hagooly, A. (2021). The Chemistry of Short-Lived α-Fluorocarbocations. Accounts of Chemical Research, 54(5), 1188–1199.
-
Wikipedia. (n.d.). Адамантан. Retrieved from [Link]
-
Chem Help ASAP. (2020, October 7). SAPONIFICATION | HYDROLYSIS OF ESTERS - SOAP-MAKING REACTION [Video]. YouTube. [Link]
-
NIST. (n.d.). Adamantane-1-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Roxi Hulet. (2018, April 14). 17.9 Saponification of Esters [Video]. YouTube. [Link]
- Benkő, Z., & Keglevich, G. (2018). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Scientific Reports, 8(1), 1–7.
-
Fluorine Notes. (2019, December 6). Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. Retrieved from [Link]
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [wap.guidechem.com]
- 4. science.org.ge [science.org.ge]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. youtube.com [youtube.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
preventing byproduct formation in 3-Fluoroadamantane-1-carboxylic acid reactions
Welcome to the technical support guide for the synthesis of 3-Fluoroadamantane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fluorination reaction. Here, we address common challenges, with a focus on preventing byproduct formation, offering field-proven insights and actionable protocols.
Section 1: Understanding the Core Reaction and Potential Pitfalls
The synthesis of 3-Fluoroadamantane-1-carboxylic acid typically involves the electrophilic fluorination of adamantane-1-carboxylic acid or a derivative. The rigid, tricyclic structure of adamantane presents unique reactivity at its tertiary bridgehead carbons.[1] While this selectivity is advantageous, the reaction is sensitive to conditions that can lead to a variety of unwanted byproducts.
The core of the issue often lies in the stability of the intermediate adamantyl cation, which is readily formed at the tertiary position.[1] This carbocation is not only the target for the fluoride nucleophile but is also susceptible to attack by other nucleophiles present in the reaction mixture, such as water or other anions.
FAQ 1: My reaction is producing a significant amount of 3-Hydroxyadamantane-1-carboxylic acid. What's causing this and how can I prevent it?
Root Cause Analysis: The formation of 3-Hydroxyadamantane-1-carboxylic acid is a classic example of competitive nucleophilic attack on the adamantyl cation intermediate. This byproduct is especially prevalent when using fluorinating agents that require acidic conditions or when there is residual moisture in the reagents or solvents.
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions:
-
Action: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.
-
Rationale: Water is a competing nucleophile that can react with the adamantyl cation to form the hydroxyl byproduct.[1] Eliminating water is the most critical step to suppress this side reaction.
-
-
Choice of Fluorinating Agent:
-
Solvent Selection:
-
Action: Use a non-protic, compatible solvent. Acetonitrile is often a good choice for reactions with N-F reagents.
-
Rationale: Protic solvents can participate in the reaction or introduce moisture. Always check the compatibility of your chosen fluorinating agent with the solvent, as some combinations can be reactive.[4]
-
Section 2: Managing Over-fluorination and Other Side Reactions
Beyond hydroxylation, other byproducts can arise from the reactivity of the adamantane core or the fluorinating agent itself. Understanding these pathways is key to optimizing your reaction for a clean, high-yield synthesis.
FAQ 2: I'm observing di- and poly-fluorinated byproducts in my final product. How can I improve the selectivity for mono-fluorination?
Root Cause Analysis: The formation of di- or even tri-fluorinated adamantane derivatives occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled, allowing for further fluorination at the other bridgehead positions.[5]
Troubleshooting Protocol:
-
Stoichiometric Control:
-
Action: Carefully control the stoichiometry of the fluorinating agent. Use no more than 1.0 to 1.1 equivalents.
-
Rationale: A large excess of the fluorinating agent will drive the reaction towards multiple fluorinations once the starting material is consumed.[6]
-
-
Temperature Management:
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with room temperature or below and monitor progress.
-
Rationale: Lowering the temperature can increase the selectivity for the mono-fluorinated product by reducing the activation energy available for subsequent fluorination steps.[6]
-
-
Reaction Monitoring:
-
Action: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹⁹F NMR). Quench the reaction as soon as the starting material is consumed.
-
Rationale: Over-running the reaction is a common cause of byproduct formation. Timely quenching prevents the desired product from being converted into undesired poly-fluorinated species.
-
Table 1: Recommended Starting Conditions for Selective Mono-fluorination
| Parameter | Recommended Condition | Rationale |
| Fluorinating Agent | Selectfluor® | High efficiency, mild conditions.[2] |
| Stoichiometry | 1.05 equivalents | Minimizes over-fluorination.[6] |
| Solvent | Anhydrous Acetonitrile | Aprotic and compatible.[4] |
| Temperature | 0 °C to Room Temperature | Enhances selectivity.[6] |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture contamination. |
Section 3: Experimental Workflow and Purification
A successful synthesis is not complete without an effective workup and purification strategy. The choice of method will depend on the specific byproducts present.
FAQ 3: What is the best general procedure for the synthesis and purification of 3-Fluoroadamantane-1-carboxylic acid?
Root Cause Analysis: A robust protocol combines optimized reaction conditions with a purification strategy that effectively removes both ionic and non-polar byproducts.
Recommended Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add adamantane-1-carboxylic acid.
-
Add anhydrous acetonitrile via syringe.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add Selectfluor® (1.05 eq.) in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Workup:
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The primary impurity is often the starting material or the 3-hydroxy byproduct.
-
Acid-Base Extraction: Dissolve the crude material in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt. Re-acidify the aqueous layer with HCl and extract the pure product back into an organic solvent.[7]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., methanol/water or acetone/hexanes) can be effective.
-
Column Chromatography: For difficult separations, silica gel chromatography can be employed, though it may be more labor-intensive for larger scales.
-
Diagram: Troubleshooting Logic for Byproduct Formation
Caption: Decision tree for troubleshooting common byproducts.
Diagram: General Experimental Workflow
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
improving the efficiency of amidation reactions with 3-Fluoroadamantane-1-carboxylic acid
Welcome to the technical support center for amidation reactions involving 3-Fluoroadamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically demanding and electronically modified substrate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the efficiency and success of your coupling reactions.
The rigid, bulky adamantane cage presents significant steric hindrance at the carboxylic acid's alpha-position.[1] This, combined with the electron-withdrawing effect of the bridgehead fluorine atom, can significantly impact reactivity compared to simpler aliphatic or aromatic carboxylic acids. This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my amidation reaction with 3-Fluoroadamantane-1-carboxylic acid so slow or showing low conversion?
Answer: The primary reason for slow or incomplete reactions is the substantial steric hindrance imposed by the adamantane framework. Standard coupling reagents that work well for less hindered acids may be inefficient. The bulky cage restricts access to the carbonyl carbon, making the formation of the activated ester intermediate and the subsequent nucleophilic attack by the amine the rate-limiting steps.
Furthermore, the bridgehead fluorine atom exerts a long-range electron-withdrawing effect, which can decrease the nucleophilicity of the carboxylate anion, slowing down its initial reaction with the coupling reagent.[2]
Q2: Which coupling reagents are recommended for this substrate?
Answer: For sterically hindered carboxylic acids like 3-Fluoroadamantane-1-carboxylic acid, high-reactivity coupling reagents are essential. We recommend moving beyond standard carbodiimides like DCC or EDC, which often fail.[3]
-
Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are generally more effective due to the formation of highly reactive OAt/OBt active esters.[4][5] HATU is often superior as the resulting OAt ester is more reactive than the OBt ester from HBTU.[5][6]
-
Phosphonium Salts: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP are also excellent choices.[5][6] They are known to be particularly effective for difficult couplings, including those involving N-methylated or other hindered amino acids.[4]
-
Acyl Fluoride Intermediates: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride in situ can be a superior strategy.[3] Acyl fluorides are small and highly reactive, minimizing steric clash during the subsequent amidation. Reagents like XtalFluor-E or Pentafluoropyridine (PFP) can be used for this purpose.[3][7][8]
Q3: What is the optimal solvent and base combination for these reactions?
Answer:
-
Solvents: Anhydrous polar aprotic solvents are the best choice. Dimethylformamide (DMF) is the most common and effective solvent for these types of couplings. Dichloromethane (DCM) can also be used, but DMF is generally better at solvating the reaction components and intermediates.[6]
-
Bases: A non-nucleophilic, sterically hindered amine base is required to deprotonate the carboxylic acid and neutralize the acidic byproducts without competing in the reaction. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice.[6] N-Methylmorpholine (NMM) can also be used. Avoid using bases like triethylamine (TEA) with highly reactive coupling reagents, as it can sometimes lead to side reactions.
Q4: I am observing significant unreacted starting amine. How can I drive the reaction to completion?
Answer: Besides choosing a more potent coupling reagent, consider the following:
-
Stoichiometry: Use a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1 to 1.2 equivalents) relative to the amine. This ensures the amine is the limiting reagent and is fully consumed.
-
Temperature: While many couplings are run at room temperature, sterically hindered substrates can benefit from elevated temperatures (e.g., 40-50 °C).[3][7] This provides the necessary activation energy to overcome the steric barrier. Monitor for potential racemization if you are using a chiral amine.
-
Reaction Time: These reactions may require extended periods, from several hours to overnight. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Reagent Reactivity | You are using standard reagents like DCC/HOBt or EDC/HOBt. | Switch to a high-performance uronium (HATU) or phosphonium (PyAOP) salt. For extremely difficult cases, consider an acyl fluoride-based method.[3][5] |
| Moisture in the Reaction | Reagents or solvents were not anhydrous. | Dry solvents over molecular sieves. Ensure all glassware is oven-dried. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Incorrect Base | A nucleophilic base (e.g., pyridine) was used. | Use a non-nucleophilic, hindered base like DIPEA or NMM.[6] |
| Low Temperature | Reaction was performed at 0 °C or room temperature without success. | Increase the reaction temperature to 40-50 °C and monitor for improvement.[7] |
Workflow for Tackling Low Yield
Caption: Decision workflow for troubleshooting low amidation yields.
Problem 2: Side Product Formation
| Potential Cause | Side Product Identity | Recommended Solution |
| Guanidinylation of Amine | A byproduct with a mass corresponding to the amine + (tetramethyl)guanidine moiety. | This is a known side reaction with excess uronium/aminium reagents (HATU, HBTU).[5] Avoid a large excess of the coupling reagent. Add the coupling reagent to the mixture of acid and base first to pre-activate the acid before adding the amine. |
| Racemization of Chiral Amine | Diastereomeric products observed by NMR or chiral HPLC. | Add a racemization suppressant like 1-Hydroxy-7-azabenzotriazole (HOAt), which is already incorporated in HATU. If using other reagents, it can be added as an additive. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[6] |
| Formation of N-acylurea | Byproduct derived from the carbodiimide reagent (if used). | This is common with DCC/EDC. The O-acylisourea intermediate can rearrange.[9] Switching to phosphonium or uronium reagents eliminates this pathway. |
Reaction Mechanism: HATU-Mediated Coupling
Caption: Simplified mechanism of HATU-mediated amidation.
Problem 3: Difficulty in Product Purification
| Potential Cause | Observation | Recommended Solution |
| Strong Interaction with Silica Gel | Product streaks or tails significantly during column chromatography. | The product amide may be basic, leading to strong interaction with acidic silica gel.[10] Add 0.5-1% triethylamine or ammonia in methanol to your eluent system to neutralize active sites. Alternatively, use neutral alumina or an amine-functionalized silica gel for chromatography.[10] |
| Low Solubility of Product | The product is difficult to dissolve for chromatography or recrystallization. | The rigid adamantane structure can lead to low solubility.[10] For chromatography, try loading the crude product onto silica gel as a concentrated solution in a stronger solvent (e.g., DCM/MeOH) and then drying it before placing it on the column. For recrystallization, consider high-boiling point solvents like DMF or DMSO, or solvent mixtures.[10] |
| Removal of Urea/Reagent Byproducts | Byproducts like DCU (from DCC) or tetramethylurea (from HATU/HBTU) are present. | DCU is insoluble in most organic solvents and can often be removed by filtration. Tetramethylurea is water-soluble; perform an aqueous workup with an organic solvent like ethyl acetate or DCM. Multiple washes with dilute acid, brine, and bicarbonate solution can help remove most reagent-based impurities. |
Experimental Protocols
Protocol 1: General Amidation using HATU
This protocol is a robust starting point for coupling 3-Fluoroadamantane-1-carboxylic acid with a primary or secondary amine.
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-Fluoroadamantane-1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes.
-
Activation: Add HATU (1.1 eq) to the mixture. The solution may change color. Allow the acid to pre-activate by stirring for 10-15 minutes at room temperature.
-
Amine Addition: Add the amine (1.05 eq, if it's the more precious component, otherwise use 1.0 eq of acid and 1.1 eq of amine) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 2-4 hours. If the reaction is sluggish after 4 hours, warm the mixture to 40 °C. Let it stir until the limiting reagent is consumed (typically 12-24 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOAt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). If tailing is observed, add 0.5% triethylamine to the eluent.
Protocol 2: Acyl Fluoride-Mediated Amidation for Hindered Amines
This method is recommended when Protocol 1 fails, particularly with electron-poor or highly hindered amines.[3][7]
-
Acyl Fluoride Formation: In an oven-dried flask under nitrogen, dissolve 3-Fluoroadamantane-1-carboxylic acid (1.2 eq) in anhydrous DCM or MeCN. Add DIPEA (1.5 eq). Add a deoxyfluorinating agent such as Pentafluoropyridine (PFP) (1.2 eq).[7][8] Stir at room temperature for 30-60 minutes to form the acyl fluoride intermediate.
-
Amine Addition: Add the sterically hindered amine (1.0 eq) to the solution.
-
Reaction: Stir the reaction at room temperature initially. If the reaction is slow, gently heat to 40-60 °C in a sealed vessel. Monitor progress by LC-MS. These reactions may require 12-48 hours.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1. The byproducts from PFP are generally easier to remove than those from uronium salts.
References
- Mastering Peptide Synthesis: A Guide to Coupling Reagents. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. PubMed.
- Technical Support Center: Purification of 1,3-Bis(4-aminophenyl)adamantane. Benchchem.
- Coupling Reagents. Aapptec Peptides.
- Refining purification protocols for adamantane amine hydrochlorides. Benchchem.
- Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio Peptide Synthesizer.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Amidation of Adamantane and Diamantane with Acetonitrile and Bromotrichloromethane in the Presence of Mo(CO)(6) in Aqueous Medium. ResearchGate.
- Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. ResearchGate.
-
Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ACS Publications. Available at: [Link]
- Amide Synthesis. Fisher Scientific.
- Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ACS Publications.
Sources
- 1. Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. file.globalso.com [file.globalso.com]
- 7. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting guide for the synthesis of 3-Fluoroadamantane-1-carboxylic acid derivatives
Technical Support Center: Synthesis of 3-Fluoroadamantane-1-carboxylic Acid Derivatives
A Senior Application Scientist's Guide to Navigating Synthetic Challenges
Welcome to the technical support center for the synthesis of 3-fluoroadamantane-1-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental hurdles. The unique structural rigidity and lipophilicity of the adamantane cage, combined with the electronic properties of fluorine, make these compounds highly valuable scaffolds in medicinal chemistry.[1][2] However, their synthesis can present specific challenges. This guide offers a structured, question-and-answer-based approach to troubleshooting, grounded in scientific principles and practical experience.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 3-fluoroadamantane-1-carboxylic acid and its subsequent derivatization.
Part 1: Synthesis of the Key Intermediate: 3-Hydroxyadamantane-1-carboxylic Acid
The most common and practical route to 3-fluoroadamantane-1-carboxylic acid begins with the synthesis of its hydroxylated precursor.[1][3]
Question 1: I am getting a low yield during the synthesis of 1-adamantanecarboxylic acid via the Koch-Haff reaction. What could be the issue?
Answer:
The Koch-Haff reaction, which carboxylates adamantane using formic acid and a strong acid catalyst like sulfuric acid, is sensitive to several factors.[4][5] Low yields can often be attributed to:
-
Insufficiently Strong Acidic Conditions: The reaction proceeds via a carbocation intermediate at the bridgehead position of adamantane. A high concentration of a strong acid is crucial to generate and stabilize this carbocation. Ensure your sulfuric acid is concentrated (96-98%) and that the ratio of sulfuric acid to your adamantane substrate is adequate.
-
Suboptimal Temperature Control: The reaction is typically run at a controlled temperature, often between 15-25°C.[5] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, side reactions such as sulfonation or rearrangement of the adamantane cage can occur, reducing the yield of the desired carboxylic acid.
-
Inefficient Mixing: Adamantane is a solid with low solubility in sulfuric acid. Vigorous stirring is essential to ensure proper mixing and facilitate the reaction at the interface.
Expert Tip: The slow, dropwise addition of a mixture of formic acid and tert-butanol to the adamantane in concentrated sulfuric acid and carbon tetrachloride can improve yields by maintaining a low concentration of the reactive species and controlling the exotherm.[4][5]
Question 2: The hydroxylation of 1-adamantanecarboxylic acid to 3-hydroxyadamantane-1-carboxylic acid is resulting in a complex mixture of products. How can I improve the selectivity?
Answer:
The functionalization of the adamantane cage can be challenging due to the presence of multiple tertiary and secondary C-H bonds.[6][7] While the bridgehead positions are generally more reactive towards electrophilic substitution, achieving high regioselectivity requires careful control of the reaction conditions.
-
Harsh Reaction Conditions: Using excessively high temperatures or prolonged reaction times with strong oxidizing agents like a mixture of nitric and sulfuric acid can lead to over-oxidation or the formation of di- and tri-hydroxylated species.[4][8] Carefully controlling the reaction temperature, often with an ice-salt bath, and monitoring the reaction progress by techniques like TLC or GC can help prevent the formation of these byproducts.[4]
-
Alternative Hydroxylation Methods: If selectivity remains an issue, consider alternative, milder hydroxylation methods. Biocatalytic hydroxylation using specific enzymes can offer very high regioselectivity, although this may require specialized equipment and expertise.[6]
Workflow for the Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid
Caption: Workflow for the synthesis of the key intermediate.
Part 2: The Critical Fluorination Step
The conversion of the hydroxyl group to a fluorine atom is a pivotal step in the synthesis.
Question 3: My fluorination reaction of 3-hydroxyadamantane-1-carboxylic acid with DAST (Diethylaminosulfur trifluoride) is giving a low yield and some dark, tarry byproducts. What is going wrong?
Answer:
DAST is a powerful and versatile fluorinating agent, but its reactivity requires careful handling and optimized conditions.[3] Low yields and decomposition are common issues that can be traced back to:
-
Temperature Control: DAST reactions are often exothermic. The reaction should be initiated at a low temperature (e.g., 0 °C or even -78 °C) and allowed to warm slowly to room temperature. Uncontrolled temperature increases can lead to the decomposition of the DAST reagent and the substrate, resulting in the formation of tarry byproducts.
-
Moisture Contamination: DAST reacts violently with water to produce HF and other corrosive byproducts. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The solvent must be anhydrous.
-
Purity of the Starting Material: Impurities in the 3-hydroxyadamantane-1-carboxylic acid can interfere with the fluorination reaction. Ensure the starting material is pure and dry before proceeding.
-
Stoichiometry of DAST: Using an insufficient amount of DAST will lead to incomplete conversion. A slight excess (e.g., 1.1-1.5 equivalents) is typically recommended. However, a large excess can sometimes promote side reactions.
Expert Tip: For sensitive substrates, alternative and often milder electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® can be considered.[9][10] These reagents are often solids, making them easier to handle than DAST, and they may offer better functional group tolerance.
Table 1: Comparison of Common Electrophilic Fluorinating Reagents
| Reagent | Abbreviation | Form | Key Advantages | Key Disadvantages |
| Diethylaminosulfur Trifluoride | DAST | Liquid | Highly effective for converting alcohols to fluorides. | Thermally unstable, moisture-sensitive, can be difficult to handle. |
| N-Fluorobenzenesulfonimide | NFSI | Solid | Stable, easy to handle, broad substrate scope.[10] | Can be a milder fluorinating agent, sometimes requiring higher temperatures or longer reaction times. |
| Selectfluor® | F-TEDA-BF4 | Solid | Powerful electrophilic fluorinating agent, stable, and easy to handle.[9] | Can be more expensive than other options. |
Question 4: I am observing the formation of an elimination byproduct (an alkene) during the fluorination of my 3-hydroxyadamantane-1-carboxylic acid derivative. How can I suppress this side reaction?
Answer:
The formation of an alkene is a potential side reaction during fluorination with reagents like DAST, proceeding through an E1 or E2 mechanism. This is more likely if there are adjacent protons that can be easily eliminated. While the adamantane cage is less prone to elimination than more flexible systems, it can still occur under certain conditions.
-
Reaction Temperature: Higher temperatures favor elimination over substitution. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize the formation of the alkene byproduct.
-
Choice of Fluorinating Agent: Some fluorinating agents have a lower propensity for inducing elimination. If elimination is a significant issue with DAST, switching to a different reagent like Ishikawa's reagent may be beneficial.[11]
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Less polar, non-coordinating solvents may disfavor the formation of carbocationic intermediates that can lead to elimination.
Part 3: Synthesis of Derivatives: Amides and Esters
The carboxylic acid functionality of 3-fluoroadamantane-1-carboxylic acid allows for a wide range of derivatizations.
Question 5: My amide coupling reaction between 3-fluoroadamantane-1-carboxylic acid and a primary amine is sluggish and gives a low yield. What can I do to improve the conversion?
Answer:
Amide bond formation is a condensation reaction that typically requires activation of the carboxylic acid.[12][13] Several factors can lead to poor yields:
-
Ineffective Coupling Reagents: Standard carbodiimide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used in conjunction with an additive like HOBt (1-hydroxybenzotriazole) to improve efficiency and suppress side reactions.[13] Ensure you are using a reliable coupling cocktail. For sterically hindered amines or acids, more potent coupling agents like HATU or HBTU may be necessary.
-
Reaction Conditions: Amide coupling reactions are typically run in aprotic polar solvents like DMF or DCM at room temperature.[14] Ensure your solvent is anhydrous. The order of addition of reagents can also be critical; typically, the carboxylic acid is pre-activated with the coupling reagent before the amine is added.
-
Acid-Base Chemistry: The amine nucleophile can be protonated by the carboxylic acid, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is usually necessary to neutralize any acid present and ensure the amine is in its free base form.[14]
Protocol: General Procedure for Amide Coupling
-
Dissolve 3-fluoroadamantane-1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., EDC, 1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Question 6: I am attempting a Fischer esterification of 3-fluoroadamantane-1-carboxylic acid with methanol and a catalytic amount of sulfuric acid, but the reaction is not going to completion. How can I drive the equilibrium towards the product?
Answer:
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[15][16] To achieve a high yield of the ester, the equilibrium must be shifted to the product side.
-
Use of Excess Alcohol: A simple and effective way to drive the equilibrium is to use the alcohol as the solvent, thus providing a large excess.[15]
-
Removal of Water: The other product of the reaction is water. Removing water as it is formed will also shift the equilibrium towards the ester. This can be achieved by using a Dean-Stark apparatus if the reaction is run in a solvent that forms an azeotrope with water (e.g., toluene).
-
Stronger Acid Catalyst: While sulfuric acid is a common catalyst, other strong acids like p-toluenesulfonic acid (TsOH) can also be effective.[15] Ensure the catalyst is not deactivated by any basic impurities.
Diagram of the Fischer Esterification Equilibrium
Caption: Equilibrium of the Fischer esterification reaction.
Frequently Asked Questions (FAQs)
Q1: What is a safe and effective way to purify my final 3-fluoroadamantane-1-carboxylic acid derivative?
A1: Purification strategies will depend on the physical properties of your derivative. For solid compounds, recrystallization from a suitable solvent system is often effective. If your compound is an oil or if recrystallization is not feasible, column chromatography on silica gel is a standard method. The choice of eluent will depend on the polarity of your compound.
Q2: How can I confirm the successful incorporation of the fluorine atom into the adamantane core?
A2: The most definitive method is through NMR spectroscopy. In ¹⁹F NMR, you will observe a signal for the fluorine atom. In ¹³C NMR, you will see characteristic splitting of the carbon signals near the fluorine atom due to C-F coupling. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings (²JCF and ³JCF).
Q3: Are there any specific safety precautions I should take when working with fluorinating agents?
A3: Yes, absolutely. Many fluorinating agents, especially DAST, are hazardous. They can be toxic, corrosive, and react violently with water.[17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be sure to quench any residual fluorinating agent carefully according to established laboratory procedures. It is also crucial to check the compatibility of the fluorinating reagent with your chosen solvent to avoid potentially explosive reactions.[17]
Q4: Can the fluorine atom in 3-fluoroadamantane derivatives be metabolically labile?
A4: While the C-F bond is generally very strong, the metabolic stability of a fluorinated compound can be influenced by its overall structure and the enzymatic environment it is exposed to. Inappropriate placement of fluorine can sometimes lead to instability and defluorination.[18] However, the bridgehead position of the rigid adamantane scaffold generally imparts high stability to substituents. Preclinical metabolic stability assays are recommended to assess the potential for defluorination in a drug development context.
References
- Klimovica, K., et al. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society.
-
PrepChem. (n.d.). Synthesis of 3-Hydroxyadamantane-1-carboxylic acid. Retrieved from [Link]
- Rudakov, D., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central.
-
ResearchGate. (n.d.). The corresponding response surface of 3-hydroxy-1-adamantanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.
- Olah, G. A., & Welch, J. T. (1978). Synthetic methods and reactions. 91. Ionic fluorination of adamantane, diamantane, and triphenylmethane with nitrosyl tetrafluoroborate/pyridine polyhydrogen fluoride (PPHF). The Journal of Organic Chemistry.
-
ResearchGate. (2025). Facile synthesis of 3-(trifluoromethyl)adamantane derivatives. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 3-fluoro-1-adamantanecarboxamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
-
Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link]
-
European Patent Office. (2006). NOVEL FLUOROADAMANTANE DERIVATIVE, FLUORINE-CONTAINING POLYMER AND PRODUCTION METHOD - EP 1942091 A1. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Retrieved from [Link]
-
ChemRxiv. (n.d.). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. Retrieved from [Link]
- ACS Catalysis. (2019).
-
BORIS Portal. (n.d.). Green Chemistry. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reactivities of electrophilic N–F fluorinating reagents. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
MDPI. (n.d.). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.).
-
National Institutes of Health. (n.d.). 3-Fluoroadamantane-1-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved from [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-Fluoroadamantane. Retrieved from [Link]
- Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. (n.d.).
-
National Institutes of Health. (2019). The Dark Side of Fluorine. Retrieved from [Link]
-
YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]
- PubMed Central. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy.
-
PUBDB. (n.d.). Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. Retrieved from [Link]
-
ResearchGate. (2023). Future challenges and opportunities with fluorine in drugs?. Retrieved from [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]
- Chem 360 Jasperse Ch. 20, 21 Notes + Answers. Carboxylic Acids, Esters, Amides... (n.d.).
-
ResearchGate. (2025). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Retrieved from [Link]
-
YouTube. (2022). Synthesis Practice Problem (Carboxylic Acid Derivatives Chapter). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. brynmawr.edu [brynmawr.edu]
- 11. researchgate.net [researchgate.net]
- 12. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 13. hepatochem.com [hepatochem.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 18. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-Fluoroadamantane-1-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Fluoroadamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. Adamantane derivatives are crucial building blocks in medicinal chemistry, valued for their ability to enhance the lipophilicity and metabolic stability of drug candidates.[1][2] The introduction of a fluorine atom can further modulate a molecule's physicochemical properties.[3]
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a safe, efficient, and reproducible scale-up process.
Synthesis Overview: The Fluorination Pathway
The most common and practical route to 3-Fluoroadamantane-1-carboxylic acid involves the nucleophilic fluorination of a readily available precursor, 3-hydroxyadamantane-1-carboxylic acid.[1][3] This transformation is typically achieved using a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST) or a similar reagent.
The core transformation is the replacement of a tertiary hydroxyl group with a fluorine atom. This process, while straightforward on a small scale, presents unique challenges during scale-up, primarily related to reaction kinetics, thermal management, and the handling of hazardous materials.
Caption: High-level workflow for the synthesis of 3-Fluoroadamantane-1-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Question 1: My reaction is stalling, and I'm observing incomplete conversion of the starting material. What could be the cause?
Answer: Incomplete conversion during a scale-up is a common issue that can often be traced back to a few key factors:
-
Moisture Contamination: Fluorinating agents like DAST are extremely sensitive to moisture. Any water present in the solvent, glassware, or starting material will consume the reagent, leading to reduced efficacy. On a larger scale, ensuring completely anhydrous conditions is more challenging.
-
Solution: Rigorously dry all solvents and glassware. Dry the 3-hydroxyadamantane-1-carboxylic acid starting material under vacuum before use. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Insufficient Reagent Stoichiometry: While a small excess of the fluorinating agent is used at the lab scale, minor weighing or transfer errors during scale-up can lead to a stoichiometric deficiency.
-
Solution: Re-evaluate the stoichiometry for the scaled-up reaction. It is advisable to use a slight excess (e.g., 1.1-1.3 equivalents) of the fluorinating agent.
-
-
Poor Mixing/Mass Transfer: In larger reaction vessels, inadequate agitation can lead to localized "hot spots" or areas of poor reagent distribution.
-
Solution: Ensure the stirring is efficient for the vessel size and geometry. For very large scales, consider the use of overhead mechanical stirrers with appropriate impeller designs.
-
Question 2: I'm seeing a significant amount of an elimination byproduct (an alkene). How can I minimize this?
Answer: The formation of an alkene byproduct is a known side reaction in fluorinations of alcohols, proceeding via an E1 or E2 mechanism. This is often exacerbated by elevated temperatures.
-
Causality: The reaction mechanism involves the formation of an intermediate that can either be attacked by fluoride to give the desired product or undergo elimination. At higher temperatures, the elimination pathway becomes more competitive.
-
Solution: Strict Temperature Control: This is the most critical parameter to control.
-
Slow, Controlled Addition: Add the fluorinating agent dropwise to the solution of the alcohol at a low temperature (e.g., 0 °C or below).
-
Efficient Cooling: Ensure your reactor has an efficient cooling system to dissipate the heat generated during the exothermic addition.
-
Maintain Low Temperature: After the addition is complete, allow the reaction to warm slowly to room temperature. Avoid any rapid temperature increases.
-
Question 3: The reaction quenching is extremely vigorous and difficult to control on a larger scale. How can I do this safely?
Answer: Quenching reactions involving residual fluorinating agents like DAST can be hazardous due to the rapid, exothermic release of gases.[4]
-
Safety First: Always perform quenching in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield and acid-resistant gloves.[4]
-
Reverse Quench: Instead of adding the quenching solution (e.g., saturated sodium bicarbonate) to the reaction mixture, slowly and carefully add the reaction mixture to a separate, well-stirred, and chilled vessel containing the quenching solution.[4] This ensures that the quenching agent is always in excess, helping to control the rate of reaction.
-
Dilution: Diluting the reaction mixture with an inert solvent before quenching can also help to moderate the reaction rate.
Caption: Decision tree for common troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling DAST or similar fluorinating agents?
A1: These reagents are hazardous and require careful handling.
-
Personal Protective Equipment (PPE): Always use chemical splash goggles, a face shield, and gloves made of a material resistant to the specific reagent and solvents being used.[4]
-
Ventilation: Work exclusively in a certified chemical fume hood.
-
Incompatible Materials: Keep these reagents away from water, strong acids, and bases.[4]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4]
Q2: Which analytical techniques are best for monitoring the reaction's progress?
A2: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material (3-hydroxyadamantane-1-carboxylic acid) and the appearance of the product. The starting material, being more polar, will have a lower Rf value than the fluorinated product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more definitive information, confirming the mass of the product and helping to identify any byproducts.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A powerful tool for fluorinated compounds. It can be used on the crude reaction mixture to confirm the formation of the C-F bond and to check for any fluorine-containing impurities.
Q3: My final product has a low melting point and appears oily, but the mass spectrum looks correct. What is the likely impurity?
A3: The most probable impurity is residual starting material or the alkene elimination byproduct. The hydroxyl group of the starting material can significantly depress the melting point. A purification step is necessary. Recrystallization from a suitable solvent system (e.g., methanol/water or chloroform) is often effective.[5] If recrystallization is unsuccessful, column chromatography may be required.
Q4: Can I use an alternative fluorinating agent if DAST is not available or desirable for scale-up?
A4: Yes, other reagents can be used. Ishikawa's reagent is one such alternative.[6] Another option for fluorinating tertiary alcohols is using pyridinium polyhydrogen fluoride (Olah's reagent).[7] However, each reagent has its own reactivity profile, safety considerations, and optimal reaction conditions. A thorough literature search and small-scale optimization are essential before implementing a new reagent on a larger scale.
Scale-Up Protocol: Synthesis of 3-Fluoroadamantane-1-carboxylic Acid
This protocol is a general guideline. All operations should be conducted with appropriate engineering controls and safety precautions.
Materials & Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Inert atmosphere supply (Nitrogen or Argon).
-
Cooling/heating circulator.
-
Quenching vessel.
-
Standard laboratory glassware (dried).
Reagents & Solvents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Density (g/mL) | Amount (1x Scale) | Moles (mol) | Equivalents |
| 3-hydroxyadamantane-1-carboxylic acid | 196.24 | - | 50.0 g | 0.255 | 1.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | 1.33 | 500 mL | - | - |
| Diethylaminosulfur Trifluoride (DAST) | 161.19 | 1.22 | 48.0 mL | 0.306 | 1.2 |
| Saturated Sodium Bicarbonate (aq) | - | - | ~1 L | - | - |
| Hydrochloric Acid (2M aq) | - | - | As needed | - | - |
| Ethyl Acetate | - | - | For extraction | - | - |
Procedure:
-
Reactor Setup: Set up the jacketed reactor under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.
-
Charge Starting Material: Charge the reactor with 3-hydroxyadamantane-1-carboxylic acid (50.0 g, 0.255 mol) and anhydrous dichloromethane (500 mL).
-
Cooling: Begin stirring and cool the reactor contents to 0 °C using the circulator.
-
DAST Addition: Slowly add Diethylaminosulfur Trifluoride (DAST) (48.0 mL, 0.306 mol) to the stirred suspension via the addition funnel over a period of 60-90 minutes. Maintain the internal temperature below 5 °C throughout the addition. The reaction is exothermic.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: In a separate large vessel, place 1 L of chilled, saturated aqueous sodium bicarbonate solution with vigorous stirring. Slowly transfer the reaction mixture from the reactor into the bicarbonate solution. Control the addition rate to manage gas evolution.
-
Work-up:
-
After the quench is complete (gas evolution ceases), transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine all organic layers and wash with brine (1 x 200 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A common method for adamantane carboxylic acids is using a methanol/water mixture.[5]
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Slowly add water until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and melting point analysis. The expected melting point is around 154-156 °C.[3]
References
- Akishina, et al. (n.d.). Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
-
Facile synthesis of 3-(trifluoromethyl)adamantane derivatives. ResearchGate. (n.d.). Available at: [Link]
-
Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes | Request PDF. ResearchGate. (n.d.). Available at: [Link]
-
Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society. (n.d.). Available at: [Link]
-
1-adamantanecarboxylic acid. Organic Syntheses Procedure. (n.d.). Available at: [Link]
-
Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Organic Syntheses Procedure. (n.d.). Available at: [Link]
- [- Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro-. Organic Syntheses Procedure. (n.d.). Available at: http://www.orgsyn.org/demo.aspx?prep=cv7p0246
-
Safety Data Sheet: Adamantane. Carl ROTH. (n.d.). Available at: [Link]
-
Safety Data Sheet: Adamantane. Chemos GmbH&Co.KG. (n.d.). Available at: [Link]
-
3-fluoro-1-adamantanecarboxamide. Chemical Synthesis Database. (n.d.). Available at: [Link]
-
Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (n.d.). Available at: [Link]
-
Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. (n.d.). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid [crcu.jlu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: High-Purity 3-Fluoroadamantane-1-carboxylic Acid Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested resource for the purification of 3-Fluoroadamantane-1-carboxylic acid via recrystallization. Moving beyond a simple procedural list, this document elucidates the causal chemical principles behind each step, empowering users to troubleshoot effectively and adapt the methodology to their specific experimental context.
Foundational Principles: Physicochemical Properties and Solvent Selection
The successful recrystallization of any compound is predicated on a thorough understanding of its physical properties and its differential solubility in various solvents. 3-Fluoroadamantane-1-carboxylic acid possesses a rigid, cage-like adamantane core, a polar carboxylic acid group, and an electron-withdrawing fluorine atom at a bridgehead position. This unique structure dictates its solubility behavior.
The carboxylic acid moiety allows for strong hydrogen bonding, suggesting solubility in polar protic solvents like alcohols. The adamantane cage, however, is bulky and lipophilic. The addition of a fluorine atom increases polarity compared to the parent adamantane-1-carboxylic acid[1]. Therefore, an ideal recrystallization solvent must effectively solubilize the molecule at an elevated temperature while exhibiting significantly lower solubilizing power at ambient or sub-ambient temperatures to ensure high recovery.
A mixed-solvent system, particularly an alcohol/water mixture, is often highly effective for compounds with these characteristics[2][3]. The alcohol (e.g., methanol or ethanol) acts as the primary "good" solvent, readily dissolving the compound when hot, while water acts as the "anti-solvent" or "bad" solvent, in which the compound is poorly soluble. By carefully titrating the anti-solvent into the hot solution, one can induce a state of supersaturation upon cooling that leads to crystallization.
Table 1: Physicochemical Data for 3-Fluoroadamantane-1-carboxylic Acid
| Parameter | Value | Reference |
| IUPAC Name | 3-Fluoroadamantane-1-carboxylic acid | [4] |
| Molecular Formula | C₁₁H₁₅FO₂ | [4] |
| Molecular Weight | 198.23 g/mol | [4] |
| Appearance | White to off-white solid | General observation |
| Melting Point | 154-156 °C | [1] |
Experimental Protocol: Mixed-Solvent Recrystallization
This protocol details a robust method for purifying crude 3-Fluoroadamantane-1-carboxylic acid using a methanol/water solvent system. The principles described are adaptable to other solvent pairs based on preliminary solubility tests.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude 3-Fluoroadamantane-1-carboxylic acid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask (e.g., 50 mL) containing a magnetic stir bar.
-
Add a minimal volume of methanol (the "good" solvent) to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add methanol dropwise until the solid completely dissolves at a near-boiling temperature. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing the recovery yield, as any excess solvent will retain some product in solution even after cooling[5].
-
-
Hot Titration of Anti-Solvent:
-
While maintaining the solution at a near-boiling temperature, add deionized water (the "anti-solvent") dropwise with vigorous stirring until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Add 1-2 more drops of methanol to re-dissolve the precipitate and ensure the solution is clear. Causality: This step, known as reaching the "cloud point," precisely establishes the optimal solvent/anti-solvent ratio for inducing crystallization upon cooling[6].
-
-
Slow Cooling for Crystal Growth:
-
Remove the flask from the heat source, cover it with a watch glass (to prevent solvent evaporation and contamination), and allow it to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling is paramount for forming large, well-defined crystals. Rapid cooling ("crashing out") traps impurities within the crystal lattice, defeating the purpose of recrystallization[7]. The slow formation process allows for the selective incorporation of the target molecule into the growing lattice while impurities remain in the "mother liquor."
-
-
Inducing Further Crystallization (Optional):
-
Once the flask has reached room temperature, it can be placed in an ice-water bath for an additional 15-30 minutes to maximize precipitation. Causality: The solubility of the compound decreases further at lower temperatures, leading to a higher recovery yield[5].
-
-
Collection of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.
-
Wash the crystals with a small amount of ice-cold methanol/water mixture (at the same ratio determined in step 2). Causality: Washing with an ice-cold solvent removes any residual mother liquor containing dissolved impurities without significantly re-dissolving the purified product crystals[6].
-
-
Drying:
-
Dry the crystals thoroughly. This can be done by leaving them on the filter paper under vacuum for a period or by transferring them to a watch glass for air drying or drying in a vacuum oven at a temperature well below the compound's melting point.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point range close to the literature value (154-156 °C) is a strong indicator of high purity[1]. Impurities typically cause melting point depression and broadening.
-
Recrystallization Workflow Diagram
Caption: Workflow for the mixed-solvent recrystallization of 3-Fluoroadamantane-1-carboxylic acid.
Troubleshooting Guide
Even with a robust protocol, unexpected issues can arise. This section addresses common problems in a question-and-answer format.
Q1: No crystals have formed after the solution has cooled to room temperature. What's wrong?
-
Answer: This is typically due to one of two reasons: using too much solvent or the solution is supersaturated.
-
Cause A: Excessive Solvent. The concentration of the compound is too low to reach saturation upon cooling.
-
Solution: Gently reheat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the concentrated solution to cool slowly again[7].
-
-
Cause B: Supersaturation. The solution has cooled below its saturation point without nucleation (the initial formation of a crystal seed).
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin[8].
-
Solution 2 (Seed Crystal): If available, add a tiny crystal of the pure compound ("seed crystal") to the solution. This provides a template for further crystal growth[7].
-
-
Q2: My compound separated as an oily liquid instead of solid crystals. How do I fix this "oiling out"?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is higher than the compound's melting point, or if the compound is highly impure, leading to significant melting point depression[8].
-
Solution 1: Reheat the solution until the oil fully redissolves. Add a small amount more of the "good" solvent (methanol in this case) to increase the overall solubility and lower the saturation temperature[7]. Let it cool again, perhaps even more slowly.
-
Solution 2: Ensure the cooling process is extremely slow. Insulate the flask by placing it on a few paper towels or a cork ring and covering it with an inverted beaker to create a chamber of still air[7]. This prevents rapid temperature drops at the flask walls.
-
Q3: My recovery yield seems very low. What are the likely causes?
-
Answer: Low recovery is a common issue with several potential causes.
-
Cause A: Using Too Much Solvent. As discussed in Q1, excess solvent will retain a significant amount of product in the mother liquor.
-
Cause B: Premature Crystallization. If you performed a hot filtration to remove insoluble impurities and the solution cooled in the funnel, you would lose product. To prevent this, use a pre-heated funnel and filter as quickly as possible.
-
Cause C: Washing with Warm Solvent. Washing the collected crystals with room-temperature or warm solvent will dissolve a portion of your purified product. Always use a minimal amount of ice-cold solvent for the wash step[6].
-
Q4: The final product is still colored, even after recrystallization. How can I remove colored impurities?
-
Answer: If the impurities are colored and present in small amounts, they can often be removed with activated charcoal.
-
Solution: After dissolving the crude solid in the minimum amount of hot solvent (Step 1 of the protocol), add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal from the hot solution via gravity filtration through a fluted filter paper in a pre-heated funnel. Then, proceed with the recrystallization as usual[5]. Caution: Adding charcoal to a boiling solution can cause violent bumping. Cool the solution slightly before adding the charcoal.
-
Troubleshooting Decision Tree
Caption: Decision-making logic for common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 3-Fluoroadamantane-1-carboxylic acid?
-
The primary impurity is often the unreacted starting material, 3-hydroxyadamantane-1-carboxylic acid[1][9]. Other potential impurities can arise from side reactions during the fluorination step or from reagents used in the synthesis.
Q2: Is a methanol/water system the only option? How do I select an alternative?
-
No, other systems may work. The key is finding a solvent in which the compound is highly soluble when hot and poorly soluble when cold. A good starting point for screening solvents is to use small-scale tests: place a few milligrams of your crude compound in a test tube and add a few drops of the candidate solvent. Observe its solubility at room temperature and then upon heating. Good candidates for polar compounds like this include ethanol/water, acetone/water, or isopropanol/hexane mixtures[10].
Q3: How many times should I recrystallize my product?
-
Ideally, one well-executed recrystallization is sufficient. The purity of the product should be checked after each cycle (e.g., by melting point). If the melting point does not sharpen or increase after a second recrystallization, further attempts with the same solvent system are unlikely to improve purity.
Q4: Can I put my hot solution directly into the ice bath to speed things up?
-
This is strongly discouraged. As explained earlier, rapid cooling causes the compound to precipitate quickly as a fine powder, which can trap impurities. Slow, controlled cooling is essential for growing pure crystals[7].
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13431, 3-Fluoroadamantane-1-carboxylic acid. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12036142, 3,5,7-Trifluoroadamantane-1-carboxylic acid. Retrieved from [Link].
-
Cagliero, D. R., et al. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society. Retrieved from [Link].
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link].
- University of California, Davis. (n.d.). Recrystallization. Retrieved from a general chemistry resource outlining the principles.
-
Chemical Synthesis Database. (2025). 3-fluoro-1-adamantanecarboxamide. Retrieved from [Link].
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link].
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link].
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link].
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link].
-
ResearchGate. (2025). Facile synthesis of 3-(trifluoromethyl)adamantane derivatives. Retrieved from [Link].
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link].
-
Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved from [Link].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Fluoroadamantane-1-carboxylic acid | C11H15FO2 | CID 13431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
The Structural Significance of 3-Fluoroadamantane-1-carboxylic Acid
An In-Depth Technical Guide to the 1H and 13C NMR Analysis of 3-Fluoroadamantane-1-carboxylic Acid: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. Adamantane derivatives, with their rigid, three-dimensional cage structure, are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive analysis of 3-Fluoroadamantane-1-carboxylic acid using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond a procedural outline, this document delves into the causal reasoning behind experimental choices and provides a comparative analysis with alternative analytical techniques, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
3-Fluoroadamantane-1-carboxylic acid is a disubstituted adamantane derivative featuring two key functional groups at its bridgehead positions: a fluorine atom and a carboxylic acid. The rigid adamantane framework prevents conformational changes, making it an excellent scaffold for studying the electronic effects of substituents. The strategic placement of an electron-withdrawing fluorine atom and a carboxylic acid group can significantly influence the molecule's physicochemical properties, including its lipophilicity and acidity, which are critical parameters in drug design.
1H and 13C NMR Spectroscopy: An Indispensable Tool
NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Fluoroadamantane-1-carboxylic acid, NMR is crucial for confirming the positions of the substituents and understanding their influence on the adamantane cage.
Experimental Protocol for NMR Analysis
A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following procedure is recommended for the analysis of 3-Fluoroadamantane-1-carboxylic acid.
1. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of 3-Fluoroadamantane-1-carboxylic acid for 1H NMR and 20-50 mg for 13C NMR into a clean, dry NMR tube.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for adamantane derivatives, as it effectively dissolves the compound and its residual proton signal (at ~7.26 ppm) typically does not interfere with the analyte signals.[1] For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d6) can be an alternative.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended) will provide better signal dispersion, which is particularly useful for resolving the complex proton signals of the adamantane cage.
-
1H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: 16-64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 12-15 ppm is appropriate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
-
13C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the 13C isotope.
-
Spectral Width: A spectral width of 200-220 ppm is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is advisable, especially for quaternary carbons.
-
Caption: Structure of 3-Fluoroadamantane-1-carboxylic acid with carbon numbering.
Predicted 1H NMR Spectrum
The 1H NMR spectrum of adamantane derivatives is often complex due to the overlapping signals of the methylene and methine protons. For 3-Fluoroadamantane-1-carboxylic acid, we can expect the following features:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of 10-12 ppm. This signal is often broad due to hydrogen bonding and exchange with trace amounts of water.
-
Adamantane Cage Protons: The protons on the adamantane cage will appear in the upfield region, generally between 1.5 and 2.5 ppm. The symmetry of the molecule is reduced due to the two different substituents, leading to a larger number of distinct proton signals compared to monosubstituted adamantanes. The protons on the carbons adjacent to the fluorine and carboxylic acid groups will be the most deshielded. Protons on C2, C8, and C9 (α to the carboxylic acid) and protons on C2, C4, and C5 (β to the fluorine) will be shifted downfield relative to their positions in unsubstituted adamantane.
Predicted 13C NMR Spectrum
The 13C NMR spectrum will be more informative due to the larger chemical shift dispersion and the influence of 13C-19F coupling.
-
Carboxylic Acid Carbon (-COOH): This quaternary carbon will appear as a singlet in the downfield region, typically around 180-185 ppm. The carbonyl carbon in a carboxylic acid is more shielded compared to that in a ketone due to the resonance effect of the hydroxyl group's lone pair of electrons. [2]* C1 (Carbon attached to -COOH): This bridgehead carbon will be deshielded by the carboxylic acid group and is expected to appear around 40-45 ppm.
-
C3 (Carbon attached to -F): This is the most deshielded carbon in the adamantane cage due to the strong electron-withdrawing effect of the fluorine atom. It is expected to appear as a doublet with a large one-bond C-F coupling constant (1JCF ≈ 180-200 Hz) at around 90-95 ppm.
-
Other Adamantane Carbons: The remaining carbons will show distinct signals. The carbons β to the fluorine (C2, C4, C5) will show a smaller two-bond C-F coupling (2JCF ≈ 15-25 Hz), and the carbons γ to the fluorine (C6, C7, C9) will exhibit an even smaller three-bond coupling (3JCF ≈ 5-10 Hz). The presence of these C-F couplings is a definitive indicator of the fluorine's position.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Predicted 13C Multiplicity (due to F) |
| -COOH | 10.0 - 12.0 (s, br) | 180 - 185 | s |
| C1 | - | 40 - 45 | s |
| C3 | - | 90 - 95 | d (1JCF ≈ 180-200 Hz) |
| C2, C8, C9 | 2.0 - 2.5 | 35 - 40 | d (2JCF on C2) |
| C4, C5, C7 | 1.8 - 2.2 | 30 - 35 | d (2JCF on C4, C5; 3JCF on C7) |
| C6, C10 | 1.7 - 2.0 | 25 - 30 | d (3JCF on C6) |
Table 1: Predicted 1H and 13C NMR data for 3-Fluoroadamantane-1-carboxylic acid.
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural elucidation in solution, other techniques provide complementary information and may be more suitable in certain contexts.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environment, stereochemistry, and 3D structure. | Unambiguous structure determination, non-destructive. | Lower sensitivity, requires larger sample amounts, not ideal for complex mixtures without separation. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (with high resolution), fragmentation patterns. | High sensitivity, small sample requirement, suitable for complex mixtures (with chromatography). | Does not provide detailed connectivity or stereochemistry, fragmentation can be complex to interpret. [3][4][5] |
| FTIR Spectroscopy | Presence of functional groups. | Fast, inexpensive, easy to use, provides a "fingerprint" of the molecule. | Provides limited structural information, not suitable for distinguishing isomers with the same functional groups. [6][7][8] |
Mass Spectrometry (MS) Analysis
For 3-Fluoroadamantane-1-carboxylic acid, Electron Ionization (EI) MS would likely show a molecular ion peak (M+•) at m/z 198. The fragmentation pattern would be characteristic of the adamantane cage. A common fragmentation pathway for 1-substituted adamantanes is the loss of the substituent to form the stable adamantyl cation at m/z 135. [5]The presence of the carboxylic acid group may lead to a characteristic loss of COOH (45 Da) or H2O (18 Da). High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental formula (C11H15FO2).
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of 3-Fluoroadamantane-1-carboxylic acid would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretch would be observed from approximately 2500 to 3300 cm-1, and a strong C=O stretch would appear around 1700 cm-1. [6][7]The C-F stretch would likely appear in the region of 1000-1100 cm-1, but it may be difficult to distinguish from other fingerprint region absorptions.
Conclusion
The comprehensive analysis of 3-Fluoroadamantane-1-carboxylic acid relies heavily on the power of 1H and 13C NMR spectroscopy. The predicted chemical shifts and, most importantly, the characteristic 13C-19F coupling constants provide a definitive fingerprint for the molecule's structure. While Mass Spectrometry and FTIR spectroscopy offer valuable complementary data regarding molecular weight and functional groups, respectively, they lack the detailed structural insight provided by NMR. For the unambiguous structural verification and in-depth electronic characterization of novel compounds like 3-Fluoroadamantane-1-carboxylic acid, NMR remains the gold standard analytical technique in the arsenal of chemists and drug development professionals.
References
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2194.
-
Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Request PDF. Retrieved from [Link]
- Khullar, K. K., Bell, C. L., & Bauer, L. (1970). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 35(12), 4165-4168.
-
SpectraBase. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) and 13C-19F coupling constants (Hz) in DMSO-d6. Retrieved from [Link]
-
NIST. (n.d.). Adamantane-1-carboxylic acid. Retrieved from [Link]
-
Supporting Information. (n.d.). 3. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR? Retrieved from [Link]
Sources
- 1. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Adamantanecarboxylic acid(828-51-3) 1H NMR spectrum [chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 7. 1-Adamantanecarboxylic acid(828-51-3) IR Spectrum [chemicalbook.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluoroadamantane-1-carboxylic Acid
In the landscape of pharmaceutical and materials science, adamantane derivatives stand out for their rigid, cage-like structure, which imparts unique physicochemical properties to molecules. The introduction of functional groups, such as carboxylic acids and halogens, further diversifies their application. Understanding the structural integrity and fragmentation behavior of these complex molecules is paramount for their characterization and quality control. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 3-Fluoroadamantane-1-carboxylic acid, offering a comparative perspective against its non-fluorinated and alternative halogenated analogues.
Introduction: The Significance of Adamantane Derivatives
Adamantane and its derivatives are widely utilized in drug development due to their lipophilic nature, which can enhance drug absorption and distribution. The rigid adamantane cage can also serve as a robust anchor for pharmacophores, influencing their binding affinity and selectivity. The addition of a fluorine atom, a common strategy in medicinal chemistry, can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions. 3-Fluoroadamantane-1-carboxylic acid, therefore, represents a compound of interest where the interplay between the adamantane scaffold, a carboxylic acid, and a fluorine substituent dictates its chemical behavior. Mass spectrometry is an indispensable tool for elucidating the structure of such molecules, and a thorough understanding of their fragmentation patterns is crucial for unambiguous identification.
Experimental Approach: Elucidating Fragmentation Pathways
To characterize the fragmentation of 3-Fluoroadamantane-1-carboxylic acid and its analogues, Electron Ionization (EI) mass spectrometry is a standard and informative technique. The high energy imparted by EI induces reproducible fragmentation, providing a detailed fingerprint of the molecule's structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for volatile compounds.
-
Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M•+).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, characteristic fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Fragmentation Pattern of 3-Fluoroadamantane-1-carboxylic Acid: A Mechanistic Perspective
The molecular weight of 3-Fluoroadamantane-1-carboxylic acid (C11H15FO2) is 198.23 g/mol . The molecular ion peak, [M]•+, would therefore be expected at m/z 198.
The primary fragmentation pathways are anticipated to involve the following key losses:
-
Loss of the Carboxylic Acid Group: The cleavage of the bond between the adamantane cage and the carboxylic acid group is a highly probable event. This would result in the loss of a •COOH radical (45 Da), leading to the formation of a fluoroadamantyl cation at m/z 153.
-
Loss of a Fluorine Radical: Cleavage of the C-F bond can lead to the loss of a fluorine radical (•F, 19 Da), generating a cation at m/z 179.
-
Loss of Hydrogen Fluoride (HF): The elimination of a neutral molecule of hydrogen fluoride (HF, 20 Da) is another common pathway for fluorinated compounds, which would produce an ion at m/z 178.[1]
-
Fragmentation of the Adamantane Cage: The adamantane structure itself can undergo fragmentation, often leading to the loss of C4H9 (57 Da), a characteristic fragmentation of the adamantane core.
The interplay of these fragmentation routes is visualized in the following diagram:
Caption: Predicted fragmentation pathway of 3-Fluoroadamantane-1-carboxylic acid.
Comparative Analysis: Unraveling Substituent Effects
To better understand the influence of the fluorine and carboxylic acid groups, we will compare the predicted fragmentation of 3-Fluoroadamantane-1-carboxylic acid with that of Adamantane-1-carboxylic acid and 1-Bromoadamantane.
Adamantane-1-carboxylic acid: The Carboxylic Acid Influence
Adamantane-1-carboxylic acid (C11H16O2, MW: 180.24 g/mol ) serves as our primary benchmark.[2][3] Its fragmentation is dominated by the loss of the carboxylic acid group.
| m/z | Proposed Fragment | Relative Intensity | Notes |
| 180 | [C11H16O2]•+ | Moderate | Molecular ion |
| 135 | [C10H15]+ | High (often base peak) | Loss of •COOH |
| 93, 79, 67 | Various C7H9+, C6H7+, C5H7+ | Moderate to Low | Fragmentation of the adamantane cage |
The base peak at m/z 135 corresponds to the stable adamantyl cation, formed by the loss of the carboxylic acid radical. This demonstrates the lability of the C-C bond adjacent to the carbonyl group.
1-Fluoroadamantane: The Fluorine Effect
For 1-Fluoroadamantane (C10H15F, MW: 154.22 g/mol ), the fragmentation pattern is influenced by the strong C-F bond.[4]
| m/z | Proposed Fragment | Relative Intensity | Notes |
| 154 | [C10H15F]•+ | Moderate | Molecular ion |
| 135 | [C10H15]+ | Low | Loss of •F |
| 134 | [C10H14]•+ | High | Loss of HF |
| 93, 79, 67 | Various C7H9+, C6H7+, C5H7+ | Moderate to Low | Fragmentation of the adamantane cage |
Here, the loss of neutral HF to form an ion at m/z 134 is a significant pathway, which is a common characteristic of fluoroalkanes.[1] The loss of a fluorine radical to form the adamantyl cation at m/z 135 is less favorable compared to the loss of a bromine radical in 1-bromoadamantane, reflecting the higher strength of the C-F bond.
1-Bromoadamantane: A Halogen Comparison
1-Bromoadamantane provides a useful comparison to a heavier halogen. The C-Br bond is weaker than the C-F bond, leading to a more pronounced cleavage of the halogen.
| m/z | Proposed Fragment | Relative Intensity | Notes |
| 216/214 | [C10H15Br]•+ | Moderate | Molecular ion with isotopic pattern for Br |
| 135 | [C10H15]+ | High (often base peak) | Loss of •Br |
| 93, 79, 67 | Various C7H9+, C6H7+, C5H7+ | Moderate to Low | Fragmentation of the adamantane cage |
The most striking feature is the facile cleavage of the C-Br bond, resulting in the adamantyl cation at m/z 135 as the base peak.[5] The isotopic signature of bromine (79Br and 81Br in a near 1:1 ratio) also provides a clear diagnostic marker.[5]
Synthesis and Conclusion
The mass spectrometry fragmentation of 3-Fluoroadamantane-1-carboxylic acid is predicted to be a composite of the behaviors observed in its parent structures. The presence of both the carboxylic acid and fluorine substituents introduces competing fragmentation pathways.
Caption: Summary of key fragmentation pathways for comparative analysis.
Key Takeaways:
-
Dominant Fragmentation: The loss of the carboxylic acid group is expected to be a major fragmentation pathway for 3-Fluoroadamantane-1-carboxylic acid, similar to its non-fluorinated counterpart.
-
Fluorine Influence: The presence of fluorine introduces the characteristic loss of HF, providing a diagnostic peak at [M-20]•+.
-
Structural Elucidation: By comparing the relative abundances of the fragment ions resulting from the loss of •COOH, •F, and HF, valuable insights into the relative bond strengths and the stability of the resulting cations can be gained.
-
Comparative Power: The analysis of related adamantane derivatives provides a robust framework for interpreting the mass spectrum of more complex, multifunctionalized adamantanes.
This guide provides a foundational understanding of the expected mass spectrometric behavior of 3-Fluoroadamantane-1-carboxylic acid. Experimental verification remains the gold standard, and the principles outlined here will serve as a valuable roadmap for researchers in the structural characterization of this and other novel adamantane derivatives.
References
- Bauer, et al. (Not fully cited in snippet) As mentioned in: Mass spectral fragmentation of substituted adamantane-2,4-diones.
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
- BenchChem.
- National Institute of Standards and Technology. Adamantane-1-carboxylic acid. In NIST Chemistry WebBook.
- PubChem. 1-Fluoroadamantane.
- PubChem. 1-Adamantanecarboxylic acid.
- Whitman College.
- Chemistry LibreTexts.
- Chemguide. Fragmentation patterns in the mass spectra of organic compounds.
- Kiontke, A., et al. (2016). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPhysChem, 17(18), 2853-2860.
- Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons.
- Eberlin, M. N., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
- YouTube. Mass Spec 3e Carboxylic Acids.
- YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- ResearchGate.
- ResearchGate.
- ResearchGate.
- Royal Society of Chemistry.
- National Center for Biotechnology Information. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 23(10), 1736–1744.
- National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
Sources
- 1. people.whitman.edu [people.whitman.edu]
- 2. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 3. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Fluoroadamantane | C10H15F | CID 136608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activities of 3-Fluoroadamantane-1-carboxylic acid and Adamantane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the adamantane scaffold stands out as a privileged structure, imparting desirable pharmacokinetic properties such as metabolic stability and lipophilicity to drug candidates.[1][2] The functionalization of this rigid carbocyclic cage opens avenues for fine-tuning biological activity. This guide provides a detailed comparison of two such derivatives: the parent molecule, adamantane-1-carboxylic acid, and its fluorinated counterpart, 3-fluoroadamantane-1-carboxylic acid.
While direct comparative studies on the biological activities of these two specific molecules are not extensively available in the public domain, this guide synthesizes existing experimental data on each compound and related derivatives to offer a comprehensive overview. We will explore their known antibacterial properties, enzyme inhibition potential, and the anticipated impact of fluorination on bioactivity, supported by established experimental protocols.
Unveiling the Biological Profiles: A Comparative Overview
The introduction of a fluorine atom, the most electronegative element, onto the adamantane core is a strategic chemical modification in drug design.[3] This substitution can significantly alter a molecule's physicochemical properties, including acidity and lipophilicity, which in turn can influence its biological activity.[3][4] While adamantane-1-carboxylic acid has demonstrated notable antibacterial effects[5][6], the biological profile of 3-fluoroadamantane-1-carboxylic acid remains less explored. However, studies on other fluorinated adamantane derivatives suggest that this modification can lead to potent and specific enzyme inhibition.[7]
Data Presentation: Known Biological Activities
| Compound | Biological Activity | Target/Organism | Key Findings | Reference |
| Adamantane-1-carboxylic acid | Antibacterial | Gram-positive bacteria (e.g., Bacillus cereus, Bacillus subtilis, Enterococcus faecalis, Micrococcus luteus) | Complete inhibition of growth at 1000 µg/mL. | [5] |
| Antibacterial | Gram-negative bacteria (e.g., Citrobacter freundii) | Complete inhibition of growth at 1000 µg/mL. Weaker activity against other Gram-negative bacteria like Pseudomonas aeruginosa. | [5] | |
| Enzyme Inhibition | Diacylglycerol Acyltransferase 1 (DGAT1) | Serves as a scaffold for potent DGAT1 inhibitors, with derivatives showing IC50 values in the nanomolar range. | [8][9] | |
| 3-Fluoroadamantane-1-carboxylic acid | Enzyme Inhibition (Inferred) | Soluble Epoxide Hydrolase (sEH) | Fluorinated adamantyl ureas exhibit picomolar inhibitory potency, suggesting the potential for fluorinated adamantane carboxylic acids to be potent enzyme inhibitors. | [7] |
| Cytotoxicity (Inferred) | Cancer Cell Lines | Other fluorinated adamantane derivatives have shown cytotoxic effects against various cancer cell lines. | [10][11] |
The Rationale Behind Fluorination: A Mechanistic Perspective
The decision to introduce a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. The high electronegativity of fluorine creates a strong inductive electron-withdrawing effect, which can stabilize the carboxylate anion of the carboxylic acid, thereby increasing its acidity.[3] This alteration in pKa can influence the molecule's ionization state at physiological pH, potentially affecting its interaction with biological targets and its membrane permeability.
Furthermore, the substitution of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, leading to increased metabolic stability and a longer in vivo half-life.[11] In the context of enzyme inhibition, the unique electronic properties of fluorine can lead to more potent and selective interactions with the active site of an enzyme, as observed with fluorinated adamantyl-ureas and their picomolar inhibition of soluble epoxide hydrolase (sEH).[7]
Experimental Protocols: Assessing Biological Activity
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key biological assays.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (Adamantane-1-carboxylic acid, 3-Fluoroadamantane-1-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ampicillin)
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution of Compounds: Prepare a stock solution of each test compound. Perform a two-fold serial dilution of the compounds in CAMHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a growth control (broth and inoculum only) and a sterility control (broth only). A positive control with a known antibiotic should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition Assay
This enzymatic assay measures the ability of a compound to inhibit the activity of DGAT1, an enzyme involved in triglyceride synthesis.[8][14][15]
Materials:
-
Human recombinant DGAT1 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)
-
Substrates: [¹⁴C]-Oleoyl-CoA and 1,2-dioleoyl-sn-glycerol
-
Test compounds dissolved in DMSO
-
Scintillation cocktail and scintillation counter
Procedure:
-
Assay Plate Preparation: In a 96-well plate, add the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Enzyme Addition: Add the DGAT1 enzyme to each well and pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate mixture of [¹⁴C]-Oleoyl-CoA and 1,2-dioleoyl-sn-glycerol.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., isopropanol:heptane:water).
-
Extraction and Measurement: Extract the radiolabeled triglycerides and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Experimental Approach
To provide a clear understanding of the experimental workflows, the following diagrams illustrate the key steps in the described protocols.
Caption: Comparative workflow of MIC and DGAT1 inhibition assays.
Conclusion and Future Directions
This guide provides a comparative analysis of the known biological activities of adamantane-1-carboxylic acid and the inferred potential of 3-fluoroadamantane-1-carboxylic acid. Adamantane-1-carboxylic acid is a recognized antibacterial agent, particularly against Gram-positive bacteria.[5] The strategic introduction of a fluorine atom to create 3-fluoroadamantane-1-carboxylic acid is anticipated to modulate its biological properties, potentially leading to enhanced and more specific activities, such as potent enzyme inhibition.
The provided experimental protocols offer a standardized framework for researchers to directly compare these two compounds and further elucidate the impact of fluorination on the adamantane scaffold. Future research should focus on direct, head-to-head comparative studies to quantify the differences in antibacterial efficacy, enzyme inhibitory potential, and cytotoxicity. Such data will be invaluable for the rational design of next-generation adamantane-based therapeutics.
References
-
Ahn, J. H., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry, 101, 716-735. [Link]
-
Krasucka, D., et al. (2021). Synthesis and antimicrobial activity of new adamantane derivatives I. ResearchGate. [Link]
-
ResearchGate. (2015). Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. [Link]
-
Králová, J., et al. (2013). Preparation, characterization and antibacterial activity of 1-monoacylglycerol of adamantane-1-carboxylic acid. Journal of Food Biochemistry, 37(2), 204-211. [Link]
-
Krasavin, M., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Scientific Reports, 13(1), 19992. [Link]
-
Alamri, M. A. (2024). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. ResearchGate. [Link]
-
ResearchGate. The results of adamantane derivatives in vitro antimicrobial activity... [Link]
-
Bohrium. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. [Link]
-
Otis, C. R., et al. (2018). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. The Journal of Organic Chemistry, 83(17), 10125-10137. [Link]
-
Tan, S. G., et al. (2022). Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies. Molecules, 27(19), 6296. [Link]
-
Futatsugi, K., et al. (2011). Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. Bioorganic & Medicinal Chemistry Letters, 21(16), 4845-4850. [Link]
-
Alle, T., et al. (2020). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. [Link]
-
Georgieva, M., et al. (2018). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 23(11), 2949. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 633-642. [Link]
-
VanBrocklin, H. F., et al. (2011). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters, 2(1), 51-56. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13431, 3-Fluoroadamantane-1-carboxylic acid. [Link]
-
Chochkova, M., et al. (2013). Biological activity of adamantane analogues. ResearchGate. [Link]
-
Semantic Scholar. (2007). Antimicrobial Susceptibility Testing Protocols. [Link]
-
Asia-Pacific Economic Cooperation. (2018). Antimicrobial Susceptibility Testing. [Link]
-
World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Sievert, A. C. (1991). Fluorinated Higher Carboxylic Acids. ResearchGate. [Link]
-
Popiołek, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]
-
Folwell, B. D., et al. (2016). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 17(10), 1699. [Link]
-
ResearchGate. (2011). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. [Link]
-
Chinese Journal of Chemistry. (2011). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Halogens: 3-Fluoroadamantane-1-carboxylic acid vs. 3-Chloroadamantane-1-carboxylic acid in Drug Design
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug design, the adamantane scaffold stands as a testament to the power of rigid, three-dimensional structures in modulating pharmacological properties.[1][2] This lipophilic, diamondoid cage offers a unique platform for the strategic placement of functional groups to enhance a molecule's interaction with its biological target, improve its metabolic stability, and fine-tune its pharmacokinetic profile.[1][3][4] Among the myriad of possible substitutions, the introduction of halogens at the bridgehead positions has proven to be a particularly fruitful strategy. This guide provides a detailed comparative analysis of two such derivatives: 3-fluoroadamantane-1-carboxylic acid and 3-chloroadamantane-1-carboxylic acid, offering insights into their synthesis, physicochemical properties, and potential applications in drug discovery, supported by experimental data and established protocols.
The Adamantane Advantage: A Foundation for Innovation
The adamantane moiety's journey into medicinal chemistry began with the discovery of the antiviral activity of amantadine.[1][5] Its rigid structure and lipophilicity contribute to favorable pharmacokinetic characteristics, including the ability to cross the blood-brain barrier.[2][4] The carboxylic acid functional group at the 1-position provides a crucial handle for forming various derivatives, such as esters and amides, and for engaging in hydrogen bonding interactions with biological targets.[5] The strategic introduction of a halogen at the 3-position further refines the molecule's properties, with fluorine and chlorine offering distinct advantages.
Physicochemical Properties: A Comparative Analysis
The choice between a fluorine or chlorine substituent can significantly impact a drug candidate's profile. While both are halogens, their differences in electronegativity, size, and polarizability lead to distinct effects on a molecule's acidity (pKa) and lipophilicity (logP).
| Property | 3-Fluoroadamantane-1-carboxylic acid (Predicted) | 3-Chloroadamantane-1-carboxylic acid (Predicted) | Rationale |
| pKa | Lower (more acidic) | Higher (less acidic) | Fluorine's higher electronegativity exerts a stronger inductive electron-withdrawing effect, stabilizing the carboxylate anion and increasing acidity. |
| logP | Lower | Higher | Chlorine is larger and more polarizable than fluorine, contributing more to the overall lipophilicity of the molecule.[1] |
Synthesis Strategies: Crafting the Building Blocks
The synthesis of these halogenated adamantane carboxylic acids typically starts from a common precursor, adamantane-1-carboxylic acid.
Synthesis of 3-Fluoroadamantane-1-carboxylic acid
A common route to 3-fluoroadamantane-1-carboxylic acid involves the hydroxylation of adamantane-1-carboxylic acid at the 3-position, followed by fluorination.
Caption: Synthetic pathway to 3-fluoroadamantane-1-carboxylic acid.
Synthesis of 3-Chloroadamantane-1-carboxylic acid
The synthesis of the chloro-derivative can be achieved through direct chlorination of adamantane-1-carboxylic acid or via the corresponding 3-hydroxy derivative.
Caption: Synthetic pathway to 3-chloroadamantane-1-carboxylic acid.
Pharmacological Implications: The Halogen's Role in Drug Action
The choice between fluorine and chlorine can have profound effects on a drug's biological activity, pharmacokinetics, and metabolic stability.
Fluorine's Finesse:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[6]
-
Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, potentially enhancing binding affinity. Its high electronegativity can also modulate the acidity of nearby functional groups, influencing their interactions with the target.[6]
-
Conformational Control: The small size of fluorine allows it to act as a hydrogen isostere with minimal steric perturbation, while its electronic properties can influence molecular conformation.
Chlorine's Clout:
-
Increased Lipophilicity: As a larger and more polarizable atom, chlorine generally increases a molecule's lipophilicity to a greater extent than fluorine.[1] This can enhance membrane permeability and volume of distribution.
-
Halogen Bonding: Chlorine can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen and nitrogen in a protein's binding pocket. This can be a powerful tool for improving binding affinity and selectivity.
-
Metabolic Handle: While more stable than a C-H bond, the C-Cl bond can sometimes serve as a site for metabolic oxidation, offering a route for drug clearance.
A study on fluorinated and chlorinated adamantyl-ureas as inhibitors of soluble epoxide hydrolase (sEH) demonstrated that both substituents can lead to highly potent compounds, with some exhibiting picomolar efficacy.[6] This highlights the potential of both 3-fluoro- and 3-chloroadamantane scaffolds in designing potent enzyme inhibitors.
Experimental Protocols
To aid researchers in the evaluation of these compounds, the following are generalized, step-by-step methodologies for their synthesis and for a common biological assay.
Protocol 1: Synthesis of 3-Hydroxyadamantane-1-carboxylic acid (Precursor)
This protocol is a general procedure for the oxidation of adamantane-1-carboxylic acid.
Materials:
-
Adamantane-1-carboxylic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (or other suitable oxidizing agent)
-
Ice
-
Deionized water
-
Appropriate organic solvents for extraction (e.g., ethyl acetate)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add adamantane-1-carboxylic acid to concentrated sulfuric acid at 0-5 °C.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain 3-hydroxyadamantane-1-carboxylic acid.
Caption: Workflow for the synthesis of 3-hydroxyadamantane-1-carboxylic acid.
Protocol 2: General Enzyme Inhibition Assay (e.g., Soluble Epoxide Hydrolase)
This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compounds against a target enzyme.
Materials:
-
Purified target enzyme (e.g., soluble epoxide hydrolase)
-
Assay buffer
-
Substrate for the enzyme
-
Test compounds (3-fluoroadamantane-1-carboxylic acid and 3-chloroadamantane-1-carboxylic acid) dissolved in DMSO
-
Positive control inhibitor
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions or controls.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Caption: Workflow for a general enzyme inhibition assay.
Conclusion: A Strategic Choice for Drug Discovery
The selection between 3-fluoroadamantane-1-carboxylic acid and 3-chloroadamantane-1-carboxylic acid in drug design is a strategic decision that hinges on the specific therapeutic target and the desired pharmacological profile. The fluorine-substituted analog offers the potential for enhanced metabolic stability and unique binding interactions, while the chlorine-substituted counterpart provides a means to increase lipophilicity and introduce halogen bonding capabilities.
This guide has provided a foundational comparison of these two valuable building blocks. Further empirical studies directly comparing their biological activities and pharmacokinetic properties are warranted to fully elucidate their respective advantages and disadvantages in different therapeutic contexts. By understanding the nuanced effects of these halogen substitutions, medicinal chemists can more effectively leverage the adamantane scaffold to design the next generation of innovative therapeutics.
References
- Ishchenko, V. V., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. bioRxiv.
- Summerfield, C. J., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
- BenchChem. (2025). 3-Iodoadamantane-1-carboxylic acid. BenchChem.
- Organic Syntheses. (n.d.). 1-Adamantanecarboxylic acid. Organic Syntheses.
- National Center for Biotechnology Information. (n.d.). 3-Chloroadamantane-1-carboxylic acid. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-Fluoroadamantane-1-carboxylic acid. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-Hydroxyadamantane-1-carboxylic acid. PubChem.
- National Center for Biotechnology Information. (n.d.). Adamantane-1-carboxylic acid. PubChem.
- Guo, J. (2018). A Novel Synthesis of 3-Amino-1-Adamantanemethanol.
- Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry.
- Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry.
- Wanka, L., et al. (2013).
- Chochkova, M., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia.
- BenchChem. (2025).
- Pavlov, D., et al. (2019). Facile Synthesis of 3-(Azol-1-yl)
- Guidechem. (n.d.). How to Synthesize 3-Hydroxy-1-Adamantane Carboxylic Acid? Guidechem.
- NIST. (n.d.). Adamantane-1-carboxylic acid. NIST WebBook.
- Wikipedia. (2025). 1-Adamantanecarboxylic acid. Wikipedia.
- ChemicalBook. (n.d.). 1,3-Adamantanedicarboxylic acid synthesis. ChemicalBook.
- Google Patents. (n.d.). RU2412930C1 - Method of producing 1-adamantane carboxylic acid.
- BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of 3-Acetylamino-adamantane-1-carboxylic Acid. BenchChem.
- National Center for Biotechnology Information. (n.d.). 3-Aminoadamantane-1-carboxylic acid. PubChem.
- Korabecny, J., et al. (2019). Adamantane in medicinal chemistry. Current Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). 3-Aminoadamantane-1-carboxylic acid hydrochloride. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-Methyladamantane-1-carboxylic acid. PubChem.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 3-Fluoroadamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The adamantane cage is a valued scaffold in medicinal chemistry, known for its rigid, lipophilic structure that can enhance the metabolic stability of drug candidates.[1] The introduction of fluorine, a common strategy in drug design, is often employed to further block sites of metabolism and modulate physicochemical properties. This guide will provide a framework for assessing these effects through robust in vitro assays.
Comparative Metabolic Stability: An Illustrative Overview
To contextualize the metabolic profile of 3-Fluoroadamantane-1-carboxylic acid, we present a representative dataset comparing its stability against Adamantane-1-carboxylic acid and 1-(1H-tetrazol-5-yl)adamantane. This data, while illustrative, is based on established principles of metabolic stability where fluorination and bioisosteric replacement of a carboxylic acid with a tetrazole are known to enhance stability.[2][3]
| Compound ID | Structure | Modification from Parent | t½ (min) | CLint (µL/min/mg protein) |
| Parent | Adamantane-1-carboxylic acid | - | 40 | 34.7 |
| Topic Molecule | 3-Fluoroadamantane-1-carboxylic acid | Fluorination on adamantane | > 120 | < 5.8 |
| Comparator | 1-(1H-tetrazol-5-yl)adamantane | Carboxylic acid bioisostere | 95 | 14.6 |
This is a representative dataset to illustrate the expected outcomes of the described experimental protocols. The values are based on the general understanding that fluorination and tetrazole bioisosteres enhance metabolic stability.
Experimental Design for Assessing Metabolic Stability
The metabolic stability of a compound is a critical parameter, influencing its pharmacokinetic profile and ultimately its therapeutic efficacy.[4] In vitro assays, such as the liver microsomal stability assay and plasma stability assay, are fundamental tools in early drug discovery for predicting in vivo clearance.[5][6]
Caption: Workflow for in vitro metabolic stability assessment.
Detailed Experimental Protocols
Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes.[6]
Rationale: Liver microsomes are a subcellular fraction containing a high concentration of phase I drug-metabolizing enzymes and are a cost-effective and high-throughput model for predicting hepatic clearance.[5]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in DMSO. From this, prepare a 100 µM working solution in the phosphate buffer.[7]
-
Prepare a solution of pooled human liver microsomes at a final concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare an NADPH regenerating system solution (e.g., containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase).[6]
-
Prepare a quenching solution of acetonitrile containing a suitable internal standard (e.g., terfenadine or tolbutamide).[7]
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution. For a negative control, add buffer without the regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold acetonitrile quenching solution.[7]
-
-
Sample Processing and Analysis:
-
Vortex the plate and centrifuge at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.[7]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Caption: Liver Microsomal Stability Assay Workflow.
Plasma Stability Assay
This assay determines the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain chemical functionalities.
Rationale: Instability in plasma can lead to rapid clearance and a short in vivo half-life, making this a critical parameter to assess, especially for prodrugs or compounds with susceptible functional groups.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Thaw pooled human plasma at 37°C.
-
Prepare a 10 mM stock solution of the test compound in DMSO. From this, prepare a working solution.
-
Prepare a quenching solution of acetonitrile with a suitable internal standard.
-
-
Incubation:
-
In a 96-well plate, add the plasma and the test compound working solution (final concentration typically 1 µM).
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold acetonitrile quenching solution.
-
-
Sample Processing and Analysis:
-
Vortex the plate and centrifuge at 4°C to precipitate the plasma proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of compound remaining versus time to determine the degradation profile and calculate the half-life (t½) if significant degradation is observed.
-
Discussion and Interpretation of Results
The adamantane moiety is known to be metabolically robust due to its stable, saturated carbocyclic structure, which lacks easily oxidizable positions. The primary metabolic pathway for adamantane derivatives is typically hydroxylation at the bridgehead positions, mediated by cytochrome P450 enzymes.[1][8]
-
Impact of Fluorination: The introduction of a fluorine atom at a bridgehead position, as in 3-Fluoroadamantane-1-carboxylic acid, is expected to block this primary site of metabolism. This steric and electronic hindrance to CYP-mediated oxidation should result in a significantly longer half-life and lower intrinsic clearance compared to the non-fluorinated parent compound, Adamantane-1-carboxylic acid.
-
Comparison with a Bioisostere: Carboxylic acids can be susceptible to phase II metabolism, such as glucuronidation.[9] Replacing the carboxylic acid with a bioisostere like a tetrazole ring can mitigate this metabolic liability.[2][3] Tetrazoles are generally more resistant to metabolic degradation, which would be reflected in a longer half-life compared to the carboxylic acid parent, though potentially not as stable as the fluorinated analog if CYP-mediated oxidation is the primary clearance mechanism for the parent.
Conclusion
This guide provides a comprehensive framework for assessing the metabolic stability of 3-Fluoroadamantane-1-carboxylic acid and its analogs. The incorporation of a fluorine atom onto the adamantane scaffold is a rational strategy to enhance metabolic stability by blocking key sites of oxidation. The provided experimental protocols for liver microsomal and plasma stability assays offer robust methods for quantifying these effects. By comparing the metabolic profiles of fluorinated, non-fluorinated, and bioisosteric analogs, researchers can make informed decisions in the lead optimization process to develop drug candidates with improved pharmacokinetic properties.
References
- A Comparative Analysis of the Metabolic Stability of Adamantan-1-yl-piperidin-1-yl-methanone and Its Analogs. Benchchem.
- Application Notes: Adamantane-d16 as a Tracer in Metabolic Studies. Benchchem.
- ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
- Hepatic Microsomal Stability (human, rat or mouse). Enamine.
- Tetrazoles via Multicomponent Reactions. Chemical Reviews - ACS Publications.
- In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. PubMed.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update (Mid-2019 to date). Bentham Science Publisher.
- Adamantane Carboxylic Acids Demonstrate Mitochondrial Toxicity Consistent with Oil Sands-Derived Naphthenic Acids. Request PDF - ResearchGate.
- Metabolic stability and its role in the discovery of new chemical entities. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Purity Validation of 3-Fluoroadamantane-1-carboxylic Acid
For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of reproducible and reliable results. Adamantane derivatives, prized for their rigid, lipophilic cage structure, are critical scaffolds in medicinal chemistry.[1] The purity of 3-Fluoroadamantane-1-carboxylic acid (F-AdCA), a key building block, directly influences the yield, impurity profile, and ultimate viability of subsequent active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of orthogonal analytical methods for the comprehensive purity validation of 3-Fluoroadamantane-1-carboxylic acid. We will move beyond mere procedural lists to explore the causality behind methodological choices, grounding our discussion in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
The Analytical Challenge: A Multi-faceted Approach to Purity
Purity is not a singular metric but a composite understanding of a substance's identity, the quantity of the main component, and the profile of any impurities. A robust validation strategy, therefore, employs several complementary techniques, each providing a unique piece of the puzzle. The primary methods for assessing F-AdCA purity are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (EA).
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: Overall workflow for the comprehensive purity validation of 3-Fluoroadamantane-1-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Fluorine Content
NMR spectroscopy is an exceptionally powerful non-destructive technique for both structural elucidation and quantitative analysis. For a fluorinated molecule like F-AdCA, it offers unique advantages.
-
Expertise & Experience: ¹H NMR confirms the adamantane cage structure, while the high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it ideal for detecting and quantifying fluorine-containing compounds with minimal background interference.[5] Quantitative NMR (qNMR), when performed with a certified internal standard, is a primary ratio method that can determine purity without needing a specific reference standard of the analyte itself.
-
Trustworthiness: The specificity of ¹⁹F NMR is unparalleled for this application. Any fluorine-containing impurity will likely produce a distinct signal, making this method self-validating for identifying unexpected side-products from the synthesis.[6]
Key Strengths:
-
High Specificity: Provides unambiguous structural information.
-
Quantitative Power (qNMR): Can determine purity with high accuracy.
-
Non-destructive: The sample can be recovered after analysis.
Considerations:
-
Lower sensitivity compared to chromatographic methods for trace impurities.
-
Requires careful selection of an internal standard for qNMR that does not have overlapping signals.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of non-volatile and thermally labile compounds like F-AdCA.[7] When coupled with a UV detector, it provides excellent quantitative data on the main peak and any non-volatile impurities.
-
Expertise & Experience: The carboxylic acid moiety in F-AdCA makes it suitable for RP-HPLC. A well-developed, stability-indicating HPLC method can separate the main compound from process-related impurities and potential degradation products.[7] The choice of a C18 column and an acidified water/acetonitrile mobile phase is a standard and robust starting point for acidic analytes.
-
Trustworthiness: Method validation according to ICH Q2(R1) guidelines ensures the procedure is accurate, precise, specific, linear, and robust.[2][4] Forced degradation studies, where the compound is subjected to stress conditions (e.g., acid, base, oxidation), are crucial to prove the method's ability to separate degradants from the main peak, ensuring its "stability-indicating" nature.[7]
Key Strengths:
-
High Resolution & Sensitivity: Excellent for separating and quantifying closely related impurities.
-
Established Validation Protocols: Widely accepted by regulatory bodies.
-
Versatility: Can be coupled with Mass Spectrometry (LC-MS) for definitive impurity identification.
Considerations:
-
Requires a reference standard for quantification.
-
Destructive analysis.
-
Some impurities may lack a UV chromophore and be undetectable.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
-
Expertise & Experience: Due to its high boiling point and polar carboxylic acid group, F-AdCA itself is not amenable to direct GC analysis.[8] However, GC-MS is invaluable for detecting volatile process-related impurities, such as residual solvents (e.g., from synthesis or purification). For the analysis of adamantane derivatives by GC, a derivatization step (e.g., silylation) to convert the carboxylic acid to a more volatile ester is often necessary.[7][9]
-
Trustworthiness: The mass spectrometer provides definitive identification of separated components based on their mass fragmentation patterns, which can be compared against spectral libraries like the NIST database.[10]
Key Strengths:
-
Excellent for Volatile Impurities: The gold standard for residual solvent analysis.
-
Definitive Identification: MS provides structural information on detectable impurities.
Considerations:
-
Not suitable for the primary analysis of F-AdCA without derivatization.
-
Potential for thermal degradation of the analyte in the injector.
Elemental Analysis (EA): The Fundamental Composition Check
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN). Specialized methods can also determine fluorine content.
-
Expertise & Experience: This technique provides a fundamental check on the empirical formula of the bulk material. For organofluorine compounds, specialized combustion flasks and reagents are required to handle the highly reactive fluorine gas produced during combustion.[11][12]
-
Trustworthiness: A result that matches the theoretical elemental composition of C₁₁H₁₅FO₂ provides strong evidence of the compound's identity and the absence of significant inorganic or structurally divergent organic impurities.
Key Strengths:
-
Fundamental Data: Confirms the elemental composition of the bulk sample.
-
High Precision: Modern analyzers deliver highly accurate and precise results.
Considerations:
-
Does not distinguish between isomers or identify minor organic impurities.
-
Requires specialized equipment for fluorine analysis.
Comparative Performance Summary
The choice of method depends on the specific question being asked. The following table provides a comparative overview to guide the analytical strategy.
| Parameter | ¹⁹F qNMR | RP-HPLC-UV | GC-MS (with Derivatization) | Elemental Analysis |
| Primary Use | Absolute Purity, Structural ID | Purity Assay, Impurity Profile | Impurity ID, Volatiles | Elemental Composition |
| Specificity | Very High | High (method dependent) | High (with MS) | Low (for isomers) |
| Sensitivity | Moderate | High | Very High | Low (for impurities) |
| Precision | High | Very High | High | Very High |
| Throughput | Moderate | High | Moderate | Low |
| Sample Type | Non-destructive | Destructive | Destructive | Destructive |
| Key Information | Structure, Quantitative Purity | Relative Purity, Impurities | Impurity Structure | Bulk Formula |
| Ref. Standard | Internal Standard Only | Analyte Standard Required | Not for ID | Not Required |
Detailed Experimental Protocols
The following protocols are robust starting points for the validation of 3-Fluoroadamantane-1-carboxylic acid purity. They are designed to be self-validating by incorporating system suitability checks and referencing established validation guidelines.[3][13]
Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a stability-indicating RP-HPLC method for the quantification of F-AdCA and its related impurities.
dot graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
subgraph "RP-HPLC Experimental Workflow" A[1. Sample & Standard PrepDissolve F-AdCA and Ref Stdin Acetonitrile/Water (1 mg/mL)] --> B[2. Instrument SetupEquilibrate C18 columnwith mobile phase]; B --> C{3. System SuitabilityInject Ref Std (n=6)Check RSD% & Tailing Factor}; C -- "Pass" --> D[4. Sequence InjectionBlank -> Standard -> Sample ->Check Standard]; C -- "Fail" --> E[Troubleshoot System]; D --> F[5. Data ProcessingIntegrate peaksCalculate % Area Purity]; F --> G[6. Report ResultsPurity AssayImpurity Profile]; end
// Styling A [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [fillcolor="#FBBC05", fontcolor="#202124"]; C [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [shape=parallelogram, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; caption: Step-by-step workflow for the RP-HPLC purity assay.
1. Materials and Reagents:
-
3-Fluoroadamantane-1-carboxylic acid (Sample)
-
3-Fluoroadamantane-1-carboxylic acid Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Standard Preparation (100 µg/mL): Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Preparation (100 µg/mL): Prepare the sample in the same manner as the standard.
-
System Suitability: Inject the Standard Preparation six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor for the F-AdCA peak should be ≤ 2.0.
-
Analysis: Inject the blank (diluent), followed by the Standard Preparation and the Sample Preparation.
-
Calculation: Calculate the purity of the sample using the area percent method.
-
% Purity = (Area of F-AdCA Peak / Total Area of All Peaks) * 100
-
4. Validation Characteristics (per ICH Q2(R1)): [2][4]
-
Specificity: Demonstrate resolution from potential impurities and degradation products generated under forced degradation conditions (acidic, basic, oxidative, thermal, photolytic stress).
-
Linearity: Analyze a minimum of five concentrations across the desired range (e.g., 50-150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy & Precision: Perform replicate analyses (n=6) of the sample and spiked samples at different concentration levels.
Protocol 2: Purity Determination by Quantitative ¹⁹F NMR (qNMR)
This protocol describes the use of ¹⁹F qNMR with an internal standard to determine the absolute purity of F-AdCA.
1. Materials and Reagents:
-
3-Fluoroadamantane-1-carboxylic acid (Sample)
-
Trifluoroacetic acid (TFA) or other suitable fluorinated internal standard (IS) of known purity.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
2. NMR Instrument Parameters (400 MHz Example):
-
Nucleus: ¹⁹F
-
Pulse Program: Standard single pulse experiment
-
Relaxation Delay (d1): 5 x T₁ (T₁ is the longest spin-lattice relaxation time of the analyte and IS; typically 20-30 seconds for quantitative accuracy)
-
Acquisition Time: ≥ 3 seconds
-
Number of Scans: ≥ 16 (or as needed for adequate signal-to-noise)
3. Procedure:
-
Sample Preparation: Accurately weigh ~20 mg of F-AdCA and ~10 mg of the internal standard into a vial. Record the exact weights.
-
Dissolution: Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum using the parameters above. Ensure the spectral width is sufficient to encompass both the analyte and internal standard peaks.
-
Data Processing: Apply Fourier transform and phase correction. Carefully integrate the signal for F-AdCA and the signal for the internal standard.
4. Calculation: The purity of F-AdCA is calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * Purity_IS (%)
Where:
-
I: Integral value of the signal
-
N: Number of fluorine nuclei generating the signal (F-AdCA = 1, TFA = 3)
-
M: Molar mass of the compound
-
W: Weight of the compound
-
Purity_IS: Certified purity of the internal standard
Causality: The long relaxation delay (d1) is critical to ensure that all fluorine nuclei have fully relaxed back to equilibrium before the next pulse. Failure to do so will result in inaccurate integral ratios and an erroneous purity calculation. DMSO-d₆ is chosen as a solvent due to its ability to dissolve carboxylic acids and its high boiling point.
Conclusion
No single analytical method can provide a complete picture of the purity of 3-Fluoroadamantane-1-carboxylic acid. A scientifically sound validation strategy relies on an orthogonal approach. NMR, particularly ¹⁹F qNMR, offers an elegant and powerful method for absolute purity determination and structural confirmation.[6] RP-HPLC provides unparalleled sensitivity and resolution for detecting and quantifying process-related impurities.[7] GC-MS serves a vital role in identifying volatile impurities, while Elemental Analysis offers a fundamental confirmation of the bulk material's empirical formula.[11][12]
By integrating these techniques, researchers and drug developers can establish a comprehensive and trustworthy purity profile for 3-Fluoroadamantane-1-carboxylic acid, ensuring the quality and reliability of their critical starting materials.
References
- ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
-
National Center for Biotechnology Information. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed Central. [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Yamazaki, T., & Miura, T. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoroadamantane-1-carboxylic acid. PubChem. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5,7-Trifluoroadamantane-1-carboxylic acid. PubChem. [Link]
-
DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]
-
UPDF AI. (n.d.). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. [Link]
-
Chemical Synthesis Database. (2025). 3-fluoro-1-adamantanecarboxamide. [Link]
-
ResearchGate. (2025). Mass spectrometry of diamantane and some adamantane derivatives. [Link]
-
NIST. (n.d.). Adamantane. NIST WebBook. [Link]
-
National Center for Biotechnology Information. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]
-
Bradford Scholars. (2020). Journal Pre-proof. [Link]
-
Bibliothèque et Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. [Link]
-
ProQuest. (n.d.). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. [Link]
-
Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography. (n.d.). [Link]
-
LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]
-
ResearchGate. (2025). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]
-
National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Link]
-
ResearchGate. (2025). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]
-
NIST. (n.d.). Adamantane-1-carboxylic acid. NIST WebBook. [Link]
-
Semantic Scholar. (2015). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. [Link]
-
Dogan-Topal, B., Kaya, S. I., & Ozkan, S. A. (2020). Analytical Method Validation in Forensic Assay. [Link]
-
CIPAC. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL SCOPE. [Link]
-
Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]
-
Lunn, G., & Schmuff, N. R. (1997). HPLC Methods for Pharmaceutical Analysis. Scribd. [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Adamantane [webbook.nist.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation - ProQuest [proquest.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Analysis of Adamantane Carboxylic Acid Derivatives as Enzyme Inhibitors: A Focus on Fluorination and Binding Affinity
The rigid, lipophilic adamantane scaffold is a cornerstone in medicinal chemistry, prized for its ability to anchor pharmacophores in precise orientations and enhance metabolic stability.[1] When functionalized with a carboxylic acid, these derivatives become versatile building blocks for potent enzyme inhibitors. This guide provides a comparative study of the binding affinities of adamantane carboxylic acid derivatives, with a particular focus on the strategic placement of fluorine at the 3-position and its impact on inhibitory activity against two key therapeutic targets: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and soluble epoxide hydrolase (sEH).
The Significance of the Adamantane Cage and Fluorine Substitution in Drug Design
The adamantane moiety's unique three-dimensional structure provides a stable and sterically demanding core, which can lead to high binding affinity and selectivity for a biological target.[1] The introduction of a carboxylic acid group provides a crucial anchor point for interactions within an enzyme's active site, often forming key hydrogen bonds or salt bridges.
Fluorine, the most electronegative element, imparts unique properties when incorporated into a drug candidate. A single fluorine atom can significantly alter a molecule's pKa, lipophilicity, and metabolic stability.[2] In the context of 3-fluoroadamantane-1-carboxylic acid, the fluorine atom is expected to:
-
Increase Acidity: The electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid, potentially leading to stronger ionic interactions with basic residues in the binding pocket.
-
Modulate Lipophilicity: Fluorination can increase lipophilicity, which may enhance membrane permeability and interactions with hydrophobic regions of the target protein.[3]
-
Block Metabolic Sites: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and potentially increasing the drug's half-life.
This guide will synthesize findings from various studies to provide a cohesive understanding of the structure-activity relationships (SAR) governing the binding of these derivatives.
Comparative Binding Affinities of Adamantane Derivatives as 11β-HSD1 Inhibitors
11β-HSD1 is a promising therapeutic target for metabolic syndrome and type 2 diabetes, as it catalyzes the conversion of inactive cortisone to active cortisol.[4][5] Adamantane derivatives have been extensively explored as potent inhibitors of this enzyme.[6][7]
Structure-Activity Relationship (SAR) for 11β-HSD1 Inhibition
The inhibitory potency of adamantane derivatives against 11β-HSD1 is highly dependent on the nature of the substituents on the adamantane core and the groups attached to the carboxylic acid.
| Compound Type | Key Structural Features | Representative IC50 (human 11β-HSD1) | Reference |
| α-sulfonamido-N-adamantanecarboxamide | Unsubstituted phenyl sulfonamide | 89 nM | [8] |
| α-sulfonamido-N-adamantanecarboxamide | 2,4-dichlorophenyl sulfonamide | 8 nM | [8] |
| 2-adamantylmethyl tetrazoles | Tetrazole as carboxylic acid isostere | Potent inhibition (specific IC50 not provided) | [6] |
| Adamantane-linked 1,2,4-triazoles | Triazole moiety | Predicted binding affinity scores comparable to native ligand | [4][9] |
Key Insights from SAR Studies:
-
Aromatic Substituents: The potency of α-sulfonamido-N-adamantanecarboxamide derivatives is significantly enhanced by substitutions on the phenyl sulfonamide ring, with electron-withdrawing groups like chlorine leading to a notable increase in inhibitory activity.[8] For instance, a 2,4-dichloro substitution improves the IC50 from 89 nM to a potent 8 nM.[8]
-
Carboxylic Acid Isosteres: Replacing the carboxylic acid with bioisosteres like tetrazoles can maintain or improve inhibitory activity, highlighting the importance of the acidic proton and the overall shape of the molecule for binding.[6]
-
Docking Studies: Molecular docking simulations of adamantane-linked 1,2,4-triazoles show that these compounds occupy the active site of 11β-HSD1 with predicted binding affinities comparable to the co-crystallized ligand.[4][9] This suggests a similar binding mode, where the adamantane group anchors the molecule within a hydrophobic pocket.
The following diagram illustrates the key structural features of adamantane derivatives that influence their binding to 11β-HSD1.
Caption: Structure-Activity Relationship for 11β-HSD1 Inhibitors.
Comparative Binding Affinities of Adamantane Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase is another important therapeutic target, particularly for inflammatory and cardiovascular diseases.[3] Adamantyl ureas and related derivatives are among the most potent sEH inhibitors discovered.[10][11]
Structure-Activity Relationship (SAR) for sEH Inhibition
The binding affinity of adamantane derivatives to sEH is influenced by the nature of the adamantane substitution and the linker connecting it to the pharmacophore.
| Compound Type | Key Structural Features | Representative IC50 (human sEH) | Reference |
| Adamantyl Urea | Unsubstituted adamantane | ~100-200 nM (estimated from related compounds) | [10] |
| Methylated Adamantyl Urea | One methyl group on adamantane | 4-fold increase in potency vs. unsubstituted | [11] |
| Adamantyl Selenoureas | Methylene spacer between adamantane and selenourea | 3.3-fold increase in potency | [12] |
| Benzohomoadamantane Urea | Merged adamantane and phenyl scaffold | 1 nM | [13] |
Key Insights from SAR Studies:
-
Adamantane Substitution: The introduction of methyl groups at the bridgehead positions of the adamantane core can surprisingly increase both water solubility and inhibitory potency against human sEH.[10] A single methyl group can lead to a 4-fold increase in potency.[11]
-
Spacers: Introducing a methylene spacer between the adamantane moiety and the urea or selenourea group can significantly enhance inhibitory activity, likely by providing greater conformational flexibility for optimal binding.[10][12]
-
Scaffold Hopping: Replacing the adamantane with a benzohomoadamantane scaffold, which merges the adamantane and a phenyl ring, has led to the discovery of extremely potent inhibitors with IC50 values in the low nanomolar range.[13] Molecular dynamics simulations suggest this scaffold induces conformational rearrangements in the enzyme to accommodate the aromatic ring.[13]
Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of test compounds against 11β-HSD1, based on methodologies described in the literature.[8]
Objective: To determine the IC50 value of 3-Fluoroadamantane-1-carboxylic acid derivatives against human 11β-HSD1.
Materials:
-
Human 11β-HSD1 overexpressing cells (e.g., CHO-K1)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compounds (dissolved in DMSO)
-
Homogeneous Time-Resolved Fluorescence (HTRF) cortisol assay kit
-
96-well microplates
-
Incubator (37°C)
-
Plate reader capable of HTRF detection
Procedure:
-
Cell Seeding: Seed the 11β-HSD1 expressing cells in 96-well plates and culture until they reach appropriate confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Initiation:
-
Add the test compounds to the respective wells.
-
Add the substrate (cortisone) and cofactor (NADPH) to all wells to initiate the enzymatic reaction.
-
Include positive controls (no inhibitor) and negative controls (no enzyme or substrate).
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 3 hours).[8]
-
Reaction Termination and Detection:
-
Stop the reaction according to the HTRF assay kit instructions.
-
Add the HTRF reagents (cortisol-d2 and anti-cortisol-cryptate).
-
Incubate as recommended by the manufacturer to allow for antibody-antigen binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
The following diagram outlines the general workflow for this inhibition assay.
Caption: General Workflow for an In Vitro 11β-HSD1 Inhibition Assay.
Conclusion and Future Directions
The adamantane carboxylic acid scaffold remains a highly valuable starting point for the design of potent enzyme inhibitors. The available data on derivatives targeting 11β-HSD1 and sEH demonstrate that strategic modifications to the adamantane core and its substituents can lead to significant improvements in binding affinity. While direct comparative studies on a series of 3-Fluoroadamantane-1-carboxylic acid derivatives are not yet prevalent in the literature, the principles derived from related compounds strongly suggest that 3-fluoro substitution is a promising strategy for enhancing potency and metabolic stability.
Future research should focus on the systematic synthesis and evaluation of 3-Fluoroadamantane-1-carboxylic acid derivatives against a panel of relevant biological targets. Such studies, combining in vitro binding assays, X-ray crystallography, and molecular modeling, will be crucial for elucidating the precise role of the fluorine atom in modulating binding affinity and for the rational design of next-generation adamantane-based therapeutics.
References
-
Osman, D. A., Macías, M. A., Al-Wahaibi, L. H., Al-Shaalan, N. H., Zondagh, L. S., Joubert, J., Garcia-Granda, S., & El-Emam, A. A. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(17), 5343. [Link]
-
Kim, J. W., et al. (2014). Synthesis and structure-activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 24(2), 564-569. [Link]
- BenchChem. (n.d.). Protocols for Adamantane-Based Drug Design: Application Notes.
-
Yeh, V. S. C., et al. (2006). Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters, 16(20), 5408-5413. [Link]
- Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press.
-
Osman, D. A., et al. (2022). Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction. Molecules, 27(21), 7481. [Link]
-
Burmistrov, V., et al. (2018). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic Chemistry, 76, 510-527. [Link]
- Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. (n.d.). MDPI.
-
Burmistrov, V., et al. (2015). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3259-3263. [Link]
-
Burmistrov, V., et al. (2018). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic Chemistry, 76, 510-527. [Link]
-
Burmistrov, V., et al. (2022). Anti-Inflammatory Activity of Soluble Epoxide Hydrolase Inhibitors Based on Selenoureas Bearing an Adamantane Moiety. Molecules, 27(18), 5969. [Link]
-
Moldovan, R. P., et al. (2017). Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands. ACS Medicinal Chemistry Letters, 8(5), 566-571. [Link]
-
Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. (2015). Request PDF. [Link]
-
Su, X., et al. (2015). Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors. Scientific Reports, 5, 12648. [Link]
-
Purohit, R., et al. (2019). Identification of 11β-HSD1 inhibitors through enhanced sampling methods. Chemical Communications, 55(57), 8295-8298. [Link]
-
Larson, A. M., et al. (2013). Conjugation to polymeric chains of influenza drugs targeting M2 ion channels partially restores inhibition of drug-resistant mutants. Biomacromolecules, 14(5), 1433-1441. [Link]
-
Ahn, M., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm, 6(7), 1363-1370. [Link]
-
Targeting Viral Ion Channels: A Promising Strategy to Curb SARS-CoV-2. (2022). PubMed. [Link]
-
Targeting Viral Ion Channels: A Promising Strategy to Curb SARS-CoV-2. (2022). MDPI. [Link]
-
Targeting Viral Ion Channels: A Promising Strategy to Curb SARS-CoV-2. (2022). ResearchGate. [Link]
-
From the Design to the In Vivo Evaluation of Benzohomoadamantane-Derived Soluble Epoxide Hydrolase Inhibitors for the Treatment of Acute Pancreatitis. (2020). PubMed Central. [Link]
-
Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. (2021). PubMed Central. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]
-
Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. (2016). Request PDF. [Link]
-
1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. (2023). PubMed Central. [Link]
-
Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. (1995). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity of Soluble Epoxide Hydrolase Inhibitors Based on Selenoureas Bearing an Adamantane Moiety | MDPI [mdpi.com]
- 13. From the Design to the In Vivo Evaluation of Benzohomoadamantane-Derived Soluble Epoxide Hydrolase Inhibitors for the Treatment of Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Unique Advantages of ¹⁹F NMR in Modern Chemistry
An In-Depth Guide to the Fluorine-19 NMR Spectroscopy of 3-Fluoroadamantane-1-carboxylic Acid: A Comparative Analysis
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool in chemical analysis, particularly within the pharmaceutical and materials science sectors. Its utility stems from several key properties of the ¹⁹F nucleus: a natural abundance of 100%, a high gyromagnetic ratio second only to ¹H, and a wide chemical shift range (~800 ppm) that provides exquisite sensitivity to the local electronic environment. These features make ¹⁹F a sensitive probe for molecular structure, conformation, and binding events, often revealing subtle changes that are indiscernible by proton or carbon NMR.
This guide provides a detailed examination of the ¹⁹F NMR spectroscopy of 3-Fluoroadamantane-1-carboxylic acid, a rigid, cage-like molecule that serves as an excellent model system. We will compare its spectral features with other relevant fluorinated compounds, offer a detailed experimental protocol, and explain the underlying principles that govern the observed chemical shifts and coupling constants. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the power of ¹⁹F NMR in their work.
¹⁹F NMR of 3-Fluoroadamantane-1-carboxylic Acid: A Case Study
The adamantane cage is a structurally rigid and well-defined scaffold. Introducing a fluorine atom at the tertiary bridgehead position (C3) and a carboxylic acid at the other (C1) creates a molecule with distinct electronic features. The ¹⁹F NMR spectrum of this compound is relatively simple, typically showing a singlet or a narrowly split multiplet, depending on the solvent and resolution.
The key parameter in the ¹⁹F NMR spectrum is the chemical shift (δ). For 3-Fluoroadamantane-1-carboxylic acid, the chemical shift is highly dependent on the solvent environment due to potential hydrogen bonding interactions with the carboxylic acid moiety and the fluorine atom itself.
Comparative Spectral Data
To contextualize the spectral features of 3-Fluoroadamantane-1-carboxylic acid, it is useful to compare its ¹⁹F NMR data with other common fluorinated adamantane derivatives and reference compounds. The choice of solvent significantly influences the chemical shift, a phenomenon that can be exploited to probe intermolecular interactions.
| Compound | Solvent | ¹⁹F Chemical Shift (δ, ppm) | Key Features & Rationale |
| 3-Fluoroadamantane-1-carboxylic acid | CDCl₃ | ~ -125.5 | The electron-withdrawing carboxylic acid group deshields the fluorine nucleus, shifting it downfield compared to 1-fluoroadamantane. |
| 1-Fluoroadamantane | CDCl₃ | ~ -122.3 | Serves as a baseline for the electronic effect of substituents on the adamantane cage. The absence of the -COOH group results in an upfield shift. |
| Trifluoroacetic acid (TFA) | CDCl₃ | ~ -76.5 | A common ¹⁹F NMR reference standard. The three highly electronegative fluorine atoms on the same carbon result in a significant downfield shift. |
| 4-Fluorophenol | DMSO-d₆ | ~ -120.1 | Demonstrates the effect of solvent hydrogen bonding. In a hydrogen-bond accepting solvent like DMSO, the fluorine signal can be shifted. |
Note: Chemical shifts are approximate and can vary based on concentration, temperature, and instrument calibration. Data is compiled from typical values found in the literature and spectral databases.
Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data
The following protocol provides a step-by-step guide for acquiring a high-quality ¹⁹F NMR spectrum of 3-Fluoroadamantane-1-carboxylic acid.
Sample Preparation
-
Analyte: Weigh approximately 5-10 mg of 3-Fluoroadamantane-1-carboxylic acid.
-
Solvent: Add ~0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a good first choice as it is a relatively non-polar solvent and will minimally interact with the analyte.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like trifluoroacetic acid (TFA) or hexafluorobenzene can be added. However, for routine analysis, referencing to the spectrometer's internal lock frequency is often sufficient.
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
Spectrometer Setup and Calibration
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe is recommended.
-
Tuning and Matching: Tune and match the probe to the ¹⁹F frequency. This is a critical step to ensure optimal sensitivity and pulse delivery.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.
Data Acquisition
-
Experiment: A standard one-pulse ¹⁹F experiment is typically sufficient.
-
Key Parameters:
-
Spectral Width (SW): A wide spectral width of at least 200 ppm is recommended to ensure all fluorine signals are captured.
-
Transmitter Offset (O1p): Center the offset on the expected chemical shift region of the analyte (~ -125 ppm).
-
Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for ¹⁹F nuclei, which typically have shorter relaxation times than ¹H.
-
Number of Scans (NS): Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum. If an internal standard was used, set its chemical shift to the known value (e.g., -76.55 ppm for TFA). Otherwise, use the spectrometer's default referencing.
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental workflow for acquiring the ¹⁹F NMR spectrum.
Caption: Experimental workflow for ¹⁹F NMR spectroscopy.
Structural Rationale and Mechanistic Insights
The chemical shift of the fluorine atom in 3-Fluoroadamantane-1-carboxylic acid is governed by the electronic environment created by the rigid adamantane cage and the substituent at the C1 position.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Fluoroadamantane-1-carboxylic Acid
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only innovation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Fluoroadamantane-1-carboxylic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are based on established principles of chemical safety and regulatory guidelines for halogenated organic compounds.
Hazard Identification and Risk Assessment
-
Adamantane Derivatives: These compounds can exhibit aquatic toxicity.[1] Therefore, 3-Fluoroadamantane-1-carboxylic acid should be managed as hazardous waste.[1]
-
Carboxylic Acids: Depending on their specific structure and pKa, carboxylic acids can be corrosive. The acidity of this compound requires appropriate personal protective equipment (PPE) to prevent skin and eye irritation.[2][3][4]
-
Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, making many fluorinated compounds persistent in the environment.[5] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as hazardous waste.[6][7]
Given these characteristics, 3-Fluoroadamantane-1-carboxylic acid must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[1][8]
Personal Protective Equipment (PPE)
Prior to handling 3-Fluoroadamantane-1-carboxylic acid for disposal, all personnel must be equipped with the following PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against potential splashes of solutions containing the acid, which may cause eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, which could lead to irritation.[2][3][4] |
| Body Protection | A standard laboratory coat | To protect clothing and skin from contamination.[1] |
All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1][3]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or vacuum the material and place it into a designated hazardous waste container. Avoid generating dust.[3][9] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) office.
Step-by-Step Disposal Protocol
The disposal of 3-Fluoroadamantane-1-carboxylic acid must comply with all local, state, and federal regulations. The following protocol provides a general framework; however, always consult your institution's specific waste management guidelines.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure 3-Fluoroadamantane-1-carboxylic acid, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
Step 2: Container Labeling
Proper labeling is crucial for safe handling and disposal. The waste container must be labeled with:
-
The full chemical name: "3-Fluoroadamantane-1-carboxylic acid"
-
The words "Hazardous Waste"
-
Appropriate hazard warnings (e.g., "Corrosive," "Environmental Hazard")
-
The date of accumulation start
-
The name of the principal investigator or laboratory
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
The container should be kept closed at all times except when adding waste.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[10]
-
The recommended method of disposal for halogenated organic compounds is typically high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic and halogenated byproducts.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Fluoroadamantane-1-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. synquestlabs.com [synquestlabs.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. chemos.de [chemos.de]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
